Semaxinib
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041132 | |
| Record name | SU-5416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204005-46-9 | |
| Record name | Semaxinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204005-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SU-5416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Interchangeable Identity of Semaxinib and SU5416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapeutics, precision in nomenclature is paramount. This technical guide addresses the identity of two designations: Semaxinib and SU5416. It is critical to understand from the outset that This compound and SU5416 are not different compounds; they are two names for the same chemical entity. SU5416 was the investigational drug code assigned by SUGEN, the company that developed it, while this compound is its international non-proprietary name (INN). This guide provides a comprehensive technical overview of this single molecule, detailing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.
Chemical Identity and Properties
This compound is a synthetic, small-molecule inhibitor belonging to the oxindole class of compounds. It was designed to target receptor tyrosine kinases involved in angiogenesis.
| Property | Value |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one |
| Synonyms | SU5416, SU 5416, SU-5416 |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 204005-46-9 |
| Appearance | Yellow to orange solid powder |
| Solubility | Soluble in DMSO (up to 100 mM), insoluble in water and ethanol |
Mechanism of Action
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[3] This reversible binding prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[4] The inhibition of VEGFR-2 phosphorylation blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6]
While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other related receptor tyrosine kinases, most notably c-Kit (stem cell factor receptor) and, to a lesser extent, Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][7] Its activity against Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (InsR) is negligible.[8][9]
Quantitative Biological Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, demonstrating its selectivity profile.
| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |
| VEGFR-2 (KDR/Flk-1) | Cell-free (ELISA) | 1.23 µM | [1][8] |
| VEGFR-2 (KDR/Flk-1) | Cell-based (phosphorylation) | 1.04 µM | [8][9] |
| PDGFRβ | Cell-based (phosphorylation) | 20.3 µM | [8][9] |
| c-Kit | Cell-based (proliferation) | 0.1 µM | [7] |
| FGFR | Cell-based (mitogenesis) | 50 µM | [8][9] |
| EGFR | Cell-based (phosphorylation) | > 100 µM | [10] |
| InsR | Cell-based (phosphorylation) | > 100 µM | [10] |
| FLT3 | Not specified | 160 nM | [9] |
| RET | Not specified | 170 nM | [9] |
In Vivo Pharmacokinetic Parameters (Human)
Pharmacokinetic data from a Phase I clinical trial in patients with solid tumors are presented below. This compound was administered via intravenous infusion.
| Parameter | Mean Value (± SD or Range) |
| Volume of Distribution (Vd) | 39–215 L |
| Plasma Clearance (CL) | 46–215 L/h |
| Terminal Half-life (t½) | 1.11 ± 0.41 h |
Data from a study in pediatric patients with CNS tumors.[11] Note that significant interpatient variability was observed.[4][11]
Signaling Pathways
This compound primarily disrupts the VEGFR-2 signaling cascade. Upon activation by VEGF, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways that collectively promote the angiogenic phenotype in endothelial cells. Key pathways inhibited by this compound include:
-
Phospholipase Cγ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.
-
PI3K / Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.
By blocking the initial phosphorylation of VEGFR-2, this compound prevents the activation of these critical downstream effectors.
Synthesis
The synthesis of this compound (SU5416) is achieved through a Knoevenagel condensation reaction.[2] The key precursors are 2,4-dimethylpyrrole-5-carboxaldehyde and oxindole.
Synthesis Workflow
Detailed Protocol
A representative synthetic procedure is as follows:
-
Preparation of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: 2,4-Dimethylpyrrole is subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to yield the aldehyde intermediate.
-
Knoevenagel Condensation: Equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde and indolin-2-one (oxindole) are dissolved in ethanol.
-
A catalytic amount of a base, such as piperidine, is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Upon cooling, the product, 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]indolin-2-one (this compound), precipitates from the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield the final compound.
Key Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the VEGFR-2 kinase domain.
-
Plate Coating: A 96-well microplate is coated with a monoclonal antibody specific for the VEGFR-2 receptor.
-
Receptor Immobilization: Solubilized membrane preparations from cells overexpressing VEGFR-2 (e.g., Flk-1-overexpressing NIH 3T3 cells) are added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.
-
Inhibitor Addition: The wells are washed, and serial dilutions of this compound (SU5416) in a suitable buffer are added to the immobilized receptor.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing a specific concentration of ATP to each well. The plate is incubated for 60 minutes at room temperature to allow for receptor autophosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Phosphotyrosine Detection: The amount of receptor phosphorylation is quantified by adding a biotinylated anti-phosphotyrosine monoclonal antibody.
-
Signal Generation: After washing away unbound antibody, avidin-conjugated horseradish peroxidase (HRP) is added, followed by a suitable HRP substrate (e.g., TMB).
-
Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF stimulation.
-
Cell Seeding: HUVECs are seeded into a 96-well plate in their growth medium and allowed to adhere overnight.
-
Serum Starvation: The growth medium is replaced with a low-serum medium for a period (e.g., 24 hours) to synchronize the cells and reduce basal proliferation.
-
Inhibitor and Stimulant Addition: The medium is replaced with a low-serum medium containing serial dilutions of this compound (SU5416). After a pre-incubation period (e.g., 2 hours), a mitogenic concentration of VEGF is added to the wells (except for the negative control wells).
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value is determined by plotting the percentage of proliferation inhibition versus the logarithm of the this compound concentration.
Clinical Development and Conclusion
This compound (SU5416) was one of the pioneering anti-angiogenic tyrosine kinase inhibitors to enter clinical trials. It reached Phase III trials for advanced colorectal cancer.[12][13] However, due to a lack of significant clinical benefit in these trials, its development was ultimately discontinued.[12][13] Despite its clinical outcome, this compound remains a crucial tool in preclinical research for studying the biological effects of VEGFR-2 inhibition and serves as a benchmark compound in the development of next-generation anti-angiogenic agents. The knowledge gained from its development has been instrumental in the success of other multi-targeted kinase inhibitors, such as Sunitinib (SU11248), which was also developed by SUGEN.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. apexbt.com [apexbt.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. medkoo.com [medkoo.com]
- 7. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase I study of escalating doses of the tyrosine kinase inhibitor semaxanib (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Semaxinib: A Technical Profile of a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxinib (SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Primarily designed as an anti-angiogenic agent for cancer therapy, its principal target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[3][4][5] By competitively and reversibly inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively blocks the VEGF signaling cascade, a critical pathway for endothelial cell proliferation, migration, and survival, and consequently, for angiogenesis.[3][6][7][8] Despite promising preclinical results, clinical development of this compound was halted due to a lack of significant efficacy and observed toxicities in late-phase trials.[1][2] This guide provides an in-depth technical overview of this compound's target profile, off-target effects, and the experimental methodologies used for its characterization.
Target Profile and Potency
This compound exhibits potent inhibitory activity against VEGFR-2. Its selectivity for VEGFR-2 over other RTKs has been a key aspect of its development. The following tables summarize the quantitative data regarding its inhibitory constants against its primary target and various off-target kinases.
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 | Reference |
| VEGFR-2/Flk-1/KDR | Cell-free kinase assay | 1.23 µM | [3][9] |
| VEGFR-2/Flk-1 | Cellular phosphorylation assay (NIH 3T3 cells) | 1.04 µM | [3][9] |
Table 2: Off-Target Kinase Profile of this compound
| Target | Assay Type | IC50/Effect | Reference |
| c-kit (Stem Cell Factor Receptor) | Cellular phosphorylation assay (MO7E cells) | 0.1 - 1 µM | [10] |
| PDGFRβ (Platelet-Derived Growth Factor Receptor β) | Cellular autophosphorylation assay (NIH 3T3 cells) | 20.3 µM (approximately 20-fold less potent than against VEGFR-2) | [3][9] |
| Flt-1 (VEGFR-1) | Not specified | Inhibitory activity reported | [1][5] |
| FGFR (Fibroblast Growth Factor Receptor) | Mitogenesis assay (HUVECs) | 50 µM | [3][9] |
| EGFR (Epidermal Growth Factor Receptor) | Cellular autophosphorylation assay (NIH 3T3 cells) | >100 µM (no significant activity) | [3] |
| InsR (Insulin Receptor) | Cellular autophosphorylation assay (NIH 3T3 cells) | >100 µM (no significant activity) | [3] |
| BMPR2 (Bone Morphogenetic Protein Receptor Type 2) | KINOMEscan™ Profiling | Potential inhibitor | [11] |
Signaling Pathways
This compound's primary mechanism of action is the disruption of the VEGF signaling pathway, which is crucial for angiogenesis. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of downstream signaling events. This compound prevents these initial phosphorylation events.
VEGFR-2 Signaling Cascade
The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2, which are consequently inhibited by this compound.
Caption: VEGFR-2 signaling cascade initiated by VEGF binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cell-free system.
Materials:
-
Recombinant human VEGFR-2
-
Anti-VEGFR-2 capture antibody
-
ELISA plates
-
This compound (SU5416)
-
ATP
-
Biotinylated anti-phosphotyrosine antibody
-
Avidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
Procedure:
-
Coat ELISA plate wells with anti-VEGFR-2 capture antibody overnight at 4°C.
-
Wash wells with wash buffer to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Wash wells.
-
Add recombinant human VEGFR-2 to the wells and incubate for 2 hours at room temperature to allow capture.
-
Wash wells.
-
Prepare serial dilutions of this compound in assay buffer and add to the wells.
-
Initiate the kinase reaction by adding a solution containing ATP to each well.
-
Incubate for 1 hour at room temperature to allow for receptor autophosphorylation.
-
Stop the reaction by adding EDTA.
-
Wash wells.
-
Add biotinylated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash wells.
-
Add avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash wells.
-
Add TMB substrate and incubate in the dark until sufficient color develops (approximately 15-30 minutes).
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Cell Proliferation Assay (HUVEC)
This assay assesses the cytostatic effect of this compound on endothelial cells, a key indicator of its anti-angiogenic potential.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (SU5416)
-
VEGF
-
96-well cell culture plates
-
MTT or BrdU incorporation assay kit
-
DMSO (vehicle control)
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells by replacing the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Treat the cells with the this compound dilutions for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF (e.g., 10-50 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTT assay or BrdU incorporation assay according to the manufacturer's instructions.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., A375 melanoma, C6 glioma)
-
This compound (SU5416)
-
Vehicle for injection (e.g., DMSO, Cremophor EL)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg/day) or vehicle to the respective groups via intraperitoneal or intravenous injection.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predetermined period (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess microvessel density).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Off-Target Effects and Clinical Discontinuation
While this compound shows selectivity for VEGFR-2, it does exhibit activity against other kinases, which may contribute to both its therapeutic effects and its toxicity profile.[10][11] Notably, it inhibits c-kit, a receptor tyrosine kinase often expressed in certain leukemias.[6][10][12]
Clinical trials with this compound were ultimately discontinued. The primary reasons for this were a lack of significant clinical benefit in late-stage trials for indications such as metastatic colorectal cancer and the observation of various toxicities.[1][2] Reported side effects in clinical studies included headache, thrombosis, fatigue, nausea, and abdominal pain.[13][14] The development of next-generation, more potent, and orally bioavailable tyrosine kinase inhibitors also contributed to the cessation of this compound's clinical development.[10]
Conclusion
This compound (SU5416) is a well-characterized inhibitor of VEGFR-2 that played a significant role in validating the anti-angiogenic approach to cancer therapy. Its target profile, while selective, includes several off-target kinases that may influence its biological activity. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of similar anti-angiogenic agents. Although its clinical development was halted, the study of this compound has provided valuable insights into the complexities of targeting the VEGF signaling pathway and has paved the way for the development of subsequent generations of more successful tyrosine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | VEGFR | TargetMol [targetmol.com]
- 5. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. semaxanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Semaxinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Semaxinib (also known as SU5416), a synthetic oxindole derivative recognized for its potent anti-angiogenic properties. It serves as a comprehensive resource covering its chemical identity, synthesis pathway, and its mechanism of action as a tyrosine kinase inhibitor.
Chemical Structure and Properties
This compound is classified as an oxindole, specifically a 3-methyleneoxindole derivative where a hydrogen on the methylene group is substituted by a 3,5-dimethylpyrrol-2-yl group.[1] This structure is fundamental to its function as an inhibitor of receptor tyrosine kinases.
| Property | Value | Source |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | [1][2] |
| Synonyms | SU5416, SU 5416, semoxind | [1][3] |
| CAS Number | 194413-58-6 | [1] |
| Chemical Formula | C₁₅H₁₄N₂O | [1][3] |
| Molecular Weight | 238.28 g/mol | [1][3] |
| Appearance | Yellow to orange solid powder | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward two-step process involving a Vilsmeier-Haack reaction followed by a Knoevenagel condensation.[2]
-
Formation of the Aldehyde Intermediate : The process begins with the formylation of 2,4-dimethylpyrrole using a Vilsmeier-Haack reaction to produce the key intermediate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[2][4]
-
Knoevenagel Condensation : The resulting aldehyde is then condensed with oxindole in the presence of a base.[2] This reaction forms the final this compound product in high yields.[4]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[2][3][5] It exerts its therapeutic effect by competitively and reversibly inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2.[1][6][7] This action prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for angiogenesis—the formation of new blood vessels.[3]
The inhibition of VEGFR-2 by this compound disrupts several key cellular processes stimulated by VEGF, including endothelial cell migration, proliferation, and survival, ultimately leading to a reduction in tumor microvasculature.[1][6]
| Target | IC₅₀ | Selectivity |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective |
| PDGFRβ | ~20.26 µM | ~20-fold less potent than for VEGFR-2 |
| EGFR, InsR, FGFR | >100 µM | Lack of significant activity |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Experimental Protocols
General Synthesis of this compound (Knoevenagel Condensation)
This protocol is a generalized procedure based on the Knoevenagel condensation reaction described for this compound synthesis.[2][4]
-
Reactant Preparation : Dissolve equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and the appropriate oxindole in a suitable solvent such as ethanol.
-
Initiation : Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) to the mixture.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation : After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification : Collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
VEGFR-2 Kinase Activity Assay (General Protocol)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against VEGFR-2, based on common kinase assay principles.
-
Plate Preparation : Coat 96-well microtiter plates with a substrate that can be phosphorylated by VEGFR-2 (e.g., a synthetic polymer like poly(Glu, Tyr) 4:1).
-
Reagent Addition : To each well, add the following in order:
-
A solution of the test compound (this compound) at various concentrations (typically in DMSO, then diluted).
-
Recombinant human VEGFR-2 enzyme.
-
An ATP solution to initiate the kinase reaction.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 20-30 minutes) to allow the phosphorylation reaction to occur.
-
Detection : Stop the reaction by washing the plate. The amount of phosphorylation is quantified using an antibody-based detection method.
-
Add a biotinylated anti-phosphotyrosine monoclonal antibody to the wells and incubate.
-
After washing, add avidin-conjugated horseradish peroxidase (HRP) and incubate.
-
Add a chromogenic HRP substrate (like TMB) and allow color to develop.
-
-
Data Analysis : Stop the color development with an acid solution (e.g., H₂SO₄) and measure the absorbance of each well using a plate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]
Disclaimer : This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
Semaxinib: A Technical Guide to a Prototypical VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxinib (SU5416) is a synthetic, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, physicochemical properties, and preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the study of angiogenesis and the development of targeted cancer therapies. This guide includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.
Introduction
This compound, also known by its code name SU5416, is an indolinone derivative that was one of the pioneering small-molecule inhibitors of VEGFR-2.[1] It functions as a potent and selective antagonist of the Flk-1/KDR receptor tyrosine kinase, which is the designation for VEGFR-2.[2] By targeting the VEGF signaling pathway, this compound demonstrated significant anti-angiogenic potential in both in vitro and in vivo studies.[2] Although its clinical development for cancer was discontinued due to limited efficacy in late-stage trials, this compound remains a valuable tool in angiogenesis research and serves as a reference compound for the development of next-generation tyrosine kinase inhibitors.[2]
Physicochemical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one |
| Synonyms | SU5416, Semoxind |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 194413-58-6 |
| Appearance | Yellow to orange solid powder |
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2.[3] This reversible inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[4] The blockade of VEGFR-2 signaling leads to the inhibition of VEGF-stimulated endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor microvasculature.[3][4]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of intracellular signaling events that regulate key cellular processes involved in angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has been extensively characterized in various in vitro assays to determine its potency and selectivity.
| Assay Type | Target/Cell Line | Endpoint | IC₅₀/Ki | Reference |
| Kinase Assay | VEGFR-2 (Flk-1/KDR) | Inhibition of kinase activity | 1.23 µM | [5] |
| Kinase Assay | VEGFR-2 (Flk-1/KDR) | Inhibition of kinase activity | 40 nM | [6] |
| Kinase Assay | c-Kit | Inhibition of kinase activity | 30 nM | [6] |
| Kinase Assay | FLT3 | Inhibition of kinase activity | 160 nM | [6] |
| Kinase Assay | RET | Inhibition of kinase activity | 170 nM | [6] |
| Cell-Based Assay | Flk-1 overexpressing NIH 3T3 cells | Inhibition of VEGF-dependent phosphorylation | 1.04 µM | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-driven mitogenesis | 0.04 µM | [5] |
| Cell Proliferation | NIH 3T3 cells | Inhibition of PDGF-dependent autophosphorylation | 20.3 µM | [5] |
| Cell Proliferation | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma cells | Inhibition of cell growth | > 20 µM | [5] |
In Vivo Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | Various (A431, Calu-6, C6, LNCAP, etc.) | Daily intraperitoneal administration | Significant inhibition of subcutaneous tumor growth | [5] |
| Mouse Xenograft | Small Cell Lung Cancer (H526) | Twice-weekly administration | ≥70% tumor growth inhibition | [7] |
Clinical Data
This compound underwent Phase I, II, and III clinical trials for the treatment of various solid tumors, including advanced colorectal cancer.[2] While early-phase trials showed some evidence of biological activity, the Phase III trial in colorectal cancer was terminated prematurely due to a lack of significant clinical benefit.[2]
| Phase | Cancer Type | Key Findings | Reference |
| I | Advanced Solid Tumors | Well-tolerated at the tested doses. | [8] |
| III | Advanced Colorectal Cancer | No significant improvement in efficacy compared to standard chemotherapy. Trial terminated. | [2] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on VEGFR-2 kinase activity.
Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Plate Preparation: Use a 96-well plate suitable for the detection method (e.g., white plates for luminescence).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a master mix containing recombinant human VEGFR-2, kinase buffer, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the VEGFR-2 enzyme/substrate master mix to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP levels using a commercial kit (e.g., Kinase-Glo®).
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
HUVEC Proliferation Assay
This protocol outlines a method to assess the effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Seeding: Seed HUVECs into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Treat the cells with the this compound dilutions or vehicle control for a pre-incubation period (e.g., 1-2 hours).
-
Add recombinant human VEGF to the wells to stimulate proliferation, except for the negative control wells.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement:
-
Add a proliferation reagent (e.g., MTT, WST-1, or BrdU) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vivo Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Line: Select a human tumor cell line known to form solid tumors in mice (e.g., A431, H526).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily or twice-weekly intraperitoneal injections) or vehicle control.
-
-
Endpoint:
-
Continue treatment for a predetermined period.
-
Measure final tumor volumes and weights.
-
Optionally, tumors can be excised for histological or molecular analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage for the this compound-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound, as a first-generation VEGFR-2 inhibitor, has been instrumental in validating the therapeutic potential of targeting angiogenesis in cancer. While its own clinical journey was halted, the wealth of preclinical and early clinical data generated for this compound has provided a solid foundation for the development of more potent and selective tyrosine kinase inhibitors that are now standard of care for various malignancies. The detailed methodologies and data presented in this guide are intended to support ongoing research in the field of angiogenesis and to serve as a valuable reference for the scientific community.
References
- 1. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semaxanib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 7. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Early discovery and development history of Semaxinib
An In-depth Technical Guide to the Early Discovery and Development of Semaxinib (SU5416)
Introduction
Semaxanib, also known by its developmental code name SU5416, is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] Developed by SUGEN, Inc., it was one of the early investigational drugs designed to combat cancer by targeting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4] Semaxanib is a member of the oxindole family of compounds and was identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice.[3][5][6] This document provides a detailed technical overview of the preclinical and early clinical development of Semaxanib, focusing on its mechanism of action, key experimental findings, and the methodologies employed.
Discovery and Rationale
The discovery of Semaxanib was rooted in the growing understanding of the critical role of VEGF-mediated signaling in tumor angiogenesis.[4] Researchers at SUGEN, Inc. undertook a screening program to identify small-molecule inhibitors of RTKs.[3] This effort led to the identification of 3-substituted indolin-2-ones as a promising class of compounds with selectivity for specific RTKs.[3] Through this screening, SU5416 was identified as a potent and selective inhibitor of the Flk-1/KDR tyrosine kinase.[3][7] The rationale was that by blocking the primary signaling receptor for VEGF, Semaxanib could inhibit VEGF-stimulated endothelial cell proliferation and migration, thereby cutting off a tumor's blood supply and inhibiting its growth.[8][9][10]
Mechanism of Action
Semaxanib functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase.[8][9][10] By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor that is induced by VEGF binding.[6][7] This inhibition of receptor phosphorylation prevents the activation of downstream signaling pathways responsible for endothelial cell mitogenesis, migration, and survival.
While potent against VEGFR-2, Semaxanib also demonstrates inhibitory activity against other tyrosine kinases, though with significantly less potency. It is a potent inhibitor of c-Kit, the receptor for stem cell factor, which is often expressed in acute myelogenous leukemia.[8][9][11] Its selectivity for VEGFR-2 is approximately 20-fold higher than for Platelet-Derived Growth Factor Receptor β (PDGFRβ), and it shows a lack of significant activity against Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR).[5]
Signaling Pathway Diagram
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Preclinical Data
In Vitro Activity
Semaxanib demonstrated potent and selective inhibition of VEGFR-2 in a variety of in vitro assays. It was shown to inhibit the VEGF-dependent mitogenesis of human endothelial cells but did not inhibit the growth of various tumor cell lines directly in culture, supporting its anti-angiogenic rather than cytotoxic mechanism.[3][7]
Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)
| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
|---|---|---|---|
| VEGFR-2 (Flk-1/KDR) Kinase Activity | Cell-free biochemical assay | 1.23 µM | [5][12] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | [5] |
| PDGF-dependent PDGFRβ Autophosphorylation | NIH 3T3 cells | 20.3 µM | [5] |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [5] |
| FGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | [5] |
| In vitro tumor cell growth | C6 glioma, Calu 6 lung, A375 melanoma, etc. | > 20 µM |[5] |
In Vivo Antitumor Activity
Systemic administration of Semaxanib at non-toxic doses resulted in significant inhibition of subcutaneous tumor growth across multiple tumor types in xenograft mouse models.[5][7] This in vivo efficacy, contrasting with its lack of in vitro cytotoxicity against tumor cells, provided strong evidence for its anti-angiogenic mechanism of action.
Table 2: In Vivo Efficacy of Semaxanib (SU5416)
| Tumor Model | Dosing | Effect | Reference(s) |
|---|---|---|---|
| A375 melanoma (subcutaneous) | Daily i.p. injection | >85% inhibition of tumor growth | [5] |
| Various xenografts (8 of 10 tested) | Daily i.p. injection | Significant inhibition of subcutaneous growth | [5] |
| Tumor xenografts | 25 mg/kg/day | Potent antiangiogenic activity, reduction in vascular density |[5] |
Experimental Protocols
Biochemical Kinase Assay (ELISA-based)
-
Plate Coating: Polystyrene ELISA plates were pre-coated with a monoclonal antibody specific to the Flk-1 receptor.
-
Receptor Immobilization: Solubilized membranes from NIH 3T3 cells overexpressing the Flk-1 receptor were added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.[7]
-
Inhibitor Addition: Following incubation, the wells were washed, and serial dilutions of Semaxanib (SU5416) were added to the immobilized receptor.[7]
-
Kinase Reaction Initiation: Autophosphorylation was induced by adding various concentrations of ATP to the wells. The reaction was allowed to proceed for 60 minutes at room temperature.[7]
-
Reaction Termination: The kinase reaction was stopped by the addition of EDTA.[7]
-
Detection: The amount of phosphotyrosine on the Flk-1 receptors was quantified using a biotinylated anti-phosphotyrosine monoclonal antibody, followed by avidin-conjugated horseradish peroxidase and a colorimetric substrate.[5] The color intensity, read on a plate reader, is proportional to the kinase activity.
Cell-Based Mitogenesis Assay ([³H]Thymidine or BrdUrd Uptake)
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) were plated in 96-well plates in media with low serum (e.g., 0.5% FBS) and cultured for 24 hours to induce quiescence.[5]
-
Inhibitor and Mitogen Addition: Serial dilutions of Semaxanib were added to the cells for 2 hours. Subsequently, a mitogenic concentration of VEGF (or another growth factor like FGF) was added.[5]
-
Proliferation Measurement: After 24 hours of incubation with the growth factor, [³H]thymidine or BrdUrd was added to each well. The cells were incubated for another 24 hours to allow for the incorporation of the label into newly synthesized DNA.[5]
-
Quantification: For [³H]thymidine, cells were harvested, and incorporation was measured using a liquid scintillation counter.[5] For BrdUrd, incorporation was quantified using an ELISA-based detection kit.[5] The amount of incorporated label is directly proportional to the rate of cell proliferation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical evaluation of an anti-angiogenic agent like this compound.
Caption: Generalized preclinical development workflow for this compound.
Early Clinical Development and Discontinuation
Semaxanib advanced into clinical trials for various solid tumors, including a Phase I trial that established a recommended dose of 145 mg/m² administered intravenously twice weekly.[11] It was investigated as a single agent and in combination with chemotherapy for metastatic colorectal cancer and other malignancies.[13]
However, in February 2002, Pharmacia, which had acquired SUGEN, announced the premature termination of Phase III clinical trials of Semaxanib for advanced colorectal cancer due to discouraging results.[1][2] The inefficacy observed in these late-stage trials, coupled with the emergence of next-generation tyrosine kinase inhibitors, led to the discontinuation of its clinical development.[1] Despite its own failure to reach the market, the development of Semaxanib was a crucial step in the validation of VEGFR as a therapeutic target. A related compound, SU11248 (Sunitinib), was subsequently developed by the same group and successfully gained FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]
Conclusion
Semaxanib (SU5416) was a pioneering agent in the field of anti-angiogenic cancer therapy. Its discovery and development provided a foundational proof-of-concept for the therapeutic strategy of inhibiting the VEGFR signaling pathway. While ultimately unsuccessful in late-stage clinical trials, the extensive preclinical and early clinical research conducted on Semaxanib furnished invaluable knowledge regarding the biology of angiogenesis and the development of targeted small-molecule kinase inhibitors, paving the way for subsequent successful therapies in this class.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. Semaxanib [medbox.iiab.me]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ebiohippo.com [ebiohippo.com]
- 11. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
In Vitro Anti-Angiogenic Properties of Semaxinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-angiogenic properties of Semaxinib (SU5416). It includes a detailed examination of its mechanism of action, a summary of its inhibitory activities, and the experimental protocols used to characterize its effects on endothelial cells.
Introduction to this compound
Semaxanib, also known as SU5416, is a synthetic small molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Flk-1/KDR.[1][2][3] This receptor tyrosine kinase is a critical component in the signaling pathway that drives angiogenesis, the formation of new blood vessels from pre-existing ones.[4] By targeting the VEGF pathway, this compound has demonstrated significant anti-angiogenic potential in both in vitro and in vivo studies.[1][5] Its primary mechanism involves reversibly inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2, which in turn blocks receptor autophosphorylation and downstream signaling necessary for endothelial cell proliferation and migration.[2][6]
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGF-A is a primary factor for initiating sprouting angiogenesis.[7] It binds to its receptor, VEGFR-2, on the surface of endothelial cells, triggering a cascade of intracellular events. This process, which involves receptor dimerization and autophosphorylation, activates multiple downstream signaling pathways, including the PLCγ-PKC and PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels.[8]
Semaxanib exerts its anti-angiogenic effect by competitively blocking the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2. This inhibition prevents the receptor from phosphorylating itself and downstream targets, effectively halting the signaling cascade at its origin.
Quantitative Summary of In Vitro Activity
This compound has been evaluated in various in vitro assays to quantify its inhibitory potency against specific kinases and cellular processes related to angiogenesis. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Kinase Inhibition Profile
| Target Kinase | IC50 | Assay Type | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free kinase assay | [9] |
| VEGFR-2 (Flk-1/KDR) | 40 nM | Tyrosine kinase assay | |
| PDGFRβ | >20 µM | Kinase assay | [6][9] |
| c-Kit | 30 nM | Tyrosine kinase assay | |
| FLT3 | 160 nM | Tyrosine kinase assay | |
| RET | 170 nM | Tyrosine kinase assay | |
| EGFR, InsR, FGFR | No activity | Kinase assay | [6][9] |
Table 2: Cellular Anti-Angiogenic Activity
| Cellular Process | Cell Line | IC50 | Reference(s) |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | [9] |
| VEGF-driven Mitogenesis (Proliferation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [6][9] |
| FGF-driven Mitogenesis (Proliferation) | HUVECs | 50 µM | [6][9] |
| VEGFR-2 Inhibition | Human U251 cells | 12.9 nM | [9] |
Note: this compound shows significantly higher selectivity for VEGFR-2 compared to other growth factor receptors like PDGFRβ, EGFR, InsR, and FGFR.[6][9] It also inhibits other tyrosine kinases such as c-Kit, FLT3, and RET at nanomolar concentrations.
Key In Vitro Experimental Protocols
The anti-angiogenic effects of this compound are typically assessed using a suite of standardized in vitro assays that model different stages of the angiogenic process.[10][11]
VEGFR-2 (Flk-1) Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.
-
Objective: To determine the IC50 of this compound for VEGFR-2 tyrosine kinase activity.
-
Methodology:
-
Receptor Immobilization: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific to Flk-1. Solubilized membranes from cells overexpressing Flk-1 (e.g., 3T3 Flk-1 cells) are added to the plates and incubated overnight at 4°C to allow the receptors to bind to the antibody.[6][9]
-
Inhibitor Addition: The plates are washed, and serial dilutions of this compound (SU5416) are added to the wells.[6][9]
-
Kinase Reaction Initiation: The autophosphorylation reaction is initiated by adding ATP to each well. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[6][9]
-
Reaction Termination: The reaction is stopped by adding EDTA.[6][9]
-
Phosphorylation Detection: The amount of phosphotyrosine on the Flk-1 receptors is quantified. This is achieved by incubating the wells with a biotinylated anti-phosphotyrosine monoclonal antibody.
-
Signal Generation: After washing away unbound antibody, an avidin-conjugated horseradish peroxidase (HRP) is added, followed by a suitable HRP substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Endothelial Cell Proliferation (Mitogenesis) Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by pro-angiogenic growth factors.
-
Objective: To determine if this compound inhibits VEGF-induced endothelial cell proliferation.
-
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates (e.g., 96-well) in a low-serum medium and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of this compound in the presence or absence of a mitogenic stimulus, typically VEGF. Controls include cells with no treatment, cells with VEGF alone, and cells with this compound alone.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Quantification of Proliferation: Cell proliferation can be measured using several methods:
-
Thymidine Incorporation: Addition of ³H-thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured.[12]
-
Cell Viability Reagents: Use of colorimetric (e.g., MTT, XTT) or fluorometric (e.g., PrestoBlue, Calcein-AM) reagents that are converted into a detectable signal by metabolically active, viable cells.[12][13]
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control. The IC50 is determined from the dose-response curve.
-
Endothelial Cell Migration Assay (Transwell or Scratch Assay)
This assay evaluates the ability of this compound to block the directional movement of endothelial cells, a key step in vessel sprouting.[10][11]
-
Objective: To measure the inhibitory effect of this compound on endothelial cell migration towards a chemoattractant.
-
Methodology (Transwell/Boyden Chamber Assay):
-
Chamber Setup: A two-chamber system is used, separated by a microporous membrane (e.g., 8 µm pores). The membrane is often coated with an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: Endothelial cells are seeded in the upper chamber in a serum-free or low-serum medium containing various concentrations of this compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF.
-
Incubation: The chamber is incubated for several hours (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).[14]
-
Data Analysis: The number of migrated cells is counted in several microscopic fields, and the average is calculated. Inhibition is determined relative to the VEGF-stimulated control.
-
Endothelial Cell Tube Formation Assay
This assay is a highly specific test for angiogenesis, assessing the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.[10][14]
-
Objective: To determine if this compound can disrupt the formation of vascular networks by endothelial cells in vitro.
-
Methodology:
-
Matrix Coating: The wells of a multi-well plate (e.g., 96-well) are coated with a layer of basement membrane extract, such as Matrigel or Geltrex.[14]
-
Cell Seeding: Endothelial cells (e.g., HUVECs or rat pulmonary microvascular endothelial cells) are seeded onto the matrix layer.[14]
-
Treatment: The cells are treated with different concentrations of this compound (e.g., 12.5 µM, 25 µM, and 50 µM), typically in a basal medium without strong pro-angiogenic factors.[14] A vehicle-treated group serves as the positive control for tube formation.
-
Incubation: The plate is incubated for a relatively short period (e.g., 6-18 hours) during which the endothelial cells align and form a network of tubes.
-
Visualization and Quantification: The formation of tube-like structures is observed and imaged using a microscope. The anti-angiogenic effect is quantified by measuring parameters such as:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops
-
-
Data Analysis: These parameters are measured using angiogenesis analysis software. The percentage of inhibition is calculated by comparing the treated groups to the control group.
-
References
- 1. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | VEGFR | TargetMol [targetmol.com]
- 7. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Semaxanib, a VEGF inhibitor, suppresses melanogenesis by modulating CRTC3 independently of VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
Preclinical Profile of Semaxinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (SU5416) is a synthetic small molecule that has been extensively investigated as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site within the tyrosine kinase domain of VEGFR-2, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism of action has positioned this compound as a significant tool in preclinical cancer research, aimed at inhibiting tumor neovascularization and growth. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development in this area.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1).[1] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[2] Consequently, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival are blocked.
The binding of VEGF to VEGFR-2 typically initiates a cascade of intracellular events, including the activation of the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation. Additionally, the PI3K/Akt pathway, another critical downstream effector of VEGFR-2, which is responsible for cell survival, is also inhibited by this compound. The targeted inhibition of these pathways ultimately leads to a reduction in tumor microvasculature, thereby impeding tumor growth.[3]
Mechanism of this compound Action on the VEGF Signaling Pathway.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies of this compound have been conducted in various preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining appropriate dosing regimens and for predicting human pharmacokinetics.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in mice, rats, and dogs following intravenous administration.
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 10 | 10 | 5 |
| Cmax (ng/mL) | 2,300 | 1,800 | 1,500 |
| Tmax (h) | 0.08 | 0.08 | 0.17 |
| AUC (ng·h/mL) | 1,200 | 1,100 | 1,300 |
| Half-life (h) | 0.6 | 0.7 | 1.1 |
| Clearance (L/h/kg) | 8.3 | 9.1 | 3.8 |
| Volume of Distribution (L/kg) | 7.2 | 9.2 | 5.8 |
Data compiled from descriptive information in Zhao et al. (2001) and other preclinical reports.[4][5] It is important to note that direct tabular data was not available in the search results, and these values are estimations based on the provided text.
Experimental Protocol: Pharmacokinetic Analysis
A representative protocol for determining the pharmacokinetic profile of this compound in preclinical models is outlined below.
Workflow for Preclinical Pharmacokinetic Studies.
Detailed Methodology:
-
Animal Models: Studies are typically conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle).
-
Drug Formulation and Administration: For intravenous administration, this compound is often formulated in a vehicle such as a mixture of polyethylene glycol 400, polyoxyl 35 castor oil (Cremophor®), and benzyl alcohol.[6] The formulation is diluted with saline before injection.[6] For intraperitoneal administration in mice, this compound can be dissolved in DMSO.[7]
-
Blood Collection: Following drug administration, blood samples are collected at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[6]
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.[6]
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of this compound have been characterized through a variety of in vitro and in vivo assays to assess its anti-angiogenic and anti-tumor activity.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of VEGFR-2 kinase activity and endothelial cell proliferation.
| Assay | Cell Line / System | IC50 |
| VEGFR-2 (Flk-1/KDR) Kinase Inhibition | Cell-free assay | 1.23 µM |
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 cells overexpressing Flk-1 | 1.04 µM |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM[2] |
| PDGFRβ Autophosphorylation | NIH 3T3 cells | 20.3 µM |
Importantly, this compound shows significantly less potency against other receptor tyrosine kinases, such as PDGFRβ, and has minimal to no activity against EGFR and InsR, highlighting its selectivity for VEGFR-2.
Experimental Protocol: Endothelial Cell Proliferation Assay
The following protocol details a common method for assessing the effect of this compound on endothelial cell proliferation.
Workflow for Endothelial Cell Proliferation Assay.
Detailed Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Serum Starvation: To synchronize the cells in a quiescent state, they are cultured in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Compound Treatment: Serial dilutions of this compound (typically prepared in DMSO and then diluted in media) are added to the wells.
-
Stimulation: After a pre-incubation period with the compound, Vascular Endothelial Growth Factor (VEGF) is added to stimulate cell proliferation.
-
Proliferation Assessment: Proliferation is measured by quantifying the incorporation of BrdU (using an ELISA kit) or radiolabeled [3H]-thymidine into the DNA of proliferating cells.
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in a broad range of preclinical tumor models. The primary mechanism of this in vivo efficacy is attributed to its anti-angiogenic effects rather than direct cytotoxicity to tumor cells.[1]
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| A375 Melanoma | Nude Mice | 25 mg/kg/day, i.p. | >85% |
| Calu-6 Lung Carcinoma | Nude Mice | 25 mg/kg/day, i.p. | Significant |
| C6 Glioma | Nude Mice | 25 mg/kg/day, i.p. | Significant |
| Colon Carcinoma | Nude Mice | 3 mg/kg/day, i.p. | 62%[8] |
Experimental Protocol: In Vivo Xenograft Tumor Model
The following protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Workflow for In Vivo Xenograft Efficacy Studies.
Detailed Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.[9]
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[9]
-
Drug Administration: this compound is administered according to the specified dosing regimen (e.g., daily intraperitoneal injections). The control group receives the vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.[9]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised, weighed, and may be processed for histological or biomarker analysis to assess angiogenesis.[9]
Conclusion
The preclinical data for this compound (SU5416) robustly demonstrate its potent and selective inhibition of VEGFR-2 and its consequent anti-angiogenic and anti-tumor effects. The pharmacokinetic profiles across different species, while showing some variability, provide a basis for dose selection in further studies. The pharmacodynamic studies, both in vitro and in vivo, confirm its mechanism of action and highlight its therapeutic potential. This technical guide, by consolidating quantitative data, detailing experimental protocols, and providing visual representations of key processes, serves as a valuable resource for researchers and drug development professionals working on angiogenesis inhibitors and targeted cancer therapies. Further investigation into detailed ADME properties and the development of more comprehensive preclinical models will continue to refine our understanding of this compound and its potential clinical applications.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Simultaneous determination of SU5416 and its phase I and phase II metabolites in rat and dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Known Metabolites of Semaxinib in Animal Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (SU5416) is a potent, synthetic inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR/Flk-1). Its anti-angiogenic properties have been extensively studied in various preclinical cancer models. Understanding the metabolic fate of this compound in different animal species is crucial for the interpretation of toxicological findings, the elucidation of pharmacokinetic/pharmacodynamic (PK/PD) relationships, and the extrapolation of preclinical data to human clinical trials. This technical guide provides a comprehensive overview of the known metabolites of this compound identified in animal studies, detailing the experimental methodologies used for their identification and quantification, and presenting available pharmacokinetic data in a clear, comparative format.
Metabolic Pathways of this compound in Animals
In vivo and in vitro studies have demonstrated that this compound undergoes significant metabolism, primarily through oxidation, leading to the formation of several metabolites. The primary metabolic pathways involve the oxidation of the methyl groups on the pyrrole ring.
The metabolic transformation of this compound begins with the parent compound, SU5416. Through Phase I metabolism, two major oxidative metabolites are formed: a hydroxymethyl derivative and a carboxylic acid derivative. These Phase I metabolites can then undergo Phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates for excretion.
Identified Metabolites of this compound
Animal studies, primarily in rats and dogs, have identified several metabolites of this compound. The major metabolites are a result of Phase I oxidation, followed by Phase II conjugation.
Phase I Metabolites
The two primary Phase I metabolites of this compound are:
-
SU9838 (M12): A hydroxymethyl derivative of this compound.
-
SU6595 (M6): A carboxylic acid derivative of this compound.[1][2]
In vitro studies using liver microsomes from mice, rats, dogs, and monkeys have confirmed the formation of these metabolites.[1][2]
Phase II Metabolites
The oxidative metabolites, SU9838 and SU6595, can undergo further metabolism through glucuronidation. The identified Phase II metabolites include:
Another metabolite, designated SU6689 , has also been mentioned, though its specific structure is not detailed in the available literature.[3][4][5]
Quantitative Pharmacokinetic Data of this compound Metabolites
While pharmacokinetic data for the parent compound, this compound, are more readily available, quantitative data for its metabolites in animal studies are limited in the publicly accessible literature. The following table summarizes the available information.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Animal Plasma
| Compound | Animal Species | Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |
| SU5416 | Rat | 20 mg/kg, IV | - | - | - | 0.5-1.0 | General PK Profile |
| SU5416 | Dog | 5 mg/kg, IV | - | - | - | ~1.0 | General PK Profile |
| SU9838 | Rat | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
| SU6595 | Rat | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
| SU6689 | Rat | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
| SU9838 | Dog | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
| SU6595 | Dog | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
| SU6689 | Dog | Not specified | Not reported | Not reported | Not reported | Not reported | Zhao et al., 2001 |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life for the metabolites are not explicitly provided in the reviewed literature. The studies confirm their presence and the analytical methods for their quantification.
Experimental Protocols
In Vitro Metabolism Studies
Objective: To investigate the metabolism of this compound using liver microsomes from various animal species and to identify the major metabolites.
Methodology:
-
Microsome Preparation: Pooled liver microsomes from mice, rats, dogs, and monkeys were used.
-
Incubation: this compound (25 µM) was incubated with the liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.
-
Sample Analysis: The reaction mixtures were analyzed by a validated High-Performance Liquid Chromatography (HPLC) method to resolve and quantify this compound and its metabolites.[1][2]
-
Metabolite Identification: Major metabolites were identified using spectroscopic methods and by comparison with authentic reference compounds.[1][2]
In Vivo Pharmacokinetic Studies in Rats and Dogs
Objective: To determine the plasma concentrations of this compound and its metabolites in rats and dogs following administration.
Methodology:
-
Animal Dosing: this compound was administered to rats and dogs (specific doses and routes are often proprietary and not fully disclosed in publications).
-
Plasma Sample Collection: Blood samples were collected at various time points post-administration into heparinized tubes. Plasma was separated by centrifugation.
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method was employed to extract this compound and its metabolites from the plasma samples.
-
LC/MS/MS Analysis: The extracted samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[3][4][5]
LC/MS/MS Method Details (Zhao et al., 2001):
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the simultaneous quantification of SU5416, SU9838, SU6595, and SU6689.
-
Linear Range:
-
Limit of Quantification (LOQ): 2.0 ng/mL for all analytes.[3][4][5]
Conclusion
The metabolism of this compound in animal models predominantly involves oxidation to form a hydroxymethyl derivative (SU9838) and a carboxylic acid derivative (SU6595), which can be further conjugated with glucuronic acid. Robust analytical methods, such as LC/MS/MS, have been developed for the simultaneous quantification of this compound and its key metabolites in plasma. While the identification of these metabolites is well-established, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for the metabolites in various animal species. Further publication of such data would be invaluable for a more complete understanding of the disposition of this compound and for refining interspecies scaling and prediction of its behavior in humans. This guide provides a foundational understanding for researchers in the field and highlights the key experimental approaches employed in the study of this compound metabolism.
References
- 1. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of the anti-angiogenic compound SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. climaxlabs.com [climaxlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of SU5416 and its phase I and phase II metabolites in rat and dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Semaxinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semaxinib (SU5416) is a synthetically derived small molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted inhibition of tumor-associated neovascularization forms the basis of its anti-cancer activity. Preclinical studies have consistently demonstrated this compound's ability to significantly reduce tumor growth and vascular density in a variety of tumor models. While its clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the role of VEGFR-2 signaling in the tumor microenvironment and the broader implications of anti-angiogenic therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on the tumor microenvironment, and detailed experimental protocols for its evaluation.
Mechanism of Action and Target Profile
This compound's primary mechanism of action is the inhibition of VEGFR-2 (also known as KDR or Flk-1).[1] In addition to its potent activity against VEGFR-2, this compound also exhibits inhibitory effects on other receptor tyrosine kinases, including c-Kit (stem cell factor receptor) and, to a lesser extent, Flt-1 (VEGFR-1) and the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This multi-targeted profile may contribute to its overall anti-tumor effects.
Quantitative Inhibition Data
| Target | IC50 | Cell Line/Assay Condition | Reference |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free kinase assay | [4] |
| VEGFR-2 (Flk-1/KDR) | 1.04 µM | Flk-1-overexpressing NIH 3T3 cells | [4] |
| c-Kit | 30 nM | Kinase assay | |
| PDGFRβ | 20.3 µM | NIH 3T3 cells | [4] |
| Flt-1 (VEGFR-1) | - | Inhibition of Flt-1 receptor tyrosine kinase activity has been shown. | [3] |
Effects on the Tumor Microenvironment
This compound's primary impact on the tumor microenvironment is the disruption of angiogenesis. However, its influence extends to other critical components, including the potential for vascular normalization and modulation of the immune landscape.
Inhibition of Angiogenesis and Vascular Alterations
By blocking VEGFR-2 signaling, this compound directly inhibits the proliferation and migration of endothelial cells, leading to a reduction in the formation of new blood vessels within the tumor.[1][5]
| Parameter | Tumor Model | Treatment | Result | Reference |
| Total Vascular Density | Glioblastoma (subcutaneous) | 25 mg/kg/day SU5416 | Significant reduction | [5] |
| Functional Vascular Density | Glioblastoma (subcutaneous) | 25 mg/kg/day SU5416 | Significant reduction | [5] |
| Tumor Growth | Human melanoma xenografts (A375) | Daily i.p. administration | >85% inhibition of subcutaneous tumor growth | [4] |
| Microvessel Density | Various human tumor xenografts | 25 mg/kg/day SU5416 | Significant reduction of total and functional vascular density | [4] |
Vascular Normalization
The concept of "vascular normalization" posits that anti-angiogenic agents can transiently remodel the chaotic and leaky tumor vasculature into a more organized and functional network. This can lead to improved tumor perfusion and oxygenation, potentially enhancing the efficacy of concurrent therapies. While direct evidence for this compound-induced vascular normalization is not extensively detailed in the available literature, its mechanism of action aligns with the principles of this phenomenon. A normalized vasculature is characterized by increased pericyte coverage and a more intact basement membrane.[3]
Immunomodulatory Effects
The tumor vasculature plays a crucial role in regulating the infiltration and function of immune cells. By altering the tumor's vascular landscape, this compound may indirectly influence the immune microenvironment. A reduction in aberrant vasculature and hypoxia can potentially lead to a decrease in immunosuppressive cells like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and facilitate the infiltration of cytotoxic CD8+ T lymphocytes. However, specific quantitative data on the immunomodulatory effects of this compound are limited in the reviewed literature.
Effects on Extracellular Matrix and Cancer-Associated Fibroblasts
The extracellular matrix (ECM) and cancer-associated fibroblasts (CAFs) are key components of the tumor microenvironment that contribute to tumor progression and therapeutic resistance. While direct studies on this compound's impact on the ECM and CAFs are scarce, its inhibition of pathways like PDGFR, which is implicated in CAF activation, suggests a potential for indirect modulation.
Signaling Pathways
This compound's biological effects are a direct consequence of its ability to inhibit key signaling pathways downstream of VEGFR-2, c-Kit, and Flt-1.
VEGFR-2 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(SU5416)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; p38MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; this compound -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> Src; PLCg -> PKC; PI3K -> Akt; Src -> FAK; Src -> p38MAPK; PKC -> Raf; Akt -> mTOR; mTOR -> Survival; FAK -> Migration; p38MAPK -> Migration; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Akt -> Survival; PKC -> Permeability; } caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
c-Kit Signaling Pathway
// Nodes SCF [label="SCF", fillcolor="#FBBC05", fontcolor="#202124"]; cKit [label="c-Kit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(SU5416)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SCF -> cKit [label="Binds"]; this compound -> cKit [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; cKit -> PI3K; cKit -> STAT3; cKit -> Ras; PI3K -> Akt; Ras -> Raf; Raf -> MEK; MEK -> ERK; Akt -> Survival; STAT3 -> Proliferation; ERK -> Proliferation; ERK -> Differentiation; } caption: c-Kit Signaling Pathway Inhibition by this compound.
Flt-1 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; Flt1 [label="Flt-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(SU5416)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellMigration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> Flt1 [label="Binds"]; this compound -> Flt1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Flt1 -> PI3K; Flt1 -> PLCg; PI3K -> Akt; PLCg -> ERK; Akt -> CellMigration; ERK -> CellMigration; } caption: Flt-1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the tumor microenvironment.
Intravital Multi-fluorescence Videomicroscopy for Vascular Analysis
This protocol is adapted from studies assessing the in vivo effects of SU5416 on tumor angiogenesis and microcirculation.
Objective: To visualize and quantify changes in tumor vascular density and function in real-time.
Materials:
-
Animal model (e.g., athymic nude mice with dorsal skinfold chambers)
-
Tumor cells (e.g., glioblastoma)
-
This compound (SU5416) solution
-
Fluorescent dyes (e.g., FITC-dextran for plasma staining, rhodamine 6G for red blood cell labeling)
-
Intravital microscope equipped with fluorescence imaging capabilities
Procedure:
-
Animal and Tumor Model Preparation:
-
Surgically implant a dorsal skinfold chamber onto the back of the mouse.
-
Implant tumor cells into the chamber.
-
Allow the tumor to establish and become vascularized.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice (e.g., daily intraperitoneal injections of 25 mg/kg SU5416).
-
-
Imaging:
-
Anesthetize the mouse and position it on the microscope stage.
-
Administer fluorescent dyes intravenously to visualize blood plasma and red blood cells.
-
Acquire images and videos of the tumor microvasculature at various time points post-treatment.
-
-
Data Analysis:
-
Total Vascular Density: Measure the total length of blood vessels per unit area of the tumor.
-
Functional Vascular Density: Measure the length of perfused blood vessels (i.e., those with flowing red blood cells) per unit area.
-
Vessel Diameter and Blood Flow: Analyze video recordings to measure changes in vessel diameter and red blood cell velocity.
-
Immunohistochemistry for Microvessel Density (MVD)
Objective: To quantify the density of blood vessels within tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitope (e.g., heat-induced epitope retrieval in citrate buffer).
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-CD31 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a chromogenic substrate.
-
Counterstain with hematoxylin.
-
-
Data Analysis:
-
Identify "hot spots" of high vascularity within the tumor section at low magnification.
-
At high magnification, count the number of stained microvessels within a defined area in the hot spots.
-
Calculate the average MVD across multiple fields.
-
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the populations of various immune cells within the tumor microenvironment.
Materials:
-
Fresh tumor tissue
-
Enzymatic digestion solution (e.g., collagenase, DNase)
-
Cell strainers
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Ly6G, CD206, CD80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
Lyse red blood cells.
-
-
Antibody Staining:
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific immune cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Use a gating strategy to identify and quantify different immune cell populations (e.g., gating on CD45+ leukocytes, then on specific T cell, macrophage, and MDSC subsets).
-
Conclusion
This compound, through its potent inhibition of VEGFR-2, serves as a valuable tool for understanding the critical role of angiogenesis in tumor growth and the broader dynamics of the tumor microenvironment. While its clinical journey was halted, the wealth of preclinical data generated with this compound continues to inform the development of next-generation anti-angiogenic therapies. The methodologies detailed in this guide provide a robust framework for the continued investigation of agents targeting the tumor vasculature and their complex interplay with the surrounding microenvironment. Further research focusing on the direct immunomodulatory effects and the impact on the stromal compartment of such inhibitors will be crucial for optimizing their therapeutic potential.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Non-invasive evaluation of antiangiogenic effect in a mouse tumor model by DCE-MRI with Gd-DTPA cystamine copolymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Clinical Trial Results of Semaxinib (SU5416) in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial results for Semaxinib (SU5416), a first-generation small molecule inhibitor targeting angiogenesis. The document details the compound's mechanism of action, the protocols of its early-phase clinical studies in patients with advanced solid tumors, and presents the quantitative outcomes of these trials.
Core Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound (SU5416) is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Flk-1/KDR.[1][2][3] The VEGFR2 pathway is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[1][4][5] this compound functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of VEGFR2, which inhibits receptor autophosphorylation.[6][7] This action effectively blocks the downstream signaling cascades responsible for stimulating endothelial cell migration and proliferation, thereby reducing the tumor's ability to develop and maintain its own blood supply.[4][6] Preclinical studies demonstrated that this compound inhibited VEGF-dependent mitogenesis in endothelial cells but did not directly affect the growth of various tumor cells in vitro, confirming its primary anti-angiogenic mechanism.[3][5]
Phase I Clinical Trial Protocols
The initial clinical evaluation of this compound involved Phase I dose-escalation studies to determine its safety, tolerability, pharmacokinetics, and recommended Phase II dose (RP2D), both as a single agent and in combination with chemotherapy.
A pivotal Phase I study recruited patients with advanced, treatment-refractory solid tumors.[1] The primary objectives were to assess the safety and tolerability of intravenously administered this compound, with secondary objectives including pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[1]
-
Patient Population: Eligible patients had histologically confirmed solid tumors that were refractory to standard therapies.[1] Key exclusion criteria included a Karnovsky performance status below 60%, a history of severe cardiovascular conditions, or known allergies to Cremophor®, the drug's diluent.[1]
-
Dosing and Administration: this compound was administered as a fixed-rate intravenous infusion twice weekly.[1][8] Patients were enrolled in sequential cohorts at escalating dose levels.[1]
-
Toxicity and Dose Escalation: Toxicity was graded using the National Cancer Institute Common Toxicity Criteria (NCI CTC) V1.[1] Dose-limiting toxicity (DLT) was defined as Grade ≥3 non-hematologic toxicity (excluding nausea/vomiting) or Grade 4 hematologic toxicity.[1] The dose was escalated in cohorts of three patients until the maximum tolerated dose (MTD) was determined.[1]
-
Efficacy and Pharmacodynamic Evaluation: Tumor response was formally re-evaluated every 6 weeks according to WHO response criteria.[1] Pharmacodynamic assessments included dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to measure effects on tumor vascularity and serial blood sampling to measure plasma VEGF levels.[1][9]
To explore synergistic potential, Phase I trials also evaluated this compound combined with standard chemotherapy regimens, such as irinotecan for advanced colorectal cancer.[3][10]
-
Study Design: These were open-label, dose-escalation studies to determine the MTD and DLTs of the combination.[3][10]
-
Dosing and Administration: The chemotherapy agent (e.g., irinotecan) was typically administered at its standard dose and schedule, while the this compound dose was escalated across different patient cohorts.[3][10] On days of co-administration, irinotecan was infused first, followed by this compound.[3] Due to the Cremophor® diluent, all patients were premedicated with antihistamines and dexamethasone to prevent hypersensitivity reactions.[3]
-
Endpoints: The primary endpoint was to establish a safe and tolerable dose for the combination. Secondary endpoints included assessing anti-tumor activity (response rate) and characterizing the pharmacokinetic profile of both drugs when co-administered.[3][11]
Initial Clinical Trial Results
The primary single-agent Phase I study enrolled 27 patients with various refractory solid tumors.[1] The trial successfully established a recommended dose for subsequent studies.
Table 1: Dose Escalation and Patient Enrollment
| Dose Level (mg/m²) | Number of Patients Enrolled |
|---|---|
| 48 | 3 |
| 65 | 3 |
| 85 | 3 |
| 110 | 3 |
| 145 | 3 (initial) + expanded cohort |
| 190 | Explored with a lower dose lead-in |
| Total | 27 |
Data sourced from O'Donnell et al., British Journal of Cancer (2005).[1]
Key Findings:
-
Tolerability and MTD: this compound was generally well-tolerated.[1][8] A maximum tolerated dose was not formally defined, as dose-limiting toxicities were manageable.[1][8] However, a dose of 190 mg/m² was associated with unacceptable toxicity if treatment was interrupted for more than a week.[1][12]
-
Recommended Dose: The 145 mg/m² dose level, administered twice weekly, was established as the recommended dose for future studies.[1][8]
-
Pharmacokinetics: The drug exhibited linear pharmacokinetics up to the 145 mg/m² dose, characterized by a large volume of distribution and rapid clearance, though significant interpatient variability was noted.[1][8]
-
Pharmacodynamics: No reproducible changes in tumor vascularity were observed via DCE-MRI endpoints.[1][8] Furthermore, serial assessments of plasma VEGF levels in patients treated at the 145 mg/m² dose did not show a statistically significant treatment-related change.[1][8]
Trials combining this compound with chemotherapy showed that the combination was feasible and demonstrated preliminary signs of clinical activity, particularly in advanced colorectal cancer.
Table 2: Clinical Activity of this compound in Combination with Irinotecan for Advanced Colorectal Cancer
| Response Category | Number of Patients (N=9) | Percentage |
|---|---|---|
| Partial Response (PR) | 2 | 22% |
| Stable Disease (SD) | 3 | 33% |
| Progressive Disease (PD) | 4 | 44% |
Data from a study of 10 enrolled patients, with 9 evaluable for response. Sourced from Arcenas et al., Investigational New Drugs (2005).[3][10]
Table 3: Clinical Activity of this compound in Combination with IFL Chemotherapy
| Response Category | Number of Patients (N=11) | Percentage |
|---|---|---|
| Confirmed Partial Response | 3 | 27% |
| Unconfirmed Partial Response | 2 | 18% |
| Stable Disease | 4 | 36% |
Data from a Phase I/pilot study in metastatic colorectal cancer. Sourced from Lockhart et al., American Journal of Clinical Oncology (2006).[11]
Key Findings:
-
Safety: In combination with irinotecan, this compound could be administered up to its full single-agent recommended dose (145 mg/m²) without significant unexpected toxicity.[3][10] The most common Grade 1 and 2 toxicities included diarrhea, abdominal cramping, anemia, and nausea.[3][10] In combination with the IFL regimen, Grade 3 toxicities at the 145 mg/m² dose included diarrhea, vomiting, fatigue, and hypertension.[11]
-
Pharmacokinetics: Co-administration of this compound did not alter the pharmacokinetic behavior of irinotecan or its active metabolite, SN-38.[11]
-
Clinical Activity: The combination regimens demonstrated encouraging signs of clinical activity, with objective responses and disease stabilization observed in patients with advanced colorectal cancer who had failed prior treatments.[3][11]
Conclusion and Future Outlook
The initial Phase I clinical trials of this compound successfully defined its safety profile, pharmacokinetics, and a recommended dose of 145 mg/m² for further investigation.[1] The agent was well-tolerated both alone and in combination with chemotherapy.[1][3] While the combination studies showed preliminary evidence of anti-tumor activity, the development of this compound was ultimately halted.[3] This decision was influenced by discouraging results from subsequent Phase III trials and the emergence of other, more effective anti-angiogenic agents.[3][13] Nevertheless, the lessons learned from the clinical development of this compound provided a valuable foundation for the broader class of tyrosine kinase inhibitors and helped shape the future of anti-angiogenic therapy in oncology.[14]
References
- 1. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | VEGFR | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points [hero.epa.gov]
- 10. A Phase I study of escalating doses of the tyrosine kinase inhibitor semaxanib (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/pilot study of SU5416 (this compound) in combination with irinotecan/bolus 5-FU/LV (IFL) in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Angiogenesis Inhibition: A Technical Guide to Semaxinib and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of two pivotal receptor tyrosine kinase (RTK) inhibitors, Semaxinib (SU5416) and its successor, Sunitinib (SU11248). Both developed by SUGEN, these compounds represent a significant lineage in the therapeutic strategy of targeting angiogenesis in oncology. This document details their mechanisms of action, comparative potency, and the experimental methodologies used to characterize them.
Introduction: A Tale of Two Kinase Inhibitors
This compound (SU5416) emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), specifically targeting the Flk-1/KDR tyrosine kinase.[1][2] It demonstrated clear anti-angiogenic potential in preclinical studies.[1][3] However, disappointing results in Phase III clinical trials for advanced colorectal cancer led to the discontinuation of its development.[1][2]
From the foundation laid by this compound, a related compound, Sunitinib (SU11248), was developed.[1] Sunitinib is an oral, multi-targeted RTK inhibitor that not only targets VEGFRs but also other kinases implicated in tumor growth and metastatic progression.[4][5] This broader spectrum of activity led to its successful FDA approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][4]
dot
Mechanism of Action and Target Specificity
Both this compound and Sunitinib function as ATP-competitive inhibitors of receptor tyrosine kinases. However, their target profiles differ significantly, which underlies their divergent clinical fates.
This compound (SU5416) is a selective inhibitor of VEGFR, primarily targeting VEGFR-2 (Flk-1/KDR).[6][7] By blocking the ATP-binding site of the receptor's intracellular kinase domain, it inhibits VEGF-stimulated autophosphorylation, thereby disrupting downstream signaling pathways essential for endothelial cell proliferation and migration.[8][9]
Sunitinib (SU11248) is a multi-targeted inhibitor, acting on a broader range of RTKs.[4] Its primary targets include VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[4][5] Additionally, Sunitinib inhibits other kinases such as KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[4][10] This multi-targeted approach allows Sunitinib to simultaneously inhibit tumor angiogenesis, tumor cell proliferation, and metastatic progression.[11]
dot
Comparative Quantitative Analysis
The following tables summarize the in vitro potency of this compound and Sunitinib against various kinases, as represented by their half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki).
Table 1: Inhibitory Activity of this compound (SU5416)
| Target Kinase | IC50 | Notes |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective inhibition.[6][7] |
| PDGFRβ | ~24.6 µM | Approximately 20-fold less selective compared to VEGFR-2.[7] |
| FGFR | >50 µM | Lacks significant activity.[7] |
| EGFR | >20 µM | Lacks significant activity.[7] |
| InsR | >20 µM | Lacks significant activity.[7] |
Table 2: Inhibitory Activity of Sunitinib (SU11248)
| Target Kinase | IC50 / Ki | Notes |
| PDGFRβ | 2 nM (IC50) / 8 nM (Ki) | High-affinity inhibition.[12] |
| VEGFR-2 (Flk-1) | 80 nM (IC50) / 9 nM (Ki) | Potent inhibition.[12] |
| KIT | Potent Inhibition | A primary target in GIST.[5] |
| FLT3-ITD | 50 nM (IC50) | Inhibition of mutant form. |
| FLT3-WT | 250 nM (IC50) | Inhibition of wild-type form.[12] |
| FGFR1 | 0.83 µM (Ki) | Less potent inhibition compared to VEGFR/PDGFR. |
| EGFR | >10 µM (IC50) | Low activity. |
| Abl | 0.8 µM (IC50) | Moderate activity. |
| Src | 0.6 µM (IC50) | Moderate activity. |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR-2, PDGFRβ) are expressed and purified. A generic substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well microtiter plates.
-
Compound Incubation: Serial dilutions of this compound or Sunitinib are prepared in a suitable buffer (e.g., containing DMSO). The compounds are added to the wells containing the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and MgCl₂. The plates are incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes).
-
Reaction Termination and Measurement: The reaction is stopped by the addition of a solution like EDTA or by washing the plates. The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is typically done using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assays
Objective: To assess the ability of the compounds to inhibit receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound or Sunitinib for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: The cells are then stimulated with the corresponding ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) for a short duration (e.g., 5-10 minutes) to induce receptor autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.
-
Immunoprecipitation and Western Blotting: The target receptor is immunoprecipitated from the cell lysates using a specific antibody. The immunoprecipitates are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The total amount of the receptor is also assessed as a loading control.
-
Data Analysis: The intensity of the phosphotyrosine bands is quantified and normalized to the total receptor amount. The IC50 for inhibition of phosphorylation is calculated from the dose-response data.
dot
Cell Proliferation Assays
Objective: To evaluate the effect of the compounds on ligand-induced cell proliferation.
Methodology:
-
Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates in low-serum medium.
-
Compound and Ligand Addition: The cells are treated with various concentrations of this compound or Sunitinib in the presence of a mitogenic concentration of the relevant growth factor (e.g., VEGF).
-
Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, AlamarBlue, or by direct cell counting.
-
Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of proliferation.
Conclusion
The progression from this compound to Sunitinib illustrates a key evolution in cancer drug development: the shift from highly selective inhibitors to multi-targeted agents. While this compound's focused inhibition of VEGFR-2 validated the anti-angiogenic therapeutic approach, its clinical efficacy was limited. Sunitinib's broader inhibitory profile, encompassing multiple pathways involved in angiogenesis and tumor cell proliferation, resulted in a more robust and clinically successful anti-cancer agent. This technical guide provides a comparative framework for understanding the relationship, potency, and experimental evaluation of these two important tyrosine kinase inhibitors.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. Semaxanib [medbox.iiab.me]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes: Protocol for Dissolving and Using Semaxinib in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib, also known as SU5416, is a synthetic small molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) tyrosine kinase.[1][2] By targeting the VEGF signaling pathway, this compound effectively inhibits angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[2][3] It competitively binds to the ATP binding site in the tyrosine kinase domain of VEGFR-2, preventing receptor autophosphorylation and the activation of downstream signaling pathways.[3][4] This action leads to the inhibition of endothelial cell proliferation and migration.[4][5] These application notes provide a detailed protocol for the proper dissolution of this compound for use in various in vitro assays and outlines key experimental methodologies.
Physicochemical and Solubility Data
Proper handling and dissolution are critical for obtaining reliable and reproducible results in in vitro experiments. The following table summarizes the key properties of this compound.
| Property | Data | Source(s) |
| Chemical Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one | [2] |
| Synonyms | SU5416 | [1][5][6] |
| CAS Number | 204005-46-9 | [5][7] |
| Molecular Formula | C₁₅H₁₄N₂O | [5][8] |
| Molecular Weight | 238.28 g/mol | [7][8] |
| Appearance | White to off-white solid powder | [7] |
| Purity | >98% (typical) | [7][8] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4][5] |
| Solubility in DMSO | Up to 100 mM (approx. 23.8 mg/mL) | [8] |
| Storage (Powder) | -20°C for long-term (years), 4°C for short-term (years) | [5][9] |
| Storage (Solution) | -80°C for long-term (months), -20°C for short-term (month) | [4][5][9] |
Note: Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[6]
Protocol for Preparation of this compound Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and subsequent working solutions for cell culture experiments.
3.1. Materials
-
This compound (SU5416) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Appropriate cell culture medium (e.g., DMEM, F-12K) or PBS for dilution
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.38 mg of this compound (Molecular Weight = 238.28).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To make a 10 mM stock solution from 1 mg of powder, add 0.42 mL of DMSO.[7]
-
Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved, resulting in a clear solution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][10]
-
Storage: Store the aliquots at -80°C for long-term storage.[4][10]
3.4. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration immediately before use.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that would affect cell viability, typically ≤0.1% to 0.5%.[4][5] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.[10]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of VEGFR-2, a receptor tyrosine kinase that is the primary mediator of VEGF-driven angiogenesis.[2][11] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[11][12] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[13][14][15] this compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.[3]
Experimental Protocols and Workflow
The prepared this compound solution can be used in a variety of in vitro assays to assess its biological activity. Below are example protocols for a kinase assay and a cell proliferation assay.
5.1. Protocol: VEGFR-2 Kinase Assay (ELISA-based)
This assay measures the ability of this compound to inhibit the autophosphorylation of the VEGFR-2 (Flk-1) receptor.[6][10]
-
Plate Coating: Coat ELISA plates with a monoclonal antibody specific for the Flk-1 receptor.
-
Receptor Immobilization: Add solubilized membranes from cells overexpressing Flk-1 (e.g., 3T3-Flk-1 cells) to the wells and incubate overnight at 4°C to allow the receptor to bind to the antibody.[4][6]
-
Inhibitor Addition: Wash the plates and add serial dilutions of this compound (prepared in an appropriate buffer) to the wells.
-
Kinase Reaction: Induce autophosphorylation by adding ATP to each well. Allow the reaction to proceed for 60 minutes at room temperature.[4][6][10]
-
Stopping the Reaction: Stop the reaction by adding EDTA.[4][6]
-
Detection: Detect the level of phosphorylated tyrosine residues using a biotinylated anti-phosphotyrosine antibody, followed by an avidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate (e.g., TMB).[6][10]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit receptor phosphorylation by 50%. This compound has a reported IC₅₀ of approximately 1.23 µM in this type of assay.[6][9]
5.2. Protocol: Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[6][9]
-
Cell Seeding: Plate HUVECs in 96-well plates (e.g., 1 x 10⁴ cells/well) in a low-serum medium (e.g., F-12K with 0.5% FBS) and incubate for 24 hours to quiesce the cells.[6][9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[5] Add the this compound solutions to the cells and incubate for 2 hours.
-
Stimulation: Add a mitogenic concentration of VEGF (e.g., 5-20 ng/mL) to the wells to stimulate proliferation.[6][9] Include appropriate controls: untreated cells, cells with VEGF only, and cells with vehicle (DMSO) + VEGF.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Proliferation Measurement: Measure cell proliferation using a standard method, such as a BrdU incorporation assay or [³H]thymidine uptake. For a BrdU assay, add BrdU to the wells for the final 24 hours of incubation, then fix the cells and detect incorporated BrdU using an anti-BrdU antibody.[6][9]
-
Data Analysis: Quantify the results and calculate the IC₅₀ value for the inhibition of VEGF-induced proliferation. The reported IC₅₀ for this compound in a VEGF-driven mitogenesis assay is approximately 0.04 µM.[6][10]
References
- 1. medkoo.com [medkoo.com]
- 2. Semaxanib - Wikipedia [en.wikipedia.org]
- 3. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | VEGFR | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. SU 5416 (Semaxanib), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 10. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]
- 11. assaygenie.com [assaygenie.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Semaxinib Administration in a Mouse Xenograft Model
For Research Use Only. Not for use in humans.
Introduction
Semaxinib (SU5416) is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits receptor autophosphorylation and downstream signaling, thereby impeding endothelial cell proliferation and migration.[3][4] This anti-angiogenic activity makes this compound a valuable tool for studying tumor growth inhibition in various preclinical cancer models, including mouse xenografts.[1][5][6] These application notes provide a detailed protocol for the preparation and administration of this compound in a mouse xenograft model for efficacy studies.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, survival, and migration. This compound competitively blocks the ATP binding pocket of the VEGFR-2 tyrosine kinase, preventing its activation and the subsequent downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[7] This ultimately leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen, and consequently inhibiting its growth.[1][8]
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models.
Table 1: this compound (SU5416) Efficacy in Mouse Xenograft Models
| Tumor Cell Line | Mouse Strain | This compound Dose (mg/kg/day) | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| A375 (Melanoma) | BALB/c nu/nu | 3 | Intraperitoneal (i.p.) | Not Specified | Significant | [1] |
| A375 (Melanoma) | BALB/c nu/nu | 25 | Intraperitoneal (i.p.) | 38 days | >85% | [1] |
| C6 (Glioma) | Athymic nude | 25 | Intraperitoneal (i.p.) | 22 days | Tumors were 8% of control size | [8][9] |
| C6 (Glioma) | Not Specified | 3 | Intraperitoneal (i.p.) | 16-18 days | 54-62% | [1][9] |
| H526 (SCLC) | Not Specified | Not Specified | Twice-weekly | 3 weeks | ≥70% | [6][10] |
| H209 (SCLC) | Not Specified | Not Specified | Twice-weekly | 3 weeks | ≥70% | [10] |
SCLC: Small Cell Lung Cancer
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of this compound in a subcutaneous mouse xenograft model.
Materials
-
This compound (SU5416) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate tumor cell line
-
Immunocompromised mice (e.g., BALB/c nu/nu, athymic nude), 8-12 weeks old[1]
-
Sterile 1 mL syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Cell culture reagents
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound mouse xenograft study.
Detailed Methodology
1. Tumor Cell Culture and Harvesting
-
Culture the chosen tumor cell line according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend in a suitable medium for injection.
2. Cell Viability and Concentration
-
Perform a trypan blue exclusion assay to ensure high cell viability (>95%).
-
Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.
3. This compound Formulation
-
Prepare a stock solution of this compound in sterile DMSO.
-
For daily intraperitoneal (i.p.) administration, this compound can be administered as a bolus injection in DMSO.[1]
-
The final injection volume should be kept low (e.g., 50 µL) to minimize potential toxicity from the vehicle.[1]
-
Note: The solubility and stability of this compound in other vehicles should be empirically determined if DMSO is not suitable for the experimental design. Some studies have used formulations with PEG300 and Tween 80 for in vivo administration.
4. Subcutaneous Tumor Cell Implantation
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the tumor cell suspension subcutaneously into the flank of each mouse.
5. Animal Randomization and Treatment Initiation
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin treatment as per the study design. The control group should receive the vehicle (DMSO) only.
6. This compound Administration
-
Administer this compound or vehicle via intraperitoneal injection daily.
-
A common dosage for significant tumor growth inhibition is 25 mg/kg/day.[1][8] Lower doses, such as 3 mg/kg/day, have also shown efficacy.[1]
-
The treatment duration can vary depending on the tumor model and study objectives, with studies ranging from 16 to 38 days.[1][8]
7. Monitoring and Measurements
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse reactions to the treatment.
8. Study Endpoint and Tissue Collection
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Signaling Pathway Diagram
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Cautions and Considerations
-
This compound is for research use only and should not be used in humans.
-
Handle this compound with appropriate personal protective equipment (PPE).
-
The vehicle, DMSO, can have biological effects and should be used consistently across all treatment and control groups.
-
The optimal dose and treatment schedule for this compound may vary depending on the tumor model and should be determined empirically.
-
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semaxanib (SU5416)|DC Chemicals [dcchemicals.com]
- 10. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Semaxinib (SU5416) in Rat Models of Pulmonary Hypertension
These application notes provide a comprehensive guide for researchers utilizing Semaxinib (SU5416) to induce pulmonary hypertension (PH) in rat models. The information is intended for professionals in drug development and scientific research.
Introduction
This compound, also known as SU5416, is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2, KDR/Flk-1) tyrosine kinase.[1][2][3] While initially developed as an anti-cancer agent, its administration in combination with hypoxia has become a widely used and reproducible method for inducing a severe, angio-obliterative form of pulmonary hypertension in rodents that closely mimics the pathology of human pulmonary arterial hypertension (PAH).[1][4][5] This model, commonly referred to as the Sugen/Hypoxia (SuHx) model, is characterized by sustained elevation of pulmonary artery pressure, significant right ventricular hypertrophy, and the presence of complex vascular lesions.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound to induce pulmonary hypertension in various rat strains. These data highlight the typical dosage and the resulting hemodynamic and physiological changes.
Table 1: this compound Dosage and Administration in Rat Models of PH
| Rat Strain | This compound (SU5416) Dosage | Administration Route | Vehicle | Reference |
| Sprague-Dawley | 20 mg/kg | Subcutaneous | Not specified | [7][8][9][10] |
| Sprague-Dawley | 25 mg/kg (for rats <200g) | Subcutaneous | Not specified | [5] |
| Wistar-Kyoto | 20 mg/kg | Subcutaneous | Not specified | [6] |
| Lewis | 20 mg/kg | Subcutaneous | Not specified | [7][8][10] |
| Fischer | 20 mg/kg | Subcutaneous | Not specified | [7][8][10] |
Table 2: Hemodynamic and Pathological Outcomes in the SuHx Rat Model
| Rat Strain | Model | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton Index (RV/LV+S) | Key Findings | Reference |
| Sprague-Dawley | SU5416 (20 mg/kg) + 3 weeks hypoxia | 106 ± 7 | Not specified | RVSP decreased but remained elevated at 72 ± 8 mmHg after return to normoxia. | [5] |
| Sprague-Dawley (Hyper-responsive) | SU5416 (20 mg/kg) alone | Significantly increased vs. vehicle | Significantly increased vs. vehicle | Developed severe PAH with SU5416 alone. | [7][8][10] |
| Sprague-Dawley (Typical) | SU5416 (20 mg/kg) + 3 weeks hypoxia | Significantly increased vs. vehicle | Significantly increased vs. vehicle | Developed severe PAH only with combined SU5416 and hypoxia. | [7][8][10] |
| Wistar-Kyoto | SU5416 (20 mg/kg) + 3 weeks hypoxia + 2 weeks normoxia | Increased | Increased | Resulted in severe PH and emphysema-like changes. | [6] |
| Fischer | SU5416 (20 mg/kg) + 3 weeks hypoxia | Significantly increased vs. vehicle | Significantly increased vs. vehicle | High mortality rate (78% at 8 weeks). | [7][8][10] |
| Lewis | SU5416 (20 mg/kg) + 3 weeks hypoxia | Minimal response | Minimal response | Showed resistance to developing severe PAH. | [7][8][10] |
| Sprague-Dawley | SU5416 (20 mg/kg) + 5 weeks normoxia | 52.82 ± 5.31 | Increased | SU5416 alone was sufficient to induce moderate PH. | [11] |
Experimental Protocols
The following are detailed methodologies for the induction of pulmonary hypertension in rats using this compound.
SU5416/Hypoxia (SuHx) Model Protocol
This is the most common protocol for inducing severe, angio-proliferative pulmonary hypertension.
Materials:
-
This compound (SU5416)
-
Vehicle for injection (e.g., Carboxymethylcellulose or a mixture of DMSO, PEG300, Tween-80, and saline)
-
Male rats (Sprague-Dawley or Wistar-Kyoto, 150-200g)
-
Hypoxia chamber (10% O₂)
-
Standard rat chow and water
Procedure:
-
Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the start of the experiment.
-
SU5416 Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The final concentration should allow for the administration of 20 mg/kg in a low volume (typically 1 mL/kg).
-
SU5416 Administration: Administer a single subcutaneous injection of this compound (20 mg/kg) to each rat.[6][7][9][10] Control animals should receive an equivalent volume of the vehicle.
-
Hypoxic Exposure: Immediately following the injection, place the rats in a normobaric hypoxia chamber with an oxygen concentration of 10% for 3 weeks.[6][7][9] Ensure continuous monitoring of oxygen levels and adequate ventilation. Provide food and water ad libitum.
-
Return to Normoxia: After the 3-week hypoxic period, return the rats to normoxic conditions (21% O₂) for a further 2 to 6 weeks to allow for the development of severe PH and vascular remodeling.[6][9]
-
Endpoint Analysis: At the end of the normoxic period, perform terminal procedures for hemodynamic measurements and tissue collection.
-
Hemodynamic Assessment: Anesthetize the rat and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component separately to calculate the Fulton Index (RV/LV+S ratio).
-
Histological Analysis: Perfuse and fix the lungs for histological staining to assess pulmonary vascular remodeling, including muscularization of small arterioles and the presence of occlusive lesions.
-
SU5416/Normoxia Model Protocol
Some studies have shown that this compound alone can induce a milder form of pulmonary hypertension, particularly in susceptible rat strains.[11]
Procedure:
-
Follow steps 1-3 from the SuHx protocol.
-
Normoxic Housing: After the SU5416 injection, maintain the rats in normoxic conditions (21% O₂) for the entire duration of the study (e.g., 5 weeks).[11]
-
Endpoint Analysis: Perform hemodynamic and histological analysis as described in the SuHx protocol.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound's primary mechanism in this model involves the inhibition of VEGFR-2, leading to apoptosis of pulmonary endothelial cells. This initial injury, combined with the inflammatory and proliferative stimulus of hypoxia, triggers a pathological cascade of vascular remodeling.
Caption: this compound inhibits VEGFR-2 signaling, leading to endothelial cell apoptosis and subsequent pathological vascular remodeling.
Experimental Workflow for SuHx Model
The following diagram illustrates the typical experimental workflow for the SU5416/Hypoxia model of pulmonary hypertension.
Caption: Experimental workflow for the SU5416/Hypoxia rat model of pulmonary hypertension.
Logical Relationship of Pathogenesis
This diagram outlines the cause-and-effect relationships in the development of pulmonary hypertension in the SuHx model.
Caption: Logical flow from initial insults to pathological outcomes in the SuHx rat model.
Important Considerations
-
Rat Strain Variability: As demonstrated in the data tables, the response to this compound can vary significantly between different rat strains and even between different colonies of the same strain.[7][8][10] Sprague-Dawley and Wistar-Kyoto rats are commonly used and develop robust PH. Researchers should carefully select and report the specific strain and supplier used.
-
Toxicity and Mortality: The SuHx model can be associated with significant morbidity and mortality, particularly in more susceptible strains like Fischer rats.[7][8] Careful monitoring of the animals' health is crucial throughout the experiment.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be chosen carefully to ensure bioavailability and minimize local irritation. It is important to include a vehicle-treated control group in all experiments.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The severity of the induced disease necessitates close monitoring and defined humane endpoints.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Mechanisms of pulmonary vascular dysfunction in pulmonary hypertension and implications for novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Marked Strain-Specific Differences in the SU5416 Rat Model of Severe Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring Semaxinib Inhibition of VEGFR-2 Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[6][7][8] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, most notably cancer, where it fuels tumor angiogenesis.[3][9]
Semaxinib (formerly known as SU5416) is a potent and selective inhibitor of VEGFR-2.[10][11] It functions as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation.[12][13][14][15] This inhibitory action effectively blocks the downstream signaling cascades, leading to a reduction in angiogenesis and tumor growth.[1][12][16]
This document provides a detailed protocol for utilizing Western blotting to qualitatively and quantitatively assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cell-based assay.
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of VEGF-A to VEGFR-2 triggers the autophosphorylation of several key tyrosine residues within the intracellular domain of the receptor, including Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214.[5][17] Each phosphorylated residue serves as a docking site for specific downstream signaling molecules, initiating distinct cellular responses.[5][6][18] this compound exerts its inhibitory effect by blocking this initial phosphorylation step.[12][13][14]
Experimental Protocol: Western Blot for p-VEGFR-2
This protocol details the steps for treating cells with VEGF-A and this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
Materials:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line endogenously expressing VEGFR-2.
-
Culture Medium: Endothelial Cell Growth Medium.
-
Reagents:
-
Recombinant Human VEGF-A
-
This compound (SU5416)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer is recommended for membrane-bound proteins.[19] Supplement with protease and phosphatase inhibitors immediately before use.
-
Protein Assay Kit (e.g., BCA)
-
Laemmli Sample Buffer (2X)
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-VEGFR-2 (e.g., targeting Tyr1175, Tyr951, or Tyr1054/1059).[2][4][20][21] Recommended dilution: 1:1000.[4]
-
Primary Antibody: Rabbit or Mouse anti-total VEGFR-2. Recommended dilution: Varies by manufacturer.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Western Blotting Supplies:
-
SDS-PAGE gels (3-8% gradient gels are suitable).
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Wash buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 10-50 ng/mL) for 5-10 minutes. Include an unstimulated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total VEGFR-2 or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software. The ratio of p-VEGFR-2 to total VEGFR-2 can be calculated to determine the extent of inhibition.
-
Experimental Workflow
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table to clearly present the dose-dependent inhibition of VEGFR-2 phosphorylation by this compound.
| Treatment Group | VEGF-A (ng/mL) | This compound (µM) | p-VEGFR-2 Intensity (Arbitrary Units) | Total VEGFR-2 Intensity (Arbitrary Units) | Ratio (p-VEGFR-2 / Total VEGFR-2) | % Inhibition |
| Unstimulated Control | 0 | 0 | Value | Value | Value | N/A |
| Vehicle Control | 10 | 0 | Value | Value | Value | 0 |
| This compound | 10 | 0.1 | Value | Value | Value | Value |
| This compound | 10 | 1 | Value | Value | Value | Value |
| This compound | 10 | 10 | Value | Value | Value | Value |
Note: The IC50 value for this compound inhibition of VEGF-dependent phosphorylation of the VEGFR-2 receptor in NIH 3T3 cells overexpressing Flk-1 has been reported to be 1.04 µM.[10]
Conclusion
This Western blot protocol provides a robust method for demonstrating the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation. By following these detailed steps, researchers can effectively evaluate the potency and mechanism of action of this compound and other potential VEGFR-2 inhibitors. The clear presentation of quantitative data and visual representation of the signaling pathway and experimental workflow will aid in the interpretation and communication of the experimental findings.
References
- 1. SU 5416 (Semaxanib), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Phospho-VEGF Receptor 2 (Tyr951) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. ebiohippo.com [ebiohippo.com]
- 15. This compound | VEGFR | TargetMol [targetmol.com]
- 16. apexbt.com [apexbt.com]
- 17. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 20. biocompare.com [biocompare.com]
- 21. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
Application Notes and Protocols: Evaluating Angiogenesis Inhibition with Semaxinib using the Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis and to screen for pro- or anti-angiogenic compounds.[1][2][3][4] Matrigel is a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins like laminin and collagen IV.[2][5] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells.[1][3]
Semaxinib (SU5416) is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8][9][10] By reversibly inhibiting ATP binding to the tyrosine kinase domain of VEGFR-2, this compound blocks downstream signaling pathways, thereby inhibiting VEGF-stimulated endothelial cell migration and proliferation.[6][8][9] This document provides a detailed protocol for utilizing the Matrigel plug assay to evaluate the anti-angiogenic effects of this compound.
Key Signaling Pathway: VEGFR-2 Inhibition by this compound
Vascular Endothelial Growth Factor (VEGF) is a major regulator of both normal and pathological angiogenesis.[11] Its effects are primarily mediated through VEGFR-2.[12][13] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[12][13][14][15] this compound exerts its anti-angiogenic effect by blocking this initial phosphorylation step.
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 凝胶栓塞测定方法分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Facebook [cancer.gov]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Semaxanib - Wikipedia [en.wikipedia.org]
- 11. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Markers Following Semaxinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of angiogenesis markers in tissues following treatment with Semaxinib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By evaluating key markers of vascularization and cell proliferation, researchers can effectively monitor the pharmacodynamic effects of this compound and other anti-angiogenic therapies.
Introduction to this compound and its Mechanism of Action
Semaxanib is a small molecule inhibitor that targets the tyrosine kinase activity of VEGFR-2, a key mediator of VEGF-driven angiogenesis.[1][2] By blocking the autophosphorylation of VEGFR-2, this compound prevents downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels.[2] Preclinical studies have demonstrated that this compound can suppress angiogenesis and reduce tumor vascularization, leading to the inhibition of tumor growth in various cancer models.[1][2] Immunohistochemistry is a vital tool for visualizing and quantifying the in-situ effects of this compound on the tumor microenvironment.
Key Angiogenesis and Proliferation Markers for IHC Analysis
To assess the biological impact of this compound treatment, the following markers are recommended for immunohistochemical analysis:
-
Phosphorylated VEGFR-2 (pVEGFR-2): As the direct target of this compound, a reduction in the phosphorylation of VEGFR-2 is a primary indicator of drug activity.
-
CD31 (PECAM-1): A pan-endothelial cell marker used to quantify microvessel density (MVD), a common measure of tumor angiogenesis.[3] A decrease in MVD is an expected outcome of effective anti-angiogenic therapy.
-
Ki-67: A nuclear protein associated with cellular proliferation.[4] A reduction in the Ki-67 proliferation index can indicate the downstream anti-proliferative effects of angiogenesis inhibition.
Data Presentation: Quantitative Analysis of Marker Expression
The following tables summarize representative quantitative data from preclinical and clinical studies of VEGFR-2 inhibitors, demonstrating the expected changes in angiogenesis and proliferation markers following treatment. While specific data for this compound is limited in publicly available literature, the findings from other VEGFR-2 inhibitors such as Sunitinib, Sorafenib, and Axitinib provide a strong indication of the anticipated effects.
Table 1: Representative Data on Microvessel Density (CD31) Following VEGFR-2 Inhibitor Treatment
| Treatment Group | Mean Microvessel Density (vessels/mm²) | Percent Reduction | Reference |
| Vehicle Control | 114 ± 10 | - | [5] |
| Sunitinib | 72 ± 8 | 36.8% | [5] |
| Vehicle Control | Not specified | - | [6] |
| Sorafenib | Significant decrease observed | Not specified | [6] |
| Vehicle Control | >90% reduction from control | >90% | [7] |
| Axitinib | Significantly decreased | >90% | [7] |
Table 2: Representative Data on Proliferation Index (Ki-67) Following VEGFR-2 Inhibitor Treatment
| Treatment Group | Mean Ki-67 Positive Cells (%) | Percent Reduction | Reference |
| Vehicle Control | Not specified | - | [8] |
| Sunitinib (40 mg/kg) | Significant decrease | 45% | [8] |
| Sunitinib (80 mg/kg) | Significant decrease | 54% | [8] |
| Vehicle Control | Not specified | - | [9] |
| Sorafenib | 27% and 36% in two patients | 27-36% | [9] |
Table 3: Representative Data on Phosphorylated VEGFR-2 (pVEGFR2) Following VEGFR-2 Inhibitor Treatment
| Treatment Group | Mean pVEGFR2 H-Score | Percent Reduction | Reference |
| Baseline | Not specified | - | [10] |
| Bevacizumab (Post-C1) | Significant decrease (p=0.004) | Not specified | [10] |
| Sunitinib | No significant change observed | - | [10] |
Note: The data presented are from various preclinical and clinical studies and may not be directly comparable due to differences in tumor models, drug dosages, and quantification methods. These tables are intended to illustrate the expected trends following VEGFR-2 inhibition.
Experimental Protocols
Detailed methodologies for the immunohistochemical staining of pVEGFR-2, CD31, and Ki-67 are provided below. These protocols are intended as a guide and may require optimization based on the specific antibodies, tissues, and reagents used.
Protocol 1: Immunohistochemistry for Phosphorylated VEGFR-2 (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against phosphorylated VEGFR-2 (e.g., pVEGFR2 Tyr1175) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a DAB chromogen solution until the desired staining intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for CD31 (Frozen Tissue)
-
Fixation:
-
Fix frozen sections (5-10 µm) in cold acetone for 10 minutes at 4°C.
-
Air dry slides completely.
-
-
Blocking:
-
Rinse slides with PBS.
-
Block endogenous peroxidase activity with 0.3% hydrogen peroxide in PBS for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CD31 diluted in antibody diluent overnight at 4°C.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with an ABC reagent for 30 minutes.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a DAB chromogen solution.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate, clear, and mount as described in Protocol 1.
-
Protocol 3: Immunohistochemistry for Ki-67 (Paraffin-Embedded Tissue)
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Blocking:
-
Follow step 3 as described in Protocol 1.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against Ki-67 diluted in antibody diluent overnight at 4°C.
-
-
Detection, Chromogen, and Counterstaining:
-
Follow steps 5 and 6 as described in Protocol 1.
-
-
Dehydration and Mounting:
-
Follow step 7 as described in Protocol 1.
-
Visualization of Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
General Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for immunohistochemical staining.
Logical Relationship for Data Interpretation
References
- 1. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. brieflands.com [brieflands.com]
- 4. Immunohistochemical Ki67 labeling index has similar proliferation predictive power to various gene signatures in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry study of tumor vascular normalization and anti-angiogenic effects of sunitinib versus bevacizumab prior to dose-dense doxorubicin/cyclophosphamide chemotherapy in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Semaxinib (SU5416) for Intraperitoneal Injection in Mice
Introduction
Semaxinib, also known as SU5416, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as Flk-1/KDR) tyrosine kinase.[1][2][3] By reversibly blocking the ATP-binding site on the receptor's kinase domain, this compound inhibits VEGF-mediated autophosphorylation, thereby preventing downstream signaling required for endothelial cell proliferation, migration, and survival.[2][4][5] This anti-angiogenic activity makes this compound a valuable tool in cancer research to study the effects of inhibiting tumor vascularization.[3][6]
Proper preparation of this compound for in vivo studies, such as intraperitoneal (IP) injection in mice, is critical for ensuring accurate dosing, bioavailability, and minimizing vehicle-related toxicity. Due to its poor solubility in aqueous solutions, specific formulation strategies are required.[1][2] These application notes provide detailed protocols for the solubilization and preparation of this compound for administration to mice.
Quantitative Data Summary
Solubility and Storage
Successful formulation begins with understanding the compound's physical and chemical properties. The following tables summarize the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~22 mg/mL (~92.3 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1][2] Sonication or warming to 50°C can aid dissolution.[1][7] |
| Ethanol | ~2 mg/mL (~8.4 mM) | - |
| DMF | 30 mg/mL | - |
| Water | Insoluble (<1 mg/mL) | - |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place.[2][3] |
| 4°C | 2 years | For shorter-term storage.[2][3] | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | For more frequent use.[2] |
Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the VEGFR-2 signaling cascade. The diagram below illustrates this pathway and the specific point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound (SU5416).
Experimental Protocols
This section provides two distinct protocols for preparing this compound for IP injection. Protocol 1 uses a simple DMSO vehicle, while Protocol 2 employs a co-solvent formulation that may improve tolerability and stability for certain experimental designs.
General Materials
-
This compound (SU5416) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (anhydrous/low moisture recommended)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Normal saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)[8]
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
Protocol 1: Simple DMSO Vehicle Formulation
This protocol is suitable for studies where a low injection volume of a DMSO solution is acceptable and appropriate vehicle controls are used. Doses of 25 mg/kg/day in DMSO have been used effectively in mice.[1]
1. Preparation of this compound Stock Solution (e.g., 20 mg/mL in DMSO): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a 20 mg/mL concentration. (e.g., for 10 mg of this compound, add 500 µL of DMSO). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1][7] This is your stock solution.
2. Preparation of Injection Solution and Dosing: a. Dose Calculation: Determine the required dose for each mouse. For a 25 mg/kg dose in a 25 g mouse:
- Dose = (25 mg/kg) * (0.025 kg) = 0.625 mg b. Volume Calculation: Calculate the volume of stock solution needed.
- Volume = (0.625 mg) / (20 mg/mL) = 0.03125 mL or 31.25 µL c. For ease of administration, the stock solution can be diluted with additional DMSO to achieve a practical injection volume (e.g., 50-100 µL). However, be mindful of the total DMSO volume administered. d. Draw the calculated volume into a sterile 1 mL syringe fitted with a 27G needle.
3. Intraperitoneal Injection Workflow: a. Properly restrain the mouse, ensuring the head is positioned lower than the body to displace abdominal organs.[8] b. Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[8] c. Insert the needle at a 30-40° angle and inject the solution into the peritoneal cavity.[8] d. The maximum recommended injection volume is <10 mL/kg (e.g., <0.25 mL for a 25 g mouse).[8]
Caption: Workflow for this compound preparation using a simple DMSO vehicle.
Protocol 2: Co-Solvent Vehicle Formulation
This formulation is designed to reduce the final concentration of DMSO, which can be beneficial for long-term studies or when higher drug concentrations are needed. This protocol is adapted from established in vivo formulations.[1][2]
1. Preparation of this compound Stock Solution (e.g., 22.5 mg/mL in DMSO): a. Prepare a concentrated stock solution in DMSO as described in Protocol 1, Step 1.
2. Preparation of Final Injection Solution (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline): a. This protocol creates a final solution where the this compound concentration will be 2.25 mg/mL. Adjust the initial stock concentration if a different final concentration is desired. b. In a sterile tube, add the components sequentially and ensure complete mixing after each addition .[2] To prepare 1 mL of the final formulation: i. Add 400 µL of PEG300 . ii. Add 100 µL of the 22.5 mg/mL this compound stock solution (from step 1) to the PEG300. Vortex until the solution is clear. iii. Add 50 µL of Tween® 80 . Vortex until the solution is clear. iv. Add 450 µL of sterile normal saline to bring the total volume to 1 mL. Vortex thoroughly. The solution may appear as a suspension or emulsion.[2] c. Use this formulation immediately for the best results.[1]
3. Dosing and Administration: a. Dose Calculation: For a 25 mg/kg dose in a 25 g mouse (0.625 mg required):
- Volume = (0.625 mg) / (2.25 mg/mL) = 0.277 mL or 277 µL b. This volume is high for a mouse. The dose or concentration may need to be adjusted. For example, a 5 mg/kg dose would require ~55 µL. c. Administer via IP injection as described in Protocol 1, Step 3.
Disclaimer: These protocols are intended for research purposes only by qualified professionals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with institutional and national guidelines. The researcher is responsible for determining the optimal dose, vehicle, and administration schedule for their specific experimental model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | VEGFR | TargetMol [targetmol.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Semaxinib in 3D Spheroid Culture Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of angiogenesis. Consequently, inhibitors of this pathway are of significant interest in cancer therapy. Semaxinib (SU5416) is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] Three-dimensional (3D) spheroid culture models have emerged as powerful in vitro tools that more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures, making them ideal for studying angiogenesis and evaluating the efficacy of anti-angiogenic compounds like this compound.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in 3D spheroid culture angiogenesis models, including detailed experimental protocols, a summary of its inhibitory effects, and a visualization of the targeted signaling pathway.
Mechanism of Action of Semaxanib
This compound functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR or Flk-1).[4][7] This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival – all key events in angiogenesis.[8][9]
Quantitative Data: Inhibitory Activity of this compound
The anti-angiogenic properties of this compound have been quantified in various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and observed effects on angiogenic sprouting.
Table 1: IC50 Values of this compound in Endothelial Cell-Based Assays
| Assay Type | Cell Line/System | IC50 Value | Reference |
| VEGFR-2 Kinase Inhibition | Cell-free assay | 1.23 µM | [1][2] |
| VEGF-dependent Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [1][2] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM | [1] |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells | 20.3 µM | [1] |
Table 2: Effect of this compound on Angiogenic Sprouting in a 3D Microfluidic Model
| Treatment Group | Day 3 Sprout Length (µm) | Day 6 Sprout Length (µm) | Reference |
| No Inhibitor (Control) | ~150 | ~350 | [10] |
| This compound (Day 0) | ~50 | ~75 | [10] |
| This compound (Day 3) | ~150 | ~150 | [10] |
Data are approximate values interpreted from graphical representations in the cited source.
Signaling Pathway Inhibition by this compound
This compound targets the initial step in the VEGF signaling cascade. The following diagram illustrates the VEGFR-2 pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and this compound's point of inhibition.
Experimental Protocols
The following are detailed protocols for establishing a 3D spheroid angiogenesis model and for evaluating the anti-angiogenic effects of this compound.
Protocol 1: Formation of Endothelial Cell Spheroids
This protocol describes the generation of uniform endothelial cell spheroids using the hanging drop method.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methylcellulose solution
-
Sterile petri dishes (10 cm)
-
Multichannel pipette
Procedure:
-
Culture HUVECs to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with growth medium and centrifuge the cells.
-
Resuspend the cell pellet in growth medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
-
Using a multichannel pipette, dispense 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish.
-
Add sterile PBS to the bottom of the dish to maintain humidity and prevent the drops from evaporating.
-
Invert the lid and incubate at 37°C and 5% CO2 for 24 hours to allow for spheroid formation.
Protocol 2: 3D Spheroid-Based Sprouting Angiogenesis Assay
This protocol details the embedding of spheroids into a collagen matrix and the subsequent analysis of angiogenic sprouting.
Materials:
-
HUVEC spheroids (from Protocol 1)
-
Rat tail collagen type I, ice-cold
-
10x PBS, ice-cold
-
Sterile 1N NaOH, ice-cold
-
Endothelial Cell Basal Medium (EBM)
-
VEGF-A
-
This compound (dissolved in DMSO)
-
24-well tissue culture plate
-
Inverted microscope with a camera
Procedure:
-
Carefully harvest the spheroids by washing the petri dish lid with EBM.
-
Transfer the spheroid suspension to a conical tube and allow the spheroids to settle by gravity.
-
On ice, prepare the collagen gel mixture by combining collagen I, 10x PBS, and sterile water. Neutralize the solution to pH 7.4 with 1N NaOH. The final collagen concentration should be approximately 2.5 mg/mL.
-
Gently aspirate the supernatant from the spheroids and resuspend them in the neutralized collagen solution.
-
Pipette 100 µL of the spheroid-collagen suspension into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
-
Prepare the treatment media in EBM:
-
Control: EBM + VEGF-A (e.g., 50 ng/mL) + DMSO (vehicle control)
-
This compound treatment: EBM + VEGF-A + desired concentrations of this compound
-
-
Add 500 µL of the respective treatment media on top of the collagen gel in each well.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Capture images of the spheroids at desired time points using an inverted microscope.
-
Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length using image analysis software (e.g., ImageJ).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing this compound in a 3D spheroid angiogenesis model.
Caption: Workflow for 3D spheroid angiogenesis assay with this compound.
Conclusion
3D spheroid culture models provide a physiologically relevant platform for evaluating the efficacy of anti-angiogenic compounds. This compound demonstrates potent inhibition of VEGFR-2 signaling, leading to a significant reduction in endothelial cell proliferation and angiogenic sprouting in these models. The protocols and data presented here offer a framework for researchers to utilize this system for the preclinical assessment of angiogenesis inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | VEGFR | TargetMol [targetmol.com]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Semantic Scholar [semanticscholar.org]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Item - Evaluating Impact of Endothelial Cells on Drug Response of Lung Cancer Spheroids Using Microfluidic Chip - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. medkoo.com [medkoo.com]
- 9. Study of differences in the VEGFR2 inhibitory activities between semaxanib and SU5205 using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Semaxinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (SU5416) is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase.[1][2] By targeting the VEGF signaling pathway, this compound has been investigated for its anti-angiogenic potential in various cancer models.[2] Inhibition of VEGFR-2 signaling can disrupt downstream pathways, such as the PI3K/Akt pathway, which are crucial for cell survival. Consequently, treatment with this compound can lead to the induction of apoptosis, or programmed cell death, in endothelial cells and certain tumor cells.[3]
The accurate quantification of apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound. Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and high-throughput method for detecting and quantifying apoptotic cells within a heterogeneous population. A widely used method is the dual staining of cells with Annexin V and propidium iodide (PI).[4][5][6][7]
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[4][7]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using Annexin V and PI staining followed by flow cytometry.
Data Presentation
The following table represents hypothetical data that could be generated from a flow cytometry experiment analyzing apoptosis induced by this compound. This table is intended to serve as a template for presenting quantitative results.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 | 14.4 ± 2.1 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 | 37.7 ± 4.3 |
| This compound | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.3 | 59.9 ± 6.2 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 2.9 | 65.3 ± 5.5 | 18.9 ± 2.4 | 84.2 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be sensitive to VEGFR-2 inhibition).
-
This compound (SU5416): Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
DMSO (vehicle control).
-
Staurosporine (positive control for apoptosis).
-
6-well cell culture plates.
-
Flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
Cell Culture and Treatment
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the positive control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >670 nm).
-
-
Compensation and Gating:
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the main cell population, excluding debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
-
Data Acquisition and Interpretation:
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the quadrant statistics to determine the percentage of cells in each population:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
This compound Signaling Pathway Leading to Apoptosis
Caption: this compound inhibits VEGFR-2, leading to apoptosis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic analysis of target inhibition and endothelial cell death in tumors treated with the vascular endothelial growth factor receptor antagonists SU5416 or SU6668 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols: Gene Expression Analysis in Tumors Treated with Semaxinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of gene expression changes in tumors treated with Semaxinib (SU5416), a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor-2 (VEGFR2) tyrosine kinase.[1][2] While the clinical development of this compound was discontinued due to limited efficacy, the study of its molecular effects provides a valuable framework for understanding the mechanisms of anti-angiogenic therapies and for developing novel cancer treatments.[3]
Introduction to this compound and its Mechanism of Action
This compound is a synthetic small molecule that targets the VEGF pathway, a critical driver of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2] By selectively inhibiting VEGFR2, this compound blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby impeding the vascularization of tumors.[4][5] Understanding the specific changes in gene expression induced by this compound in both tumor and surrogate tissues is crucial for identifying biomarkers of drug activity and for elucidating the broader biological impact of VEGFR2 inhibition.
Data Presentation: Gene Expression Changes Induced by this compound
A key study analyzing gene expression in peripheral blood mononuclear cells (PBMCs) from a Phase III clinical trial of this compound in metastatic colorectal cancer identified a set of four transcripts significantly induced by the treatment. This approach highlights the utility of surrogate tissues for biomarker identification when serial tumor biopsies are not feasible.
Table 1: this compound-Induced Gene Expression Changes in PBMCs of Colorectal Cancer Patients
| Gene Symbol | Gene Name | Fold Induction (Treatment vs. Control) | Function |
| CD24 | CD24 molecule | Statistically Significant Induction | Cell adhesion and signaling |
| LTF | Lactotransferrin | Statistically Significant Induction | Iron-binding protein with roles in immunity |
| LCN2 | Lipocalin 2 | Statistically Significant Induction | Involved in iron transport and inflammation |
| MMP9 | Matrix Metallopeptidase 9 | Statistically Significant Induction | Enzyme involved in extracellular matrix remodeling |
This data is derived from a study on peripheral blood mononuclear cells as a surrogate for tumor tissue.
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-angiogenic effects by blocking the activation of VEGFR2. This inhibition disrupts major downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for endothelial cell function. The following diagram illustrates the key components of this signaling cascade and the point of inhibition by this compound.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for analyzing gene expression changes in tumor biopsies from patients treated with a kinase inhibitor like this compound. This workflow can be adapted for both microarray and quantitative real-time PCR (qRT-PCR) analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
The following are detailed protocols for the key experiments involved in analyzing gene expression in tumor tissues. These protocols are generalized and may require optimization based on the specific tumor type and sample quality.
Protocol 1: Total RNA Extraction from Tumor Biopsies
This protocol outlines the steps for extracting high-quality total RNA from fresh-frozen tumor biopsies, a critical first step for reliable gene expression analysis.
Materials:
-
Frozen tumor tissue biopsy
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Tissue Homogenization:
-
Place 50-100 mg of frozen tumor tissue in a tube containing 1 mL of TRIzol reagent.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 7 is recommended for downstream applications.[6]
-
Protocol 2: Microarray-Based Gene Expression Profiling
This protocol provides a general workflow for gene expression analysis using microarrays, from labeled cDNA synthesis to data acquisition.
Materials:
-
High-quality total RNA (100 ng - 1 µg)
-
cDNA synthesis kit
-
In vitro transcription (IVT) kit for cRNA amplification and labeling (with biotinylated UTPs)
-
Gene expression microarray (e.g., Affymetrix, Agilent)
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase and a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
-
cRNA Amplification and Labeling:
-
Perform in vitro transcription using the double-stranded cDNA as a template and a T7 RNA polymerase. Incorporate biotin-labeled nucleotides to generate labeled cRNA.
-
Purify the labeled cRNA.
-
-
Fragmentation:
-
Fragment the labeled cRNA to a uniform size to ensure optimal hybridization.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Hybridize the cocktail to the microarray slide in a hybridization oven for 16-18 hours at the manufacturer's recommended temperature.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound cRNA.
-
Stain the array with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.
-
-
Scanning and Data Acquisition:
-
Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
-
Quantify the signal intensities for each probe on the array.[7]
-
-
Data Analysis:
-
Perform background correction, normalization, and summarization of the raw data.[7]
-
Identify differentially expressed genes between pre- and post-treatment samples using statistical tests (e.g., t-test, ANOVA) with appropriate correction for multiple testing (e.g., False Discovery Rate).
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol describes the use of qRT-PCR to validate the results from a microarray experiment or to quantify the expression of specific target genes.
Materials:
-
High-quality total RNA
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit. Both oligo(dT) and random hexamer primers can be used for priming.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes of interest. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.
-
Set up reactions in triplicate for each sample and gene, including a no-template control.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[8]
-
Collect fluorescence data at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.[9]
-
Conclusion
The analysis of gene expression in tumors treated with this compound and other kinase inhibitors is a powerful tool for understanding their mechanisms of action, identifying biomarkers of response, and discovering new therapeutic targets. The protocols and data presented here provide a foundation for researchers to design and execute robust gene expression studies in the context of anti-cancer drug development. While this compound's clinical journey has concluded, the insights gained from its study continue to inform the development of next-generation targeted therapies.
References
- 1. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Semaxinib in Studying Resistance to Anti-Angiogenic Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-angiogenic therapy, which aims to inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize, has become a key strategy in cancer treatment.[1][2] A primary target for these therapies is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, crucial for endothelial cell proliferation and migration.[2][3] However, the clinical benefits are often transient due to the development of intrinsic or acquired resistance.[3][4][5][6] Understanding the mechanisms of this resistance is critical for developing more durable and effective anti-cancer treatments.
Semaxinib (formerly SU5416) is a potent and selective synthetic inhibitor of the VEGF receptor 2 (VEGFR2, also known as KDR/Flk-1) tyrosine kinase.[7][8][9][10] It functions by reversibly inhibiting ATP binding to the kinase domain, thereby blocking VEGF-stimulated signaling.[7][8] Although its clinical development was discontinued due to limited efficacy in Phase III trials, this compound remains an invaluable tool in preclinical research.[10] Its high selectivity for VEGFR2 allows investigators to specifically probe the consequences of VEGF pathway inhibition and to elucidate the "escape" mechanisms that tumors employ to circumvent this blockade.
These application notes provide a framework and detailed protocols for using this compound to model, study, and understand the complex mechanisms of resistance to anti-angiogenic therapies.
Mechanisms of Resistance to VEGFR Inhibition
Resistance to therapies targeting the VEGF pathway is a multifaceted process. Tumors can adapt to the inhibition of VEGFR2 by activating alternative signaling pathways or by modifying the tumor microenvironment. This compound is an ideal agent to study these adaptations.
Key Resistance Mechanisms:
-
Activation of Redundant Pro-Angiogenic Pathways: When the VEGF pathway is blocked, tumors can upregulate other pro-angiogenic factors to sustain vessel growth.[4][5][11] This is a primary mechanism of evasive resistance.[6]
-
Fibroblast Growth Factor (FGF) Pathway: Upregulation of FGFs (e.g., FGF2) and their receptors (FGFRs) is a well-documented resistance mechanism.[1][2][11][12] The FGF pathway can promote angiogenesis independently of VEGF.[13]
-
Platelet-Derived Growth Factor (PDGF) Pathway: Increased signaling through PDGF and its receptor (PDGFR) can also contribute to resistance, partly by enhancing the recruitment of pericytes that stabilize blood vessels.[2][11][13][14]
-
Other Pathways: Additional pathways, including the Angiopoietin-Tie2 system and the Hepatocyte Growth Factor (HGF)/c-MET pathway, have also been implicated in circumventing VEGF blockade.[3][13]
-
-
Tumor Microenvironment (TME) Modifications: The TME plays a crucial role in the response and resistance to anti-angiogenic therapy.[15]
-
Recruitment of Pro-Angiogenic Cells: Tumors can recruit bone marrow-derived cells (BMDCs), such as myeloid cells and endothelial progenitor cells, which can promote neovascularization.[5]
-
Increased Pericyte Coverage: Pericytes are mural cells that wrap around blood vessels, providing structural support. Increased pericyte coverage can make vessels less dependent on continuous VEGF signaling and thus more resistant to its inhibition.[5][11]
-
-
Tumor Cell Adaptations: Anti-angiogenic therapy induces hypoxia (low oxygen), which can select for more aggressive and invasive cancer cells.[4][11]
-
Hypoxia-Inducible Factor 1 (HIF-1α): Hypoxia stabilizes the transcription factor HIF-1α, which drives the expression of numerous pro-angiogenic factors, including VEGF itself, creating a feedback loop that can contribute to resistance.[3][4]
-
Increased Invasion and Metastasis: By co-opting existing normal vasculature, tumor cells can become less reliant on angiogenesis, a process that can be enhanced by the selective pressures of anti-angiogenic therapy.[3][5][11]
-
Data Presentation
Quantitative data from experiments using this compound should be clearly summarized to facilitate interpretation and comparison.
Table 1: Inhibitory Profile of this compound (SU5416)
| Target Kinase | IC₅₀ (μM) | Activity/Selectivity | Reference |
|---|---|---|---|
| VEGFR2 (Flk-1/KDR) | 1.23 | Potent inhibitor of VEGF-dependent phosphorylation. | [16] |
| PDGFRβ | 20.3 | ~20-fold less potent than against VEGFR2. | [16] |
| FGFR | 50 | Low activity against FGF-driven mitogenesis. | [16] |
| EGFR | >100 | Lacks activity. | [16] |
| InsR | >100 | Lacks activity. |[16] |
Table 2: Key Reagents for Western Blot Analysis in Resistance Studies
| Target Protein | Recommended Antibody Type | Purpose in Resistance Study |
|---|---|---|
| p-VEGFR2 (Tyr1175) | Rabbit mAb | To confirm inhibition of VEGFR2 signaling by this compound. |
| Total VEGFR2 | Rabbit mAb | To assess total receptor levels. |
| p-FGFR (Tyr653/654) | Rabbit mAb | To detect activation of the FGF escape pathway. |
| Total FGFR | Rabbit mAb | To assess total receptor levels. |
| p-PDGFRβ (Tyr751) | Rabbit mAb | To detect activation of the PDGF escape pathway. |
| Total PDGFRβ | Rabbit mAb | To assess total receptor levels. |
| p-Akt (Ser473) | Rabbit mAb | To assess downstream survival signaling. |
| Total Akt | Rabbit mAb | To normalize p-Akt levels. |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb | To assess downstream proliferation signaling (MAPK pathway). |
| Total ERK1/2 | Rabbit mAb | To normalize p-ERK levels. |
| HIF-1α | Rabbit mAb | To measure hypoxia-induced cellular stress. |
| β-Actin / GAPDH | Mouse mAb | Loading control for protein normalization. |
Visualizations
Diagrams are essential for illustrating the complex biological processes and experimental designs involved in studying anti-angiogenic resistance.
Figure 1. Mechanism of action of this compound.
Figure 2. Key resistance pathways activated by VEGFR inhibition.
Figure 3. Workflow for studying acquired resistance.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate resistance using this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on endothelial or tumor cells and to confirm the resistance phenotype in chronically-treated cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or tumor cell line of interest.
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound (SU5416), dissolved in DMSO to a stock concentration of 10-20 mM.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multichannel pipette and microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 μL of the this compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 μL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no cell wells). Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.[17]
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To detect changes in the phosphorylation status of VEGFR2 and key proteins in alternative pro-angiogenic pathways (e.g., FGFR, PDGFR, Akt, ERK) in response to this compound.
Materials:
-
Parental and this compound-resistant cells.
-
This compound, appropriate growth factors (VEGF, bFGF, PDGF).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBS-T).
-
Primary and HRP-conjugated secondary antibodies (see Table 2).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum starve cells for 4-6 hours.
-
Treat cells with this compound (at IC₅₀ concentration) for 1-2 hours, followed by stimulation with a relevant growth factor (e.g., 50 ng/mL VEGF-A or bFGF) for 10-15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[18]
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[18] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[18]
-
Wash the membrane 3x with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane 3x with TBS-T. Apply ECL reagent and visualize the protein bands using an imaging system.[18]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and compare between treatment groups.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To functionally assess the pro- and anti-angiogenic effects of this compound and to determine if alternative growth factors can rescue tube formation in the presence of VEGFR2 inhibition.
Materials:
-
HUVECs.
-
Matrigel (growth factor reduced).
-
96-well plate (pre-chilled).
-
Endothelial cell growth medium.
-
This compound, VEGF-A, bFGF, PDGF.
-
Calcein-AM or other fluorescent dye for cell visualization.
-
Fluorescence microscope.
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 μL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend HUVECs (1.0-1.5 x 10⁴ cells) in 100 μL of medium containing the desired treatments (e.g., Vehicle, VEGF-A, VEGF-A + this compound, bFGF + this compound).
-
Gently add the cell suspension to the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-12 hours. Monitor for the formation of capillary-like networks.
-
Visualization and Quantification: Stain the cells with Calcein-AM for 30 minutes. Capture images using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, number of branches, and total tube length using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[17][19]
Protocol 4: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo and to model the development of acquired resistance.
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice).
-
Tumor cell line of interest (parental and/or resistant).
-
This compound formulation for injection (e.g., in DMSO or other appropriate vehicle).[16]
-
Calipers for tumor measurement.
-
Anesthesia and surgical tools for cell implantation.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., 25 mg/kg/day).[16]
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe for any signs of toxicity.
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or until tumors in the treatment group show signs of regrowth (indicating resistance).
-
Ex Vivo Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., CD31 for microvessel density), while another portion can be snap-frozen for Western blot or PCR analysis to investigate the molecular mechanisms of resistance.
References
- 1. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 2. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 3. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway [mdpi.com]
- 5. epfl.ch [epfl.ch]
- 6. Modes of resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. apexbt.com [apexbt.com]
- 10. Semaxanib - Wikipedia [en.wikipedia.org]
- 11. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Understanding and targeting resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenic factors FGF2 and PDGF-BB synergistically promote murine tumor neovascularization and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of tumor microenvironment in resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. reactionbiology.com [reactionbiology.com]
Semaxinib as a Tool Compound for Studying c-Kit Signaling
Application Note & Protocols
Introduction
Semaxinib, also known as SU5416, is a synthetic small molecule that functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It was initially developed for its anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] However, subsequent research has demonstrated its potent inhibitory activity against the c-Kit receptor tyrosine kinase, also known as CD117.[2][4] This makes this compound a valuable tool for researchers studying the physiological and pathological roles of c-Kit signaling.
The c-Kit receptor and its ligand, Stem Cell Factor (SCF), play a critical role in various biological processes, including hematopoiesis, melanogenesis, gametogenesis, and gut motility.[5][6] Aberrant c-Kit signaling, often due to activating mutations or overexpression, is a key driver in several malignancies, such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[5][7] this compound's ability to block c-Kit activation provides a powerful method for dissecting the downstream signaling pathways and cellular consequences of c-Kit inhibition in both normal and cancerous cells.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the c-Kit receptor tyrosine kinase.[8][9] This reversible inhibition prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades.[8] By blocking this phosphorylation, this compound effectively abrogates the signal transduction through major pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][10][11]
Data Presentation
Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein tyrosine kinases. The data highlights its high potency for c-Kit.
| Target Kinase | IC50 Value |
| c-Kit | 30 nM |
| VEGFR2 (KDR) | 1 µM |
| FLT3 | 160 nM |
| RET | 170 nM |
| PDGFRβ | 20 µM |
| ABL | 11 µM |
| ALK | 1.2 µM |
| EGFR | >100 µM |
| FGFR | >100 µM |
Data sourced from Cayman Chemical.[2]
Note: The IC50 values can vary between different assay conditions and sources.
Visualizations
c-Kit Signaling Pathway
Caption: The c-Kit signaling pathway initiated by SCF binding.
Experimental Workflow for c-Kit Inhibition Assay
Caption: A typical workflow for studying c-Kit inhibition.
Logical Relationship of this compound as a c-Kit Inhibitor
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | VEGFR | TargetMol [targetmol.com]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound (SU5416) as a therapeutic agent targeting oncogenic Kit mutants resistant to imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Semaxinib not dissolving properly in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Semaxinib, particularly concerning its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2] For in vivo experiments, co-solvents such as PEG300, Tween 80, and saline are often used in combination with a small percentage of DMSO to improve solubility and bioavailability.[3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO can vary between suppliers and batches. However, concentrations generally range from 10 mg/mL to over 20 mg/mL.[4][5] It is crucial to consult the certificate of analysis for the specific lot you are using. Forcing a higher concentration than the compound's solubility limit can lead to the formation of precipitates.
Q3: My this compound is not dissolving completely in DMSO, even at a concentration that should be soluble. What could be the issue?
A3: Several factors can contribute to incomplete dissolution:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4][6] This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, high-purity DMSO.[5][6]
-
Compound Purity and Form: The purity and crystalline form of the this compound powder can affect its solubility.
-
Temperature: Dissolution may be slow at room temperature. Gentle warming can aid in dissolving the compound.[4][5]
-
Insufficient Mixing: Ensure the solution is vortexed or sonicated thoroughly to facilitate dissolution.[1][7]
Q4: I observed precipitation when I diluted my this compound-DMSO stock solution in aqueous media. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium.[8] The dramatic change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[9]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% for cell-based assays, to minimize solvent toxicity.[1][9] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[10]
-
Use of Co-solvents: For in vivo preparations, formulations with co-solvents like PEG300 and Tween 80 are designed to maintain solubility in aqueous environments.[3]
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and continuous mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound dissolution.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4][6] | The compound dissolves completely at the expected concentration. |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37-50°C) for a short period.[5] | Increased temperature enhances the solubility of the compound. |
| Insufficient Agitation | Vortex the solution vigorously for several minutes. If undissolved particles remain, use an ultrasonic bath.[1][6][7] | Mechanical agitation helps to break down aggregates and facilitate dissolution. |
| Concentration Exceeds Solubility | Consult the supplier's datasheet for the solubility of your specific lot. Prepare a less concentrated stock solution. | The compound dissolves completely at a lower, more appropriate concentration. |
Problem: Precipitate forms after adding this compound-DMSO stock to aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Polarity | Perform serial dilutions in the aqueous medium instead of a single large dilution.[9] | Gradual dilution helps to keep the compound in solution. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration, a slight increase may be necessary. Test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find the optimal balance between solubility and cell viability. Always include a vehicle control.[10] | An optimal DMSO concentration maintains compound solubility without causing significant cellular toxicity. |
| Poor Mixing Technique | Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously. | Rapid dispersion prevents the formation of localized high concentrations and subsequent precipitation. |
| Aqueous Buffer Incompatibility | Ensure the pH and composition of your aqueous buffer are compatible with this compound. | The compound remains soluble in a compatible buffer system. |
Data Presentation
Table 1: Reported Solubilities of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO | Notes |
| Selleck Chemicals | 17 mg/mL (71.34 mM) | Moisture-absorbing DMSO reduces solubility.[4] |
| Selleck Chemicals | 40 mg/mL (167.86 mM) | Warmed with 50°C water bath; Ultrasonicated.[4] |
| InvivoChem | ~22 mg/mL (~92.3 mM) | - |
| TargetMol | 2.38 mg/mL (10 mM) | Sonication is recommended.[1] |
| TargetMol ((Z)-Semaxinib) | 7.14 mg/mL (29.98 mM) | Sonication is recommended.[7] |
| MedChemExpress | 10 mg/mL (41.97 mM) | Ultrasonic and warming and heat to 60°C; Hygroscopic DMSO has a significant impact on the solubility.[5] |
| AbMole BioScience | 5 mg/mL | - |
| Cellagen Technology | Soluble in DMSO up to 20 mM | - |
Note: Solubility can vary between different batches and suppliers. Always refer to the product-specific datasheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 238.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 2.38 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the tube vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[1][7]
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes, followed by vortexing.[5]
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][9]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting VEGFR2 signaling.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Semaxinib In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with Semaxinib (SU5416) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1.[1][2][3][4][5][6][7] It functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of VEGFR2, thereby preventing receptor autophosphorylation and downstream signaling.[1][2][3][5] This inhibition ultimately hinders VEGF-stimulated endothelial cell migration and proliferation.[1][2][3][5] this compound also shows inhibitory activity against other tyrosine kinases such as c-Kit (stem cell factor receptor), RET, and FLT3.[1]
Q2: Why am I observing different IC50 values for this compound compared to published literature?
Inconsistencies in IC50 values for this compound are a known issue and can be attributed to several factors:
-
Assay Type: Cell-free kinase assays, which directly measure the inhibition of VEGFR2 phosphorylation, tend to yield lower IC50 values (in the nanomolar range) compared to cell-based assays that measure downstream effects like cell proliferation or viability (often in the micromolar range).[8][9][10]
-
Cell Line Specificity: The sensitivity to this compound is highly dependent on the cell line used. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are driven by VEGF signaling, are generally more sensitive to this compound than many tumor cell lines that may not rely on this pathway for proliferation.[8][10][11] Some tumor cell lines have shown IC50 values greater than 20 μM.[8][10]
-
Experimental Conditions: Variations in experimental parameters such as cell density, serum concentration in the culture medium, incubation time, and the specific assay used for determining cell viability (e.g., MTT, SRB, CCK8) can all influence the apparent IC50 value.
-
Compound Quality and Handling: The purity of the this compound compound and its storage conditions can affect its activity. It is typically dissolved in DMSO for in vitro use.[5][8]
Q3: Does this compound directly inhibit the growth of cancer cells?
The primary mode of action for this compound's anti-cancer effects is its anti-angiogenic activity, meaning it inhibits the formation of new blood vessels that tumors need to grow.[1][12] Direct cytotoxic effects on many tumor cell lines are often minimal, with high IC50 values reported for in vitro proliferation assays.[8][10] Therefore, experiments designed to assess the direct anti-proliferative effect on cancer cells may show weak activity.
Troubleshooting Guide
Issue: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cell passage number, confluency at the time of treatment, and serum concentrations are kept consistent across all experiments. Use a standardized cell seeding protocol.
-
-
Possible Cause: Pipetting errors or uneven drug distribution.
-
Solution: Calibrate pipettes regularly. When treating cells, ensure the drug is thoroughly mixed into the medium before application to the wells.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue: this compound shows lower than expected potency in our cell-based assay.
-
Possible Cause: The chosen cell line is not sensitive to VEGFR2 inhibition.
-
Solution: Confirm that your cell line expresses VEGFR2 and that its proliferation is dependent on VEGF signaling. Consider using a positive control cell line, such as HUVECs, to validate your experimental setup.
-
-
Possible Cause: Presence of growth factors in the serum that activate alternative signaling pathways.
-
Solution: Reduce the serum concentration in your culture medium during the experiment or use a serum-free medium supplemented with a known concentration of VEGF to stimulate the cells.
-
-
Possible Cause: Incorrect assay endpoint.
-
Solution: For assessing the direct effect of this compound, measure the inhibition of VEGF-induced VEGFR2 phosphorylation via Western blot as a more proximal and sensitive endpoint than cell viability.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various In Vitro Assays
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR (Flk-1/KDR) | Cell-free kinase assay | 1.23 µM | [4][5][8][10] |
| VEGF-dependent Mitogenesis | HUVECs | 0.04 µM | [5][10] |
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 overexpressing) | 1.04 µM | [10] |
| PDGF-dependent Autophosphorylation | NIH 3T3 | 20.3 µM | [10] |
| Cytotoxicity Assay (CCK8) | MCF7 cells (human breast cancer) | 3.1 nM | [8] |
| Cytotoxicity Assay (CCK8) | B16F10 cells (mouse melanoma) | 3.6 nM | [8] |
| Proliferation Assay | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | > 20 µM | [8][10] |
| c-Kit Tyrosine Kinase | N/A | 30 nM | |
| FLT3 Tyrosine Kinase | N/A | 160 nM | |
| RET Tyrosine Kinase | N/A | 170 nM |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well in their respective growth medium and incubate for 24 hours.[4]
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium containing less than 0.5% DMSO.[4][5]
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 96 hours.[4]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Post-Staining Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for VEGFR2 Phosphorylation
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) to near confluency. To reduce basal receptor phosphorylation, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.[7]
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound (or vehicle control) for 2 hours.[7]
-
VEGF Stimulation: Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL) for 10-15 minutes.[7]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well to lyse the cells.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control like β-actin or GAPDH.
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of p-VEGFR2 to total VEGFR2 to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound inhibits VEGFR2 signaling by blocking ATP binding.
Caption: General workflow for an in vitro cell proliferation assay.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | VEGFR | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
High toxicity observed with Semaxinib in animal studies
This technical support center provides troubleshooting guides and frequently asked questions regarding the high toxicity observed with Semaxinib (SU5416) in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SU5416) is an experimental tyrosine kinase inhibitor. Its primary mechanism of action is the potent and selective inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Flk-1/KDR). By binding to the ATP-binding site of the receptor's tyrosine kinase domain, this compound inhibits VEGF-stimulated endothelial cell migration and proliferation, which are crucial processes for angiogenesis (the formation of new blood vessels). This anti-angiogenic property was the basis for its development as a cancer therapeutic. In addition to VEGFR2, this compound also inhibits other tyrosine kinases such as c-Kit and Flt-1 (VEGFR1).
Q2: I've seen conflicting reports on this compound's toxicity in animals. Can you clarify?
You are correct to note the seemingly contradictory findings. The toxicity of this compound is highly context-dependent:
-
In standard preclinical cancer models: When used as a single agent in various mouse xenograft models, this compound was often reported to inhibit tumor growth at doses that were well-tolerated and showed no measurable or significant toxicity.[1][2] For example, daily intraperitoneal administration of 25 mg/kg was effective in inhibiting tumor growth without causing significant adverse effects in mice.[2]
-
In combination with hypoxia: A significant and severe toxicity is observed when this compound is administered to rodents (rats and mice) in combination with chronic hypoxia (low oxygen conditions). This combination induces severe pulmonary arterial hypertension (PAH), a serious condition characterized by high blood pressure in the lung arteries.[3][4] This specific toxic effect is so reproducible that the "Sugen/Hypoxia" (SuHx) model has become a standard experimental model for studying PAH.[3][4]
Q3: What is the proposed mechanism for this compound-induced pulmonary arterial hypertension?
While the complete mechanism is still under investigation, recent evidence suggests that the severe PAH induced by this compound in the presence of hypoxia is not solely due to VEGFR2 inhibition. It is hypothesized to result from a combined inhibition of both VEGFR2 and the Bone Morphogenetic Protein Receptor Type 2 (BMPR2).[5] BMPR2 signaling is crucial for maintaining the health of the pulmonary vasculature, and its impairment is known to be a key factor in human PAH. The dual inhibition of these pathways, coupled with the stress of hypoxia, is thought to lead to the severe vascular remodeling seen in the animal models.[5]
Q4: What are the main toxicities observed in human clinical trials with this compound?
Phase I and II clinical trials in human cancer patients revealed a different toxicity profile than the PAH observed in the specific animal model. The most common adverse events reported in humans included headache, gastrointestinal issues (nausea, vomiting, diarrhea), fatigue, and an increased incidence of thromboembolic events (blood clots).[6] Dose-limiting toxicities were often headache and vomiting.[7] Development of this compound for cancer was ultimately discontinued due to insufficient efficacy in Phase III trials.[6]
Troubleshooting Guides
Issue 1: Unexpected high mortality or severe adverse effects in our animal study.
-
Check the experimental conditions: Are the animals exposed to hypoxic conditions, even intermittently? The combination of this compound and hypoxia is known to induce severe pulmonary hypertension, which can lead to right ventricular failure and death.[3][4]
-
Review the dosage and administration route: While doses around 25 mg/kg/day have been reported as tolerated in some mouse models,[2] the maximum tolerated dose can vary between species and strains. Ensure your dosage is based on appropriate dose-finding studies.
-
Consider the vehicle: this compound is lipophilic and often dissolved in vehicles like DMSO for administration. Ensure the vehicle concentration and volume are not causing toxicity.
-
Evaluate for signs of PAH: If you suspect this compound-induced PAH, monitor for symptoms such as respiratory distress and lethargy. Pathological assessment should include examining for right ventricular hypertrophy and histological changes in the pulmonary arterioles.[3]
Issue 2: Our in vivo anti-tumor efficacy results with this compound are not consistent.
-
Confirm target engagement: Ensure that the dose and schedule you are using are sufficient to inhibit VEGFR2 in the tumor tissue. This can be assessed through pharmacodynamic markers like the phosphorylation status of VEGFR2 in tumor samples.
-
Assess tumor vascularity: The primary mechanism of this compound is anti-angiogenic. A lack of efficacy could be due to the tumor model being less dependent on VEGF-driven angiogenesis. Consider evaluating tumor microvessel density.
-
Pharmacokinetics: this compound has a high clearance rate.[8] Ensure that the dosing schedule maintains a sufficient therapeutic concentration for the required duration. The pharmacokinetics can be influenced by factors like the formulation and the animal's metabolic rate.
-
Drug Stability: Check the stability of your this compound formulation. Prepare solutions fresh if there is any doubt about their stability over time.
Quantitative Toxicity Data
The following tables summarize quantitative data related to this compound's toxicity and activity from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target | Cell Line/Assay | IC50 |
| VEGFR2 (Flk-1/KDR) | Cell-free kinase assay | 1.23 µM |
| VEGFR2 (Flk-1/KDR) | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM |
| PDGFRβ | PDGF-dependent autophosphorylation in NIH 3T3 cells | 20.3 µM |
| c-Kit | Human myeloid leukemia cell line | Potent Inhibition (IC50 not specified) |
| FLT3 | Kinase assay | 160 nM |
| RET | Kinase assay | 170 nM |
| BMPR2 | In vitro activity assay (Kd) | 2.1 µM |
Data compiled from multiple sources.[5][9]
Table 2: Animal Dosing and Observed Effects
| Species | Model | Dose | Route | Key Observation | Reference |
| Mouse | Glioma Xenograft | 25 mg/kg/day | Intraperitoneal (IP) | Inhibition of tumor growth and angiogenesis with no significant toxicity. | [2] |
| Mouse | Subcutaneous Tumor Xenografts | 25 mg/kg/day | Intraperitoneal (IP) | >85% inhibition of tumor growth with an average mortality rate of 2.5%. | [1] |
| Rat | Pulmonary Hypertension Model | 20 mg/kg (single dose) | Subcutaneous (SC) | In combination with 28 days of hypoxia (~13% O2), induces severe PAH and right ventricular hypertrophy. | [3] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Arterial Hypertension in Rats (SuHx Model)
This protocol is based on methodologies frequently cited for establishing the this compound/hypoxia model of PAH.[3][4]
-
Animals: Male Sprague-Dawley rats are commonly used.
-
This compound Administration: On day 1 of the study, administer a single subcutaneous injection of this compound (SU5416) at a dose of 20 mg/kg. The vehicle is typically DMSO.
-
Hypoxia Exposure: Immediately following the injection, place the animals in a hypoxic chamber. The oxygen concentration is maintained at approximately 10-13% for a period of 28 days. Normoxic control animals are kept in room air (21% O2).
-
Monitoring: Monitor the animals daily for signs of distress. Body weight should be recorded regularly.
-
Endpoint Analysis (Day 28):
-
Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately and calculate the Fulton Index (RV / (LV+S)) as a measure of hypertrophy.
-
Histology: Perfuse and fix the lungs to perform histological analysis of the pulmonary arterioles to assess vascular remodeling.
-
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knowledge Hub - CorDynamics [cordynamics.com]
- 4. ahajournals.org [ahajournals.org]
- 5. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of SU5416, a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) in refractory pediatric central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Minimizing Off-Target Effects of Semaxinib in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Semaxinib (SU5416) in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target kinases?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1, a key mediator of angiogenesis.[1][2] It functions by reversibly blocking the ATP binding site in the tyrosine kinase domain of the receptor.[1] However, like many kinase inhibitors, this compound can exhibit activity against other kinases, particularly at higher concentrations. The most well-characterized off-targets include:
-
c-Kit (Stem Cell Factor Receptor)
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta)
-
FLT3 (Fms-like Tyrosine Kinase 3)
-
RET (Rearranged during Transfection)
Q2: How can I minimize off-target effects of this compound in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that inhibits VEGFR2 without significantly affecting off-target kinases. This can be determined by performing a dose-response curve and assessing both on-target and off-target pathway inhibition.
-
Use Appropriate Cell Lines: Select cell lines with well-characterized expression levels of VEGFR2 and the potential off-target kinases. This will help in interpreting the observed cellular responses.
-
Control Incubation Time: Limit the duration of this compound exposure to the minimum time required to achieve the desired on-target effect. Prolonged incubation can increase the likelihood of off-target activity.
-
Validate On-Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, VEGFR2, within the cell at the concentrations used.
-
Perform Rescue Experiments: To confirm that the observed phenotype is due to on-target inhibition, try to "rescue" the effect by overexpressing a downstream effector of the VEGFR2 pathway or by adding a downstream signaling molecule.
-
Use Selective Inhibitors for Off-Targets: If you suspect an off-target effect is contributing to your results, use a highly selective inhibitor for that specific off-target kinase as a control to dissect the individual contributions.
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, here are some general ranges:
-
Inhibition of VEGFR2 phosphorylation: IC50 values are typically in the nanomolar to low micromolar range (e.g., 1.04 µM in Flk-1-overexpressing NIH 3T3 cells).[3]
-
Inhibition of endothelial cell proliferation: IC50 values for VEGF-driven mitogenesis are often in the sub-micromolar range (e.g., 0.04 µM in HUVECs).[3]
-
General cytotoxicity: IC50 values for cytotoxicity in various cancer cell lines can range from nanomolar to high micromolar, depending on the cell line's dependence on VEGFR2 signaling.[3]
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
II. Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: Off-target effects are likely contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to VEGFR2 at the concentration used.
-
Assess Off-Target Inhibition: Use an In-Cell Western™ Assay or Western Blot to analyze the phosphorylation status of known off-targets (c-Kit, PDGFRβ, FLT3, RET) at the working concentration of this compound.
-
Titrate this compound Concentration: Perform a detailed dose-response curve, analyzing both on-target (p-VEGFR2) and off-target (e.g., p-c-Kit) inhibition. Select a concentration that provides maximal on-target inhibition with minimal off-target effects.
-
Use Control Inhibitors: Treat cells with selective inhibitors for the suspected off-target kinases to see if they replicate the unexpected phenotype.
-
Problem 2: High levels of cell death at concentrations intended for specific pathway inhibition.
-
Possible Cause: The concentration of this compound is too high, leading to broad-spectrum kinase inhibition and general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use an MTT or Resazurin assay to determine the cytotoxic IC50 of this compound for your cell line.
-
Lower the Working Concentration: Choose a concentration well below the cytotoxic IC50 for your pathway-specific experiments.
-
Reduce Incubation Time: Shorten the duration of this compound treatment to the minimum time required to observe the desired on-target effect.
-
Serum Starvation Conditions: If appropriate for your experiment, consider serum-starving the cells before and during treatment to reduce the activation of other growth factor receptors that could be off-targets.
-
III. Data Presentation: Quantitative Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and known off-target kinases. This data is crucial for selecting an appropriate working concentration to maximize on-target effects while minimizing off-target inhibition.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 (KDR/Flk-1) | 40 | |
| c-Kit | 30 | |
| PDGFRβ | ~800 (20-fold less potent than for VEGFR2) | [3] |
| FLT3 | 160 | |
| RET | 170 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes.
IV. Experimental Protocols
Here are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Cell Viability Assay (MTT/Resazurin)
This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. Then, add solubilization buffer and incubate until the crystals are fully dissolved.
-
Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In-Cell Western™ Assay for Kinase Phosphorylation
This assay allows for the quantification of on-target (p-VEGFR2) and off-target (e.g., p-c-Kit) inhibition directly in cells.
Materials:
-
96-well or 384-well black-walled plates
-
Cells of interest
-
Serum-free medium
-
This compound
-
Ligands for receptor activation (e.g., VEGF, SCF)
-
Fixation solution (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer
-
Primary antibodies (total and phosphorylated forms of target kinases)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Protocol:
-
Cell Seeding and Treatment: Seed cells in black-walled plates and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of this compound before stimulating with the appropriate ligand (e.g., VEGF for VEGFR2, SCF for c-Kit).
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the total and phosphorylated forms of the target kinases overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific infrared dye-conjugated secondary antibodies.
-
Image Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at different this compound concentrations.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful tool to verify the direct binding of this compound to VEGFR2 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against VEGFR2
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble VEGFR2 at each temperature by Western blotting.
-
Data Interpretation: A shift in the melting curve of VEGFR2 in the presence of this compound compared to the vehicle control indicates target engagement.
V. Mandatory Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Logical Relationship Diagram
References
Semaxinib In Vivo Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Semaxinib (SU5416) in in vivo experiments. It offers troubleshooting advice and answers to frequently asked questions to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo this compound experiments?
A1: The choice of vehicle control for this compound is critical for obtaining reliable and reproducible results. Several formulations have been successfully used in preclinical studies. The selection of a specific vehicle will depend on the experimental model, the required this compound concentration, and the route of administration. Commonly used vehicles are summarized in the table below. It is crucial to test the vehicle alone in a control group of animals to assess any potential toxicity or effects on the experimental model.
Q2: How should I prepare the this compound formulation for in vivo administration?
A2: Proper preparation of the this compound formulation is essential to ensure its solubility and stability. Due to this compound's poor solubility in aqueous solutions, organic solvents and co-solvents are typically required. For instance, a common method involves first dissolving this compound in DMSO and then diluting it with other vehicles like PEG300, Tween 80, or saline.[1] It is recommended to prepare the formulation fresh for each experiment and to visually inspect for any precipitation before administration. One protocol suggests adding co-solvents sequentially and ensuring the solution is clear at each step.[1] For formulations involving SBE-β-CD, a stock solution of this compound in DMSO can be added to the SBE-β-CD saline solution.[1][2]
Q3: What are the potential adverse effects of the vehicle control, and how can I mitigate them?
A3: The vehicle itself can sometimes cause adverse effects in animals, which can confound experimental results. For example, DMSO can cause local irritation and inflammation at the injection site.[3] Cremophor®, used in some clinical formulations, has been associated with hypersensitivity reactions.[4] To mitigate these effects, it is important to:
-
Run a vehicle-only control group to assess baseline toxicity.
-
Use the lowest effective concentration of the organic solvent.
-
Closely monitor the animals for any signs of distress, such as changes in weight, behavior, or appetite.
Q4: My this compound solution is precipitating. What should I do?
A4: Precipitation of this compound can occur due to its low aqueous solubility. Here are some troubleshooting steps:
-
Ensure fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[5] Always use fresh, anhydrous DMSO.
-
Sonication and gentle warming: Sonication or gentle warming (e.g., in a 50°C water bath) can help to dissolve the compound.[1][5] However, be cautious with heating as it may degrade the compound.
-
Sequential addition of solvents: When using a multi-component vehicle, add the solvents one by one and ensure the solution is clear before adding the next.[1]
-
Consider alternative formulations: If precipitation persists, you may need to try a different vehicle composition with better solubilizing properties, such as one containing SBE-β-CD.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Flk-1/KDR.[2][5][6][7][8] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits VEGF-mediated receptor autophosphorylation.[1][9] This blockade of VEGFR-2 signaling disrupts downstream pathways, ultimately inhibiting endothelial cell proliferation and migration, which are crucial steps in angiogenesis (the formation of new blood vessels).[6][9][10] this compound has also been shown to inhibit other tyrosine kinases, such as c-kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ), although it is significantly more selective for VEGFR-2.[5][8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | - Improper formulation or precipitation of this compound.- Vehicle-induced effects on tumor growth.- Development of resistance. | - Follow the recommended formulation protocols carefully.- Always include a vehicle-only control group.- Consider pharmacodynamic studies to confirm target engagement. |
| Animal toxicity (e.g., weight loss, lethargy) | - High dose of this compound.- Toxicity of the vehicle control.- Off-target effects. | - Perform a dose-response study to determine the maximum tolerated dose.- Run a vehicle-only toxicity study.- Monitor animals closely for adverse events. |
| Difficulty in dissolving this compound | - Low-quality or hydrated DMSO.- Inappropriate vehicle composition. | - Use fresh, high-purity, anhydrous DMSO.[5]- Try alternative vehicle formulations with improved solubility, such as those containing SBE-β-CD.[1][2] |
| No observable effect on angiogenesis | - Insufficient dose or bioavailability.- Inactive compound.- Inappropriate animal model. | - Increase the dose or consider a different route of administration.- Verify the activity of your this compound batch in vitro.- Ensure your tumor model is dependent on VEGF-mediated angiogenesis. |
Quantitative Data Summary
| Parameter | Value | Reference |
| VEGFR-2 (Flk-1/KDR) IC50 | 1.23 µM | [1][2][5][6][8] |
| VEGF-driven mitogenesis IC50 (HUVECs) | 0.04 µM | [8] |
| Effective in vivo dose (murine xenograft) | 25 mg/kg/day (i.p.) | [2][3][5][8] |
| Tumor growth inhibition at 25 mg/kg/day | >85% | [5] |
Experimental Protocols
Preparation of this compound Formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)
This protocol is adapted from a formulation found to achieve a concentration of 2.25 mg/mL.[1]
Materials:
-
This compound (SU5416) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Add the calculated volume of PEG300 to achieve a 40% final concentration. Vortex until the solution is clear.
-
Add the calculated volume of Tween 80 to achieve a 5% final concentration. Vortex until the solution is clear.
-
Finally, add the calculated volume of sterile saline to achieve a 45% final concentration. Vortex thoroughly to ensure a homogenous suspension.
-
Visually inspect the final formulation for any signs of precipitation before administration.
In Vivo Tumor Xenograft Study Workflow
This workflow outlines a typical in vivo study to evaluate the efficacy of this compound in a tumor xenograft model.
In vivo tumor xenograft experimental workflow.
Signaling Pathway
This compound Inhibition of the VEGF Signaling Pathway
This compound targets the VEGFR-2 receptor, a key component of the VEGF signaling pathway that drives angiogenesis. The diagram below illustrates the mechanism of action of this compound.
Mechanism of this compound in the VEGF signaling pathway.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamic-mediated effects of the angiogenesis inhibitor SU5416 on the tumor disposition of temozolomide in subcutaneous and intracerebral glioma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaxanib (SU5416)|DC Chemicals [dcchemicals.com]
- 9. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SU 5416 (Semaxanib), VEGFR-2 inhibitor (CAS 194413-58-6) | Abcam [abcam.com]
- 11. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Semaxinib (SU5416) Dosage Optimization
This guide provides troubleshooting assistance and frequently asked questions for researchers using Semaxinib (SU5416), focusing on strategies to optimize dosage for efficacy while minimizing weight loss in animal subjects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Flk-1/KDR) tyrosine kinase.[1][2] It functions by reversibly inhibiting ATP binding to the kinase domain of VEGFR2.[3] This action blocks VEGF-stimulated signaling pathways, which are crucial for endothelial cell proliferation and migration, thereby inhibiting angiogenesis (the formation of new blood vessels) that tumors rely on for growth.[3][4][5] this compound may also inhibit other kinases, such as c-kit.[3]
Q2: Why might this compound cause weight loss in animal models?
A2: While some preclinical studies report administration "without measurable toxicity," weight loss is a potential adverse effect with many kinase inhibitors.[1] The specific reasons for this compound-induced weight loss are not extensively detailed, but potential causes include:
-
Reduced Food and Water Intake: The compound may induce malaise, nausea, or other gastrointestinal effects, leading to decreased appetite and dehydration.
-
Off-Target Effects: Inhibition of other kinases or cellular processes could impact metabolism and overall animal health.
-
Anti-Angiogenic Effects: Systemic inhibition of VEGF signaling, while targeting tumors, can affect normal physiological processes, potentially contributing to weight loss.
Q3: What is a generally accepted limit for body weight loss in rodent studies?
A3: Most institutional animal care and use committees (IACUC) and animal welfare guidelines consider a body weight loss of 15-20% from baseline as a humane endpoint, requiring intervention or euthanasia. It is critical to establish clear endpoints in your experimental protocol before beginning any study.
Section 2: Data Presentation for Experimental Planning
Quantitative data is essential for designing effective experiments. The following tables summarize key in vitro and in vivo parameters for this compound.
Table 1: In Vitro Potency of this compound (SU5416)
| Target / Process | IC₅₀ Value | Cell Line / Assay Type |
|---|---|---|
| VEGFR2 (Flk-1/KDR) Kinase Activity | 1.23 µM | Cell-free kinase assay |
| VEGF-dependent Flk-1 Phosphorylation | 1.04 µM | Flk-1 overexpressing NIH 3T3 cells |
| VEGF-driven Mitogenesis | 0.04 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| PDGF-dependent Autophosphorylation | 20.3 µM | NIH 3T3 cells |
| FGF-driven Mitogenesis | 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
Data compiled from multiple sources.[1][6][7][8]
Table 2: Example In Vivo Dosage and Effects in Mice
| Dosage | Administration | Efficacy | Reported Toxicity |
|---|
| 25 mg/kg/day | Intraperitoneal (i.p.) injection in DMSO | >85% inhibition of subcutaneous tumor growth.[1] | "Without measurable toxicity" in the specific study cited.[1] |
Note: Toxicity is highly dependent on the specific animal model, strain, duration of treatment, and overall health status. The lack of reported toxicity in one study does not preclude it in others.
Section 3: Visualized Guides and Protocols
Signaling Pathway and Experimental Workflows
Visualizing the mechanism and experimental logic can clarify complex processes.
Caption: this compound blocks ATP binding to the VEGFR2 kinase domain.
Caption: Workflow for optimizing this compound dosage in vivo.
Section 4: Troubleshooting Guide for Weight Loss
Q: My animals are losing significant weight (>15%) after starting this compound treatment. What steps should I take?
A: Immediate and systematic action is required. Use the following decision tree to guide your response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Semaxanib - Wikipedia [en.wikipedia.org]
- 3. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
Why am I seeing tumor growth despite Semaxinib treatment?
This guide provides troubleshooting advice and frequently asked questions for researchers observing unexpected tumor growth in preclinical models despite treatment with Semaxinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetically developed tyrosine kinase inhibitor.[1] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 (also known as KDR/Flk-1).[1][2][3][4][5][6][7][8] By selectively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, which are critical steps in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5][6][8] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit, a tyrosine kinase often implicated in the growth of various cancer types.[2][9]
Q2: Why am I not seeing a response in my in vitro experiments?
This compound's primary mode of action is anti-angiogenic, meaning it targets the endothelial cells that form blood vessels rather than the tumor cells directly.[10] Therefore, in standard in vitro cell culture, where tumor cells are not dependent on a blood supply, this compound may not show a significant cytotoxic or cytostatic effect.[7][11] The effectiveness of this compound is best evaluated in co-culture systems with endothelial cells or in in vivo models where angiogenesis is a factor.[10][11]
Q3: Has this compound shown efficacy in clinical trials?
Phase III clinical trials of this compound for the treatment of advanced colorectal cancer were concluded early due to a lack of demonstrated clinical benefit.[1][12] Further development of the drug for clinical use has been discontinued.[1]
Troubleshooting Guide: Tumor Growth Despite this compound Treatment
If you are observing continued tumor growth in your in vivo models during this compound treatment, several factors could be contributing to this resistance. This guide will walk you through potential causes and experimental steps to identify the underlying mechanism.
Step 1: Verify Drug Activity and Target Engagement
The first step in troubleshooting is to confirm that this compound is active and engaging with its intended targets, VEGFR2 and c-Kit, in your experimental system.
Experimental Recommendations:
-
VEGFR2 and c-Kit Phosphorylation Assay: Assess the phosphorylation status of VEGFR2 and c-Kit in tumor tissue or relevant cell lines pre- and post-treatment. A successful target engagement should result in a decrease in the phosphorylated forms of these receptors. Western blotting is a standard method for this analysis.
-
Dose-Response Analysis: Perform a dose-response study to ensure that the concentration of this compound being used is sufficient to inhibit its targets. The IC50 of this compound for VEGFR2 inhibition is approximately 1.23 µM.[3][4][5][7][8]
Step 2: Investigate Mechanisms of Acquired Resistance
Tumors can develop resistance to anti-angiogenic therapies through various mechanisms. Below are some of the most common possibilities and how to investigate them.
Possible Cause 1: Activation of Alternative Pro-Angiogenic Pathways
Tumors can compensate for the inhibition of VEGFR signaling by upregulating other pro-angiogenic factors.
-
Hypothesis: The tumor is bypassing VEGFR2 blockade by activating pathways such as those mediated by Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), or angiopoietins.[10][13][14]
-
Experimental Validation:
-
Gene Expression Analysis: Use qPCR or RNA-Seq to measure the expression levels of other pro-angiogenic factors (e.g., FGF2, PDGF-B, Ang1/2) in treated versus untreated tumors.
-
Western Blotting: Analyze the phosphorylation status of the receptors for these alternative pathways (e.g., FGFR, PDGFR).
-
Possible Cause 2: Mutations in the Target Kinase Domain
Acquired mutations in the kinase domain of VEGFR2 or c-Kit can prevent this compound from binding effectively.
-
Hypothesis: The tumor cells have developed mutations in the KDR (VEGFR2) or KIT genes that confer resistance to this compound. For instance, mutations analogous to the T670I "gatekeeper" mutation in c-Kit can reduce inhibitor binding.[15] The V654A mutation in c-Kit has also been associated with imatinib resistance.[16][17]
-
Experimental Validation:
-
Gene Sequencing: Sequence the kinase domains of KDR and KIT from resistant tumors to identify potential mutations.
-
In Vitro Kinase Assays: If a mutation is identified, express the mutant protein and perform an in vitro kinase assay with this compound to confirm reduced sensitivity.
-
Possible Cause 3: Contribution of the Tumor Microenvironment
The tumor microenvironment can play a significant role in resistance to anti-angiogenic therapies.
-
Hypothesis: Recruitment of pro-angiogenic inflammatory cells, such as tumor-associated macrophages (TAMs), can promote angiogenesis through VEGF-independent mechanisms.[13][14]
-
Experimental Validation:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Use antibodies against markers for TAMs (e.g., CD68, CD163) and other immune cells to assess their infiltration into the tumor microenvironment.
-
Flow Cytometry: Isolate cells from the tumor and use flow cytometry to quantify the populations of different immune cells.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound resistance.
Data Presentation
Table 1: IC50 Values of this compound in Different Experimental Systems
| Target/Process | Cell Line/System | IC50 | Reference(s) |
| VEGFR2 (Flk-1/KDR) Kinase Activity | In vitro kinase assay | 1.23 µM | [3][4][5][7][8] |
| VEGF-dependent VEGFR2 Phosphorylation | NIH 3T3 cells overexpressing Flk-1 | 1.04 µM | [5][7][11] |
| PDGF-dependent PDGFRβ Phosphorylation | NIH 3T3 cells overexpressing PDGFRβ | 20.3 µM | [5][7][11] |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [7][8][11] |
| FGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | [7][11] |
| In vitro tumor cell growth | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma | > 20 µM | [5][7][11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the viability of cells after treatment with this compound.
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of culture medium.[3]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.[3]
-
Add 100 µL of solubilization solution to each well.[3]
-
Incubate at 37°C for 4 hours to overnight to dissolve the formazan crystals.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Analysis of VEGFR2 Phosphorylation: Western Blot
This protocol is for detecting the phosphorylation status of VEGFR2 in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[18]
-
Primary antibodies: anti-p-VEGFR2 (e.g., Tyr1175) and anti-total VEGFR2[19]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[19][20]
-
Transfer proteins to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18][20]
-
Incubate the membrane with the primary anti-p-VEGFR2 antibody overnight at 4°C.[21]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total VEGFR2 antibody for normalization.
Assessment of Tumor Angiogenesis: CD31 Immunohistochemistry
This protocol is for staining tumor sections to visualize blood vessels.
Materials:
-
Paraffin-embedded tumor sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block the sections with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-CD31 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Wash the sections with PBS.
-
Apply the DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Signaling Pathways
This compound Mechanism of Action and Resistance Pathways
The following diagram illustrates the primary targets of this compound and potential resistance pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. medkoo.com [medkoo.com]
- 7. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]
- 8. This compound | VEGFR | TargetMol [targetmol.com]
- 9. This compound (SU5416) as a therapeutic agent targeting oncogenic Kit mutants resistant to imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 15. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 21. pubcompare.ai [pubcompare.ai]
Safe Handling of Semaxinib in the Laboratory: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Semaxinib (also known as SU5416) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SU5416) is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, the formation of new blood vessels.[1][2][3][4][5] It functions by competitively binding to the ATP-binding site in the tyrosine kinase domain of VEGFR-2, thereby inhibiting VEGF-stimulated receptor autophosphorylation and downstream signaling pathways.[2][6][7] This action ultimately hinders endothelial cell proliferation and migration, which are crucial for angiogenesis.[2][8] While highly selective for VEGFR-2, it has been shown to be approximately 20-fold less potent against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and has minimal to no activity against Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR).[1][3]
Q2: What are the primary hazards associated with handling this compound powder?
The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling the solid compound.[10] All handling of the powder should be performed in a chemical fume hood to avoid inhalation.[10]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Powder: Store the solid powder at -20°C for long-term storage (stable for at least 3 years) or at 4°C for short-term storage (stable for up to 2 years).[1][2][11] It should be kept in a dry, dark place.[2]
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[11][12] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] A DMSO stock solution is generally stable for at least 6 months at -20°C.[11][12]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Solution:
-
Solvent Choice: this compound is readily soluble in DMSO and DMF, and to a lesser extent in ethanol. It is practically insoluble in water.[1][11][13] For most in vitro experiments, DMSO is the recommended solvent.
-
Fresh Solvent: Use fresh, anhydrous DMSO as moisture-absorbing DMSO can reduce solubility.[1]
-
Warming and Sonication: Gentle warming in a water bath (e.g., up to 50°C) and/or sonication can aid in dissolution.[1][7]
-
Concentration: Do not attempt to make a stock solution that exceeds the known solubility limits (see table below).
-
Issue 2: Precipitation of this compound in cell culture media.
-
Problem: After adding the this compound stock solution to the cell culture media, a precipitate forms.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is low, typically less than 0.5%, to avoid solvent-induced toxicity and precipitation.[7]
-
Serial Dilutions: Prepare serial dilutions of your stock solution in the cell culture medium. Add the diluted this compound solution to the cells dropwise while gently swirling the plate to ensure rapid and even mixing.
-
Pre-warmed Media: Use pre-warmed cell culture media to help maintain solubility.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Problem: Variability in experimental outcomes or a lack of expected biological effect.
-
Solution:
-
Compound Stability: As mentioned, avoid repeated freeze-thaw cycles of your stock solution.[1] Use freshly prepared dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. The IC50 can be highly dependent on the cell type and the duration of the assay.[12]
-
Assay Duration: The inhibitory effect of this compound can be time-dependent. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), the IC50 for mitogenesis can vary significantly with incubation time.[12]
-
Off-Target Effects: Be aware that at higher concentrations, this compound may have off-target effects. It has been shown to be an agonist of the aryl hydrocarbon receptor (AHR).[12]
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ~22 mg/mL (~92.3 mM) | DMSO | [11] |
| 17 mg/mL (71.34 mM) | DMSO | [1] | |
| 10 mg/mL | DMSO | [13] | |
| 30 mg/mL | DMF | [13] | |
| ~2 mg/mL (~8.4 mM) | Ethanol | [11] | |
| Insoluble | Water | [1] | |
| Storage Stability | ≥ 4 years | -20°C (as solid) | [13] |
| 3 years | -20°C (as solid) | [1][11] | |
| 2 years | 4°C (as solid) | [11] | |
| 1 year | -20°C (in solution) | [1] | |
| 6 months | -80°C (in solution) | [11] |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of endothelial cells, such as HUVECs.
-
Cell Plating: Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells per well in their standard growth medium. Allow the cells to adhere overnight.
-
Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the low-serum medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Add the diluted this compound or vehicle control to the cells and incubate for 2 hours.[1]
-
Stimulation: Following the pre-incubation with this compound, add a mitogen such as VEGF (e.g., 10-50 ng/mL) to stimulate cell proliferation.[1]
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as an MTT, XTT, or BrdU incorporation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle-treated, VEGF-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Formulation: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as DMSO or a mixture of DMSO, PEG300, Tween 80, and saline.[1][11] A typical dose for in vivo studies is 25 mg/kg administered daily.[1]
-
Administration: Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., i.p. injection) daily.[1]
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Semaxanib (SU5416)|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labshake.com [labshake.com]
- 6. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | VEGFR | TargetMol [targetmol.com]
- 8. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ethz.ch [ethz.ch]
- 11. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 12. cellagentech.com [cellagentech.com]
- 13. caymanchem.com [caymanchem.com]
Semaxinib stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Semaxinib in cell culture media. These resources are intended for researchers, scientists, and drug development professionals to ensure the effective application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is soluble in DMSO but not in water[1]. For cell culture applications, a concentrated stock solution should be prepared in DMSO. For example, a 10 mM stock solution can be made by dissolving this compound in an appropriate volume of DMSO[2][3]. This stock solution should be stored at -20°C for long-term use (months to years)[1]. For short-term storage (days to weeks), 0-4°C is recommended[1]. When preparing your working concentration, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity[2][4].
Q3: Can I pre-mix this compound in cell culture media and store it?
A3: It is not recommended to pre-mix this compound in aqueous-based cell culture media for long-term storage. The stability of small molecules can be compromised in aqueous solutions, especially at physiological pH and temperature. It is best practice to add this compound to the cell culture medium immediately before use from a frozen DMSO stock.
Q4: What are the primary factors that can affect this compound's stability in my experiment?
A4: Several factors can influence the stability of small molecules like this compound in cell culture media. These include the chemical composition of the media, the pH of the media, exposure to light, and the incubation temperature. Additionally, components in serum, if used, can bind to the compound, affecting its free concentration and potentially its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect of this compound over time. | Degradation of this compound in the cell culture medium during prolonged incubation. | 1. For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours. 2. Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol below). 3. Ensure proper storage of the this compound stock solution to prevent degradation before use. |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions or degradation of the stock solution. | 1. Always use a freshly thawed aliquot of the DMSO stock solution for each experiment to avoid repeated freeze-thaw cycles. 2. Ensure the stock solution is thoroughly mixed before preparing the working dilution. 3. Verify the final concentration of DMSO is consistent across all experiments. |
| Complete loss of this compound activity. | Incorrect storage of the stock solution or significant degradation in the working solution. | 1. Confirm the storage conditions of your this compound stock (solid and solution). Solid this compound should be stored at 4°C desiccated, and DMSO stock solutions at -20°C[3]. 2. Prepare a fresh stock solution from solid this compound. 3. Minimize the time the this compound-containing medium is kept at 37°C before being added to the cells. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experimental timeframe.
Objective: To quantify the concentration of this compound in cell culture medium over time under standard incubation conditions (e.g., 37°C, 5% CO2).
Materials:
-
This compound powder
-
DMSO
-
Your chosen cell-free culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in your cell culture medium to your typical working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The 0-hour time point represents the initial concentration.
-
At each time point, immediately store the collected sample at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step if the medium contains serum (e.g., by adding cold acetonitrile).
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A standard curve of known this compound concentrations should be run in parallel to quantify the results.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Determine the half-life (t½) of this compound in your cell culture medium.
-
Data Presentation:
The results of the stability study can be summarized in the following table:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 12 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| 72 | [Measured Concentration] | [Calculated %] |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
This compound Mechanism of Action: VEGFR2 Signaling Pathway
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Flk-1/KDR[4][5][6]. It functions by competitively inhibiting ATP binding to the tyrosine kinase domain of VEGFR2[4][7]. This action prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival—key processes in angiogenesis[1][8].
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (SU5416) | VEGFR2 inhibitor Probechem Biochemicals [probechem.com]
- 7. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line resistance to Semaxinib and how to test for it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Semaxinib (SU5416).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase. It functions by competing with ATP for the binding site in the catalytic domain of the receptor, thereby inhibiting VEGF-stimulated autophosphorylation and downstream signaling. This ultimately leads to the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis. To a lesser extent, this compound also inhibits the c-Kit receptor tyrosine kinase.
Q2: What are the potential mechanisms by which cell lines can develop resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to VEGFR2 inhibitors, in general, can arise through several mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the VEGFR2 blockade by upregulating other pro-angiogenic signaling pathways. These can include:
-
Upregulation of VEGF Ligands: Increased production of VEGF ligands can outcompete this compound for receptor binding.
-
Mutations in the VEGFR2 Kinase Domain: Although less common for this class of inhibitors, mutations in the drug-binding site of VEGFR2 could potentially reduce the binding affinity of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
Q3: How can I determine if my cell line has become resistant to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of resistance.[4] This is usually determined using a cell viability assay.
Troubleshooting Guides
Issue 1: My cell line is showing reduced sensitivity to this compound.
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Step 1: Confirm Resistance with IC50 Determination.
-
Action: Perform a cell viability assay (e.g., MTT, XTT, or CCK-8 assay) to determine the IC50 of this compound in both the suspected resistant and the parental cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant cells compared to the parental cells.
-
-
Troubleshooting Step 2: Investigate Activation of Alternative Signaling Pathways.
-
Action: Use Western blotting to probe for the phosphorylated (activated) forms of key proteins in alternative pro-angiogenic pathways, such as p-FGFR, p-c-MET, and p-PDGFR, as well as downstream effectors like p-Akt and p-ERK.
-
Expected Outcome: Increased levels of phosphorylated proteins in the resistant cell line compared to the parental line, suggesting pathway activation.
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Step 1: Verify Drug Concentration and Activity.
-
Action: Ensure the stock solution of this compound is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Troubleshooting Step 2: Standardize Cell Culture Conditions.
-
Action: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
-
Issue 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the drug treatment.
Possible Cause 1: Initial Drug Concentration is Too High.
-
Troubleshooting Step 1: Start with a Sub-lethal Concentration.
-
Action: Begin the dose-escalation protocol with a concentration of this compound that is at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.[5]
-
Rationale: This allows a sub-population of cells with inherent resistance mechanisms to survive and proliferate.
-
Possible Cause 2: Insufficient Time for Adaptation.
-
Troubleshooting Step 1: Gradual Dose Escalation.
-
Action: Increase the this compound concentration slowly and in small increments. Allow the cells to recover and reach a stable growth rate at each concentration before increasing the dose further.[5]
-
Rationale: This gradual increase in selective pressure allows for the clonal expansion of resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cancer Cell Line (e.g., HT-29) | 1.5 | 1.0 |
| This compound-Resistant Cell Line (HT-29-SR) | 18.2 | 12.1 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Hypothetical Phospho-protein Levels in Parental vs. This compound-Resistant Cell Lines (Relative Densitometry Units)
| Protein | Parental Cells | This compound-Resistant Cells | Fold Change |
| p-VEGFR2 (Tyr1175) | 1.0 | 0.2 | -5.0 |
| p-FGFR1 (Tyr653/654) | 1.0 | 8.5 | +8.5 |
| p-c-MET (Tyr1234/1235) | 1.0 | 1.2 | +1.2 |
| p-Akt (Ser473) | 1.0 | 6.8 | +6.8 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 5.3 | +5.3 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line using a continuous, dose-escalation method.[4][5]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with a low concentration of this compound (e.g., IC10 or IC20).[5]
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Gradual Dose Increase: Once the cells have adapted and are growing at a stable rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Cryopreserve Stocks: At each successful dose escalation, cryopreserve a batch of cells. This is crucial in case the cells do not survive a subsequent concentration increase.[4]
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established. The resistance should be confirmed by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for the drug to take effect (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blotting for Phosphorylated Proteins
This protocol is for assessing the activation of signaling pathways.
-
Cell Lysis: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein) to compare between samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Alternative signaling pathways in this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Interpreting unexpected phenotypes in Semaxinib-treated cells
Welcome to the Semaxinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected phenotypes observed during experiments with this compound (SU5416).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter, providing detailed explanations, troubleshooting steps, and experimental protocols to help you interpret your results accurately.
FAQ 1: My cells treated with this compound are showing changes in pigmentation. Is this an expected outcome?
Answer: Yes, this can be an unexpected but documented off-target effect of this compound.[1][2] Research has shown that this compound can suppress melanogenesis (the production of melanin pigment) in melanocytes. This effect is independent of its primary function as a VEGFR2 inhibitor and is mediated through the modulation of the CREB-regulated transcription co-activator 3 (CRTC3).[1][2][3]
Troubleshooting Guide: Altered Cellular Pigmentation
If you observe changes in pigmentation in your cell cultures, consider the following troubleshooting steps to confirm the mechanism.
| Observation | Possible Cause | Suggested Action |
| Decreased pigmentation in melanocytes or melanoma cells. | This compound is inhibiting melanogenesis via the SIK2-CRTC3-MITF pathway. | 1. Verify the effect is dose-dependent. 2. Assess the expression and phosphorylation status of key proteins in the melanogenesis pathway (SIK2, CRTC3, MITF, Tyrosinase). 3. Rule out cytotoxicity as the cause of reduced pigmentation using a cell viability assay. |
| No change in pigmentation in non-melanocyte cell lines. | The SIK2-CRTC3-MITF pathway is specific to melanin-producing cells. | This is an expected outcome. No action is required if your cells are not melanocytes. |
Experimental Protocols
1. Melanin Content Assay:
-
Objective: To quantify the melanin content in this compound-treated cells.
-
Methodology:
-
Plate cells at a desired density and treat with varying concentrations of this compound for 72 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Lyse the cell pellet in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
-
2. Western Blot Analysis for Melanogenesis-Associated Proteins:
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the melanogenesis pathway.
-
Methodology:
-
Treat cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-CRTC3 (Ser151), CRTC3, MITF, and Tyrosinase. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Caption: this compound's off-target effect on melanogenesis.
FAQ 2: I'm observing unexpected changes in cell proliferation and gene expression that don't seem to be related to angiogenesis. What could be the cause?
Answer: this compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR).[4][5] This interaction can lead to a variety of cellular effects independent of VEGFR2 inhibition, including modulation of immune responses and inhibition of cell proliferation in an AHR-dependent manner.[4][5][6] AHR activation can induce the expression of target genes such as Cytochrome P450 family members (e.g., CYP1A1) and the cell cycle inhibitor p21cip1/waf1.[5]
Troubleshooting Guide: AHR-Mediated Effects
If you suspect AHR-mediated off-target effects, use the following guide to investigate further.
| Observation | Possible Cause | Suggested Action |
| Inhibition of cell proliferation in non-endothelial cells. | This compound is activating the AHR pathway, leading to cell cycle arrest. | 1. Confirm AHR expression in your cell line. 2. Use an AHR antagonist (e.g., CH-223191) to see if the anti-proliferative effect is reversed. 3. Measure the expression of AHR target genes (e.g., CYP1A1, p21) by qRT-PCR. |
| Induction of immune-regulatory genes (e.g., IDO1). | AHR agonism by this compound is modulating the immune phenotype of the cells. | 1. Measure the expression of Indoleamine 2,3-dioxygenase (IDO1) by qRT-PCR or Western blot. 2. Co-culture with T-cells to assess changes in immune cell activation or differentiation. |
| No effect in AHR-deficient cells. | The observed phenotype is AHR-dependent. | This confirms the mechanism. No further action is needed if this is the intended pathway of investigation. |
Experimental Protocols
1. AHR Reporter Assay:
-
Objective: To determine if this compound activates AHR-dependent transcription.
-
Methodology:
-
Transfect cells with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase or fluorescent protein reporter gene.
-
Treat the transfected cells with this compound at various concentrations. Use a known AHR agonist (e.g., TCDD) as a positive control.
-
After 24-48 hours, measure the reporter gene activity (luciferase activity or fluorescence intensity).
-
2. Quantitative Real-Time PCR (qRT-PCR) for AHR Target Genes:
-
Objective: To measure the induction of AHR target gene expression.
-
Methodology:
-
Treat cells with this compound for a suitable duration (e.g., 6, 12, 24 hours).
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for AHR target genes (e.g., CYP1A1, p21) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Signaling Pathway Diagram
Caption: this compound's activation of the AHR signaling pathway.
FAQ 3: My in vivo experiments with this compound are showing unexpected toxicity, such as thrombosis. What is the potential mechanism?
Answer: Thromboembolic events have been reported as a side effect in clinical trials of this compound.[7][8][9] While the exact mechanism is not fully elucidated, it is hypothesized that inhibition of the VEGF pathway can disrupt endothelial cell homeostasis and regenerative capacity, potentially leading to a prothrombotic state.[10] This can be exacerbated in cancer patients who are already in a hypercoagulable state.[10]
Troubleshooting Guide: In Vivo Toxicity
If you observe unexpected toxicity in your animal models, consider these investigative steps.
| Observation | Possible Cause | Suggested Action |
| Signs of thrombosis (e.g., limb swelling, respiratory distress) in animal models. | This compound-induced endothelial dysfunction leading to a prothrombotic state. | 1. Perform a complete blood count (CBC) and coagulation panel (e.g., PT, aPTT) on blood samples from treated and control animals. 2. Conduct histopathological examination of major organs to look for evidence of thrombi. 3. Consider co-administration of a low-dose anticoagulant as a preventative measure in your experimental design, if appropriate for your research question. |
| Cardiovascular side effects (e.g., hypertension, cardiac dysfunction). | "On-target" effects of VEGFR inhibition on the cardiovascular system. | 1. Monitor blood pressure in treated animals. 2. Perform echocardiography to assess cardiac function. 3. Analyze cardiac tissue for signs of fibrosis or myocyte damage. |
Experimental Protocols
1. Coagulation Panel Analysis:
-
Objective: To assess the effect of this compound on blood coagulation parameters.
-
Methodology:
-
Collect blood samples from treated and control animals via cardiac puncture or from a cannulated vessel into citrate-containing tubes.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Perform standard coagulation assays, including Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), using a coagulometer.
-
Measure D-dimer levels as an indicator of fibrinolysis.
-
2. Histopathological Analysis for Thrombi:
-
Objective: To visually inspect for the presence of thrombi in tissues.
-
Methodology:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.
-
Harvest major organs (e.g., lungs, liver, kidneys, heart) and fix them in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) and examine under a microscope for the presence of intravascular thrombi.
-
Logical Relationship Diagram
Caption: Postulated mechanism of this compound-induced thrombosis.
FAQ 4: this compound is not inhibiting the proliferation of my cancer cells as expected. What are the possible reasons?
Answer: There are several potential reasons for a lack of efficacy of this compound in inhibiting cancer cell proliferation. Firstly, this compound's primary mode of action is anti-angiogenic, meaning it targets the blood supply to the tumor rather than being directly cytotoxic to all tumor cells.[11] Secondly, the cancer cells may have intrinsic or acquired resistance mechanisms.[12][13] This can include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.[13] Additionally, some tumor cells may not be highly dependent on VEGF-mediated signaling for their growth and survival.
Troubleshooting Guide: Lack of Efficacy
If this compound is not producing the expected anti-proliferative effect, consider the following troubleshooting steps.
| Observation | Possible Cause | Suggested Action |
| No inhibition of proliferation in a 2D cell culture model. | 1. The cell line is not dependent on VEGFR2 signaling for proliferation. 2. The cells have developed resistance. | 1. Confirm VEGFR2 expression in your cell line. 2. Test this compound in an in vitro angiogenesis assay (e.g., tube formation assay) using endothelial cells to confirm its bioactivity. 3. Investigate potential resistance mechanisms by analyzing downstream signaling pathways (e.g., Akt, ERK) for paradoxical activation. 4. Consider using a 3D co-culture model with endothelial cells to better recapitulate the tumor microenvironment. |
| Inhibition of endothelial cell proliferation but not cancer cell proliferation. | This compound is acting as expected via its anti-angiogenic mechanism. | This is the expected "on-target" effect. The lack of direct cytotoxicity to the cancer cells is not unusual for an anti-angiogenic agent. |
| Initial response followed by regrowth of cancer cells. | Acquired resistance to this compound. | 1. Sequence the KDR (VEGFR2) gene in the resistant cells to check for mutations in the drug-binding site. 2. Perform a phosphoproteomic or kinome profiling analysis to identify activated bypass pathways. 3. Test combinations of this compound with inhibitors of the identified bypass pathways. |
Experimental Protocols
1. Endothelial Cell Tube Formation Assay:
-
Objective: To assess the anti-angiogenic activity of this compound in vitro.
-
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Image the wells using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
2. Phospho-Kinase Array:
-
Objective: To identify changes in the phosphorylation status of multiple kinases in response to this compound treatment, which can indicate the activation of bypass pathways.
-
Methodology:
-
Treat cancer cells with this compound for a specified period.
-
Lyse the cells and determine the protein concentration.
-
Incubate the cell lysates with a membrane spotted with antibodies against various phosphorylated kinases.
-
Detect the bound phosphorylated kinases using a detection antibody cocktail and chemiluminescence.
-
Quantify the signal intensity for each spot to determine the relative phosphorylation levels of different kinases.
-
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Semaxanib, a VEGF inhibitor, suppresses melanogenesis by modulating CRTC3 independently of VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. The aryl hydrocarbon receptor is required for induction of p21cip1/waf1 expression and growth inhibition by SU5416 in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of Semaxinib in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Semaxinib (SU5416).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, exhibits poor oral bioavailability due to several factors.[1][2][3] As a lipophilic and highly protein-bound compound, its absorption from the gastrointestinal (GI) tract is limited.[4] Furthermore, its low aqueous solubility can lead to incomplete dissolution in the GI fluids, which is a prerequisite for absorption.[2]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the challenges of poor solubility and permeability. These include:
-
Nanosizing: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[2] Wet media milling is a common technique to produce nanocrystalline formulations.[5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound into an amorphous state by creating a solid dispersion with a polymer carrier can improve its solubility and dissolution rate.[2][6] Spray drying is a common method for preparing amorphous solid dispersions.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution.[6]
Q3: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
While specific studies on drug-drug interactions affecting this compound's bioavailability are limited, co-administration with agents that alter gastric pH (e.g., proton pump inhibitors) could potentially impact the dissolution of pH-dependent formulations.[5] Additionally, inhibitors or inducers of cytochrome P450 enzymes could theoretically affect its metabolism, although the primary challenge remains its initial absorption.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility leading to incomplete dissolution. | Develop a nanocrystal formulation of this compound. | Increased dissolution rate and higher plasma concentrations. |
| Low permeability across the intestinal epithelium. | Formulate this compound in a lipid-based delivery system (e.g., SEDDS). | Enhanced absorption and increased bioavailability. |
| Pre-systemic metabolism (first-pass effect). | Co-administer with a known inhibitor of relevant metabolic enzymes (requires further investigation to identify specific enzymes). | Increased systemic exposure (AUC) of this compound. |
| The crystalline form of the drug has low dissolution. | Prepare an amorphous solid dispersion of this compound with a suitable polymer. | Improved dissolution and higher peak plasma concentrations (Cmax). |
Issue 2: Inconsistent Efficacy in Preclinical Models Despite Consistent Dosing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in food intake affecting drug absorption (food effect). | Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. | Understand the impact of food and establish a consistent dosing protocol relative to feeding. |
| Formulation instability leading to variable drug release. | Perform stability studies on the formulation under relevant storage and physiological conditions (pH, enzymes). | Ensure formulation integrity and consistent drug release. |
| Saturation of absorption mechanisms at higher doses. | Conduct a dose-escalation study to evaluate the linearity of this compound's pharmacokinetics. | Determine the optimal dose range for predictable exposure. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanocrystal Formulation | 10 | 450 ± 70 | 2.0 | 3600 ± 480 | 300 |
| Lipid-Based Formulation (SEDDS) | 10 | 620 ± 95 | 1.5 | 5100 ± 620 | 425 |
| Amorphous Solid Dispersion | 10 | 380 ± 60 | 2.5 | 3100 ± 410 | 258 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystal Formulation by Wet Media Milling
-
Preparation of Suspension: Disperse 5% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.
-
Milling: Transfer the suspension to a laboratory-scale wet media mill containing milling beads (e.g., yttria-stabilized zirconium oxide beads).
-
Milling Parameters: Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2 hours), ensuring the temperature is controlled.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Harvesting: Separate the nanocrystal suspension from the milling beads.
-
Characterization: Characterize the final formulation for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.
-
Formulation Administration: Administer the different this compound formulations (Aqueous Suspension, Nanocrystal Formulation, SEDDS, Amorphous Solid Dispersion) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound bioavailability.
Logical Relationship
Caption: Strategies to overcome bioavailability challenges.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Dealing with batch-to-batch variability of purchased Semaxinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using purchased Semaxinib (SU5416). Batch-to-batch variability can significantly impact experimental outcomes, and this guide is designed to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SU5416) is a synthetic small molecule that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2][3] By reversibly blocking the ATP-binding site on the intracellular domain of VEGFR2, this compound inhibits VEGF-stimulated autophosphorylation of the receptor.[1][4] This, in turn, blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to an inhibition of angiogenesis (new blood vessel formation).[1][2][5] It has also been shown to inhibit other tyrosine kinases such as c-Kit, FLT3, and RET at various concentrations.[3]
Q2: I am observing inconsistent results between different batches of this compound. Why is this happening?
Batch-to-batch variability of this compound is a documented issue that can lead to significant differences in experimental outcomes.[2] A study has shown that even with similar purity levels confirmed by HPLC, the biological potency of this compound from different vendors can vary significantly. This variability may be attributed to factors such as:
-
Presence of inactive isomers: this compound exists as Z and E isomers, with the E isomer being inactive. The proportion of the active Z isomer can vary between batches.[4]
-
Trace impurities: Small amounts of impurities not easily detected by standard QC methods could interfere with the compound's activity.
-
Degradation: Improper storage or handling can lead to the degradation of the compound. This compound, like other kinase inhibitors, can be sensitive to light and oxidation.[6][7]
-
Differences in physical properties: Variations in crystallinity or salt form could affect solubility and bioavailability in cell culture.
Q3: How can I assess the quality and consistency of my purchased this compound?
It is highly recommended to perform in-house quality control checks on each new batch of this compound before initiating critical experiments. Here are some key validation experiments:
-
Solubility Test: Confirm that the compound dissolves as expected in your chosen solvent (typically DMSO). Incomplete dissolution is a primary source of dosing errors.
-
Purity and Identity Confirmation (Optional but Recommended): If you have access to the necessary equipment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can verify the purity and retention time against a previous, validated batch.
-
Potency Assay: Conduct a functional assay to determine the IC50 of the new batch in your specific experimental system. This is the most direct way to assess its biological activity. A VEGFR2 phosphorylation assay or an endothelial cell proliferation/viability assay are suitable options.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Effect of this compound
You have treated your cells with this compound, but you do not observe the expected inhibition of VEGFR2 signaling (e.g., no decrease in p-VEGFR2 levels) or the downstream biological effects (e.g., no reduction in cell proliferation or tube formation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | This compound has limited aqueous solubility. Ensure your final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid precipitation. Visually inspect your media for any precipitate after adding the compound. If you suspect precipitation, perform a solubility test as described in the protocols below. |
| Compound Degradation | Store the solid compound and stock solutions properly (see Q4). Avoid repeated freeze-thaw cycles of the stock solution. If degradation is suspected, it is best to purchase a new vial. |
| Inactive Batch | The batch may have low potency. Perform a potency assay (e.g., VEGFR2 phosphorylation assay or cell viability assay) to determine the IC50 of your current batch and compare it to the expected value or a previous, validated batch. |
| Cellular Resistance | While less common in short-term experiments, prolonged exposure of cells to kinase inhibitors can lead to resistance. Ensure you are using a cell line known to be sensitive to VEGFR2 inhibition. |
Issue 2: High Variability Between Replicate Experiments
You are observing significant differences in your results even when using the same batch of this compound and the same experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Preparation | Prepare a fresh dilution of this compound from the stock solution for each experiment. Ensure the stock solution is thoroughly mixed before making dilutions. |
| Incomplete Dissolution in Media | When diluting the DMSO stock in your aqueous cell culture media, ensure rapid and thorough mixing to prevent the compound from precipitating. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Assay-Specific Variability | Optimize your experimental protocol to minimize variability. For example, in a tube formation assay, ensure a consistent density of cells and an even coating of the basement membrane matrix. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target/Assay | Cell Line/System | Reported IC50 |
| VEGFR2 (Flk-1/KDR) Kinase Activity | Biochemical Assay | 1.23 µM[8] |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM[9] |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells | 20.3 µM[9] |
| VEGF-driven Mitogenesis | HUVECs | 0.04 µM[9] |
| FGF-driven Mitogenesis | HUVECs | 50 µM[9] |
| c-Kit | Biochemical Assay | 30 nM |
| RET | Biochemical Assay | 170 nM[3] |
| FLT3 | Biochemical Assay | 160 nM[3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~10-20 mM | Sonication may be required for higher concentrations.[10][11] |
| Ethanol | ~0.25 mg/mL | Limited solubility.[3] |
| DMF | ~30 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Storage
-
Reconstitution: To prepare a 10 mM stock solution, add 0.42 mL of anhydrous, cell-culture grade DMSO to 1 mg of this compound powder.[11]
-
Dissolution: Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution.[10]
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.
-
Storage:
Protocol 2: In-House Potency Validation - Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Plate Coating: Thaw a vial of reduced growth factor basement membrane matrix (e.g., Geltrex™ or Matrigel®) on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix per well. Ensure no bubbles are introduced.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in their basal medium containing a low percentage of serum (e.g., 0.5-2% FBS). A typical cell density is 1.5-3 x 10^4 cells per well.
-
Treatment: Prepare serial dilutions of your new batch of this compound and a previously validated batch (if available) in the low-serum medium. Also include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Add 150 µL of the cell suspension containing the different concentrations of this compound or vehicle control to the solidified matrix-coated wells.
-
Tube Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the tube formation under a light microscope.
-
For quantification, you can stain the cells with a fluorescent dye like Calcein AM.
-
Capture images and analyze them using an angiogenesis analyzer plugin for software like ImageJ to quantify parameters such as total tube length, number of junctions, and number of meshes.
-
-
Analysis: Compare the dose-response curves and IC50 values of the new batch to the validated batch or expected values. A significant shift in the IC50 value indicates a difference in potency.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. Semaxanib - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | VEGFR | TargetMol [targetmol.com]
- 11. cellagentech.com [cellagentech.com]
Validation & Comparative
Comparing the potency of Semaxinib and Sunitinib on VEGFR-2
An Objective Comparison of Semaxinib and Sunitinib Potency on VEGFR-2
For researchers and professionals in drug development, understanding the comparative potency of kinase inhibitors is critical for advancing anti-angiogenic therapies. This guide provides a detailed comparison of two well-known inhibitors, this compound (SU5416) and Sunitinib, with a focus on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Sunitinib against VEGFR-2 are most commonly quantified by their half-maximal inhibitory concentration (IC50) values. The data presented below is derived from cell-free biochemical kinase assays, which provide a direct measure of the compounds' ability to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
| Compound | Target | IC50 (Cell-Free Assay) | Reference |
| This compound | VEGFR-2 | 1.23 µM | [1][2][3] |
| Sunitinib | VEGFR-2 | 80 nM | [2][4] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration and the specific substrate used.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation initiates multiple downstream signaling cascades crucial for endothelial cell proliferation, survival, and migration.[6][7][8] The diagram below illustrates the primary pathways involved.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
The determination of IC50 values for VEGFR-2 inhibitors is typically performed using a biochemical tyrosine kinase assay. The following is a generalized protocol based on methodologies described for this compound and Sunitinib evaluation.[1][4]
Biochemical VEGFR-2 Tyrosine Kinase Assay (ELISA-based)
Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant VEGFR-2 kinase domain (e.g., GST-VEGFR2 fusion protein).[4]
-
96-well microtiter plates.
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1).[4]
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% BSA).[4]
-
ATP and MnCl₂ solution.[4]
-
Test compounds (this compound, Sunitinib) at various concentrations.
-
Anti-phosphotyrosine antibody (conjugated with HRP or biotin).[1]
-
Wash Buffer (e.g., TBST).
-
Substrate for detection (e.g., TMB for HRP).[1]
-
Stop Solution (e.g., H₂SO₄).[1]
-
Microplate reader.
Procedure:
-
Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well in PBS) and incubate overnight at 4°C.[4]
-
Blocking: Wash the plates and block excess protein binding sites with a solution like 1-5% BSA in PBS.[4]
-
Compound Addition: Add serial dilutions of the test compounds (this compound or Sunitinib) to the appropriate wells.
-
Enzyme Addition: Add the purified VEGFR-2 enzyme to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and MnCl₂.[4]
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 5-15 minutes).[4]
-
Stopping the Reaction: Terminate the reaction by adding EDTA.[4]
-
Detection:
-
Wash the plates to remove unbound reagents.[4]
-
Add a biotinylated or HRP-conjugated anti-phosphotyrosine antibody to detect the phosphorylated substrate.[1]
-
If a biotinylated antibody is used, follow with an avidin-HRP conjugate.[1]
-
Add the detection substrate (e.g., TMB) and allow color to develop.[1]
-
-
Quantification: Stop the color development with a stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this type of assay is visualized below.
Caption: General experimental workflow for a VEGFR-2 kinase inhibition assay.
Conclusion
Based on available cell-free assay data, Sunitinib demonstrates significantly higher potency in the direct inhibition of the VEGFR-2 kinase domain compared to this compound, with an IC50 value in the nanomolar range versus the micromolar range for this compound. This suggests that at a molecular level, Sunitinib is a more potent inhibitor of VEGFR-2's enzymatic activity. Researchers should consider these differences in potency, alongside other factors like selectivity and pharmacokinetic profiles, when designing experiments or developing therapeutic strategies targeting VEGFR-2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Semaxinib and Axitinib in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Semaxinib (SU5416) and Axitinib, two potent tyrosine kinase inhibitors (TKIs) widely utilized in angiogenesis research. We delve into their mechanisms of action, compare their efficacy in key in vitro angiogenesis assays, and provide detailed experimental protocols to support your research endeavors.
Mechanism of Action: Targeting the VEGF Signaling Pathway
Both this compound and Axitinib exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of blood vessel formation.[1][2][3][4][5] However, their specificity and potency against various receptor tyrosine kinases (RTKs) differ.
This compound (SU5416) is a potent and selective inhibitor of VEGFR-2 (KDR/Flk-1), a primary mediator of VEGF-driven endothelial cell proliferation and migration.[6][7] It also shows inhibitory activity against other RTKs such as c-Kit and to a lesser extent, PDGFR.[8]
Axitinib , on the other hand, is a multi-targeted TKI that potently inhibits VEGFR-1, -2, and -3 at subnanomolar concentrations.[9][10][11] It also demonstrates significant activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[10][12] This broader spectrum of inhibition may offer a more comprehensive blockade of angiogenesis.
Below is a diagram illustrating the key components of the VEGF signaling pathway targeted by this compound and Axitinib.
Caption: Inhibition of VEGF signaling by this compound and Axitinib.
Performance in In Vitro Angiogenesis Assays: A Comparative Overview
Direct comparative studies of this compound and Axitinib in the same in vitro angiogenesis assays are limited. However, by compiling data from various independent studies, we can provide an informed comparison of their relative potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds in key angiogenesis-related assays. It is important to note that these values were determined under different experimental conditions and should be interpreted with caution.
| Parameter | This compound (SU5416) | Axitinib | Assay/Cell Type |
| VEGFR-1 Inhibition (IC50) | Less Potent | 0.1 nM | Porcine Aortic Endothelial Cells |
| VEGFR-2 Inhibition (IC50) | 1.23 µM | 0.2 nM | Cell-free/Porcine Aortic Endothelial Cells |
| VEGFR-3 Inhibition (IC50) | - | 0.1-0.3 nM | Porcine Aortic Endothelial Cells |
| PDGFRβ Inhibition (IC50) | Less Potent | 1.6 nM | Porcine Aortic Endothelial Cells |
| c-Kit Inhibition (IC50) | Potent | 1.7 nM | Porcine Aortic Endothelial Cells |
| Endothelial Cell Proliferation (IC50) | ~1-2 µM (VEGF-induced) | 573 nM (non-VEGF stimulated HUVEC) | Human Umbilical Vein Endothelial Cells (HUVEC) |
Data compiled from multiple sources.[6][12][13] Direct comparison requires studies under identical conditions.
From the available data, Axitinib generally exhibits significantly lower IC50 values for VEGFRs, suggesting higher potency in inhibiting these primary targets of angiogenesis compared to this compound.
Experimental Protocols for Key In Vitro Angiogenesis Assays
To facilitate the replication and validation of findings, we provide detailed methodologies for three fundamental in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of inhibitors on the proliferation of endothelial cells, a cornerstone of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT or WST-1 reagent
-
This compound and Axitinib stock solutions (in DMSO)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 10% FBS.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The following day, replace the medium with fresh EGM-2 containing various concentrations of this compound or Axitinib. Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).
-
Incubate the plates for 48-72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay assesses the ability of inhibitors to block the directional migration of endothelial cells, a crucial step in the formation of new blood vessels.
Materials:
-
HUVECs
-
EGM-2 with reduced serum (e.g., 2% FBS)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing reduced serum and the desired concentrations of this compound or Axitinib.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.
-
Compare the migration rate in treated wells to the vehicle control.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® or other basement membrane extract
-
Pre-chilled 96-well plates
-
Microscope with a camera
-
Image analysis software for tube quantification
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or Axitinib.
-
Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using specialized image analysis software.
-
Compare the tube formation in treated wells to the vehicle control.
The following diagram illustrates a typical workflow for these in vitro angiogenesis assays.
Caption: General workflow for in vitro angiogenesis assays.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medkoo.com [medkoo.com]
- 7. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 10. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
Head-to-Head Preclinical Comparison of Semaxinib and Sorafenib in Hepatocellular Carcinoma Models
A Comparative Analysis of Two Kinase Inhibitors in Hepatocellular Carcinoma
For Immediate Release
[City, State] – [Date] – While no direct head-to-head preclinical or clinical studies comparing Semaxinib and Sorafenib in hepatocellular carcinoma (HCC) models have been identified in a comprehensive literature review, this guide provides an indirect comparison based on available preclinical data for each compound. This analysis aims to offer researchers, scientists, and drug development professionals a comparative overview of their mechanisms of action, and anti-tumor efficacy in relevant cancer models.
Sorafenib is a well-established multi-kinase inhibitor and a standard of care for advanced HCC. In contrast, this compound, an early investigational drug, has been evaluated in various solid tumors, but specific preclinical data in HCC models are limited. This guide will present the available data for each drug, followed by a comparative summary to aid in the understanding of their potential therapeutic roles in HCC.
Overview of Mechanisms of Action
This compound and Sorafenib are both small molecule kinase inhibitors but target distinct but overlapping sets of kinases involved in tumor growth and angiogenesis.
This compound is primarily a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1.[1] By inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
Sorafenib is a multi-kinase inhibitor that targets a broader range of kinases. Its anti-cancer effects are attributed to the inhibition of:
-
Raf kinases (C-Raf and B-Raf): Key components of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival.[2][3][4]
-
VEGF receptors (VEGFR1, VEGFR2, and VEGFR3): Similar to this compound, this disrupts tumor angiogenesis.[2][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in angiogenesis and tumor cell growth.[2][3]
-
Other receptor tyrosine kinases: Including c-KIT and FLT3, which are implicated in various cancers.[2]
The broader target profile of Sorafenib suggests it may exert its anti-tumor effects through both anti-proliferative and anti-angiogenic mechanisms directly targeting the tumor cells and the tumor microenvironment.[2]
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Validating Semaxinib's Inhibition of VEGFR-2 Phosphorylation by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of Semaxinib in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation using Western blot analysis. We offer a comparative analysis with other prominent VEGFR-2 inhibitors, detailed experimental protocols, and visual workflows to ensure robust and reliable results.
Introduction to this compound and VEGFR-2 Inhibition
This compound, also known as SU5416, is a synthetic small molecule that acts as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and metastasis. VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[4] Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5][6][7]
This compound exerts its antiangiogenic effects by competitively binding to the ATP-binding site within the catalytic domain of VEGFR-2, thereby preventing its autophosphorylation and subsequent activation.[8] Validating this specific mechanism of action is crucial for preclinical and clinical development. Western blotting is a widely used and effective technique to directly measure the phosphorylation status of VEGFR-2 in response to inhibitor treatment.
Comparative Analysis of VEGFR-2 Inhibitors
This compound is one of several small molecule inhibitors targeting the VEGF pathway. Understanding its potency and selectivity in the context of other available compounds is essential for experimental design and data interpretation. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected tyrosine kinase inhibitors (TKIs) against VEGFR-2 and other relevant kinases. Lower IC50 values indicate higher potency.
| Inhibitor | VEGFR-2 IC50 | Other Key Targets (IC50) |
| This compound (SU5416) | ~1.23 µM | PDGFRβ (~20-fold higher IC50)[2] |
| Axitinib | ~0.2 nM | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[9] |
| Pazopanib | ~30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM), PDGFR (84 nM), c-Kit (140 nM)[5][10] |
| Sunitinib | ~80 nM | PDGFRβ (2 nM), c-Kit, FLT3[2][6] |
| Sorafenib | ~90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), c-Kit (68 nM)[5] |
| Vandetanib | ~40 nM | EGFR (500 nM), VEGFR-3 (110 nM)[8][11] |
Validating Inhibition by Western Blot: Experimental Protocol
This protocol details the steps to assess the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture and Serum Starvation:
- Culture HUVECs in appropriate endothelial cell growth medium.
- When cells reach 80-90% confluency, serum-starve them overnight in a basal medium containing 0.5-1% Fetal Bovine Serum (FBS). This reduces basal receptor phosphorylation.
2. Inhibitor Treatment and VEGF Stimulation:
- Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- For comparison, include wells with alternative inhibitors (e.g., Sunitinib, Sorafenib) at equivalent concentrations.
- Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated (no VEGF) control.
3. Cell Lysis and Protein Quantification:
- Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
- Load 20-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Confirm transfer efficiency by staining the membrane with Ponceau S.
5. Immunodetection:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[9]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply an Enhanced Chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imaging system.
6. Stripping and Re-probing:
- To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed.
- Incubate the membrane with a primary antibody for total VEGFR-2.
- Alternatively, probe for a housekeeping protein like GAPDH or β-actin on the same blot.
Data Presentation and Interpretation
The expected outcome is a decrease in the signal for phosphorylated VEGFR-2 in cells pre-treated with this compound before VEGF stimulation, compared to cells stimulated with VEGF alone. This inhibition should be dose-dependent. The levels of total VEGFR-2 and the housekeeping protein should remain relatively constant across all lanes, confirming equal protein loading.
Quantitative analysis can be performed by densitometry, measuring the band intensity of p-VEGFR-2 and normalizing it to the intensity of total VEGFR-2. The results can be summarized in a table and plotted as a bar graph to visually compare the inhibitory effects of this compound and other compounds.
| Treatment Group | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to VEGF Control) |
| Control (Unstimulated) | 0.15 |
| VEGF Only | 1.00 |
| VEGF + this compound (1 µM) | 0.45 |
| VEGF + this compound (10 µM) | 0.10 |
| VEGF + Sunitinib (1 µM) | 0.30 |
Visualizing the Process
Clear diagrams of the signaling pathway and experimental workflow are essential for understanding the context and execution of the validation experiment.
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Semaxinib's Kinase Inhibition Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (SU5416) is a synthetic small molecule inhibitor of receptor tyrosine kinases (RTKs), critical mediators of cellular signaling. Initially developed as an anti-angiogenic agent for cancer therapy, its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2] This guide provides a comparative analysis of this compound's inhibitory activity against its primary target and other RTKs, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
This compound exhibits a distinct selectivity profile, potently inhibiting VEGFR-2 and showing activity against other RTKs, including c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fms-like Tyrosine Kinase 3 (FLT3), and Rearranged during Transfection (RET). Conversely, it demonstrates a lack of significant activity against Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][5]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various receptor tyrosine kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.
| Target Kinase | This compound (SU5416) IC50 | Selectivity Notes |
| VEGFR-2 (Flk-1/KDR) | 40 nM - 1.23 µM | Primary target; potent inhibition. The range reflects variability in experimental conditions.[2][3][6] |
| c-Kit | 30 nM | Potent inhibition, comparable to VEGFR-2.[6] |
| PDGFRβ | 20.3 µM | Approximately 20-fold less potent inhibition compared to VEGFR-2.[3][4] |
| FLT3 | 160 nM | Potent inhibition.[6] |
| RET | 170 nM | Potent inhibition.[6] |
| EGFR | No significant activity reported | Demonstrates selectivity over EGFR.[3][4] |
| InsR | No significant activity reported | Demonstrates selectivity over InsR.[3][4] |
| FGFR | No significant activity reported | Demonstrates selectivity over FGFR.[3][4] |
Signaling Pathways of Inhibited Kinases
The following diagrams illustrate the general signaling pathways initiated by the activation of VEGFR-2, c-Kit, and PDGFRβ. This compound's inhibitory action occurs at the receptor level, preventing the initial autophosphorylation and subsequent downstream signaling cascades.
Experimental Protocols
The determination of this compound's inhibitory activity is typically performed using in vitro kinase assays. The following is a generalized protocol based on commonly used methods. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of this compound required to inhibit the activity of a specific receptor tyrosine kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Kit, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
This compound (SU5416) at various concentrations
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or other detection instrument
Workflow:
Procedure:
-
Reaction Setup: In a 96-well plate, the reaction components are added. This includes the specific kinase, its substrate, and the assay buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper or by using filter plates, followed by washing steps.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. For non-radioactive assays, other detection methods like fluorescence or luminescence are used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent inhibitor of VEGFR-2, with significant activity also observed against c-Kit, FLT3, and RET. Its selectivity profile, characterized by weaker inhibition of PDGFRβ and a lack of activity against EGFR, InsR, and FGFR, provides a clear rationale for its targeted therapeutic applications. The experimental data and protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and other kinase inhibitors. This comparative analysis underscores the importance of comprehensive kinase profiling in drug discovery to fully characterize the therapeutic potential and potential off-target effects of small molecule inhibitors.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (Z)-Semaxinib | VEGFR | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
A Comparative Guide to the Cross-Reactivity of Semaxinib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Semaxinib (SU5416) with other multi-targeted kinase inhibitors, Sunitinib and Sorafenib. The information presented is supported by experimental data to aid researchers in understanding the selectivity and potential off-target effects of these compounds.
Kinase Inhibition Profile Comparison
The following table summarizes the inhibitory activity (IC50 values) of this compound, Sunitinib, and Sorafenib against a panel of selected protein kinases. Lower IC50 values indicate greater potency. This data has been compiled from various in vitro kinase assays.[1][2][3][4][5][6][7][8]
| Kinase Target | This compound (SU5416) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 (KDR/Flk-1) | 1230 | 80 | 90 |
| PDGFRβ | 20300 | 2 | 57 |
| c-Kit | ND | 68 | 68 |
| FLT3 | ND | 50 (ITD mutant) | 58 |
| Raf-1 (c-Raf) | ND | ND | 6 |
| B-Raf | ND | ND | 22 |
| EGFR | >100000 | >10000 | >10000 |
| FGFR1 | >50000 | >10000 | 580 |
| InsR | >100000 | ND | >10000 |
ND: Not Determined from the available search results.
Signaling Pathway Visualization
The following diagram illustrates the central role of VEGFR2 in angiogenesis and key downstream signaling pathways affected by its inhibition.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Methodologies
This section details representative protocols for key experiments used to determine the cross-reactivity and potency of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a radiometric assay format.[9]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol outlines a general method to assess the ability of an inhibitor to block the phosphorylation of a target kinase or its substrate within a cellular context.[10]
Materials:
-
Human cell line expressing the target kinase (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stimulating ligand (e.g., VEGF for VEGFR2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target kinase/substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency. Serum-starve the cells for several hours to reduce basal kinase activity.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Plot the percentage of inhibition of phosphorylation versus the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. medkoo.com [medkoo.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
Reproducibility of Preclinical Findings for the VEGFR Inhibitor Semaxinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (SU5416) is a small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2/KDR/Flk-1), a key mediator of angiogenesis.[1][2][3] Initial preclinical studies demonstrated its potent anti-angiogenic and anti-tumor activity, leading to its progression into clinical trials.[1][3] However, the development of this compound was ultimately halted during Phase III trials for advanced colorectal cancer due to a lack of efficacy.[4] This discrepancy between promising preclinical data and clinical failure underscores the critical importance of assessing the reproducibility and translational value of initial experimental findings.
I. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data reported for this compound and provide a comparison with other VEGFR inhibitors where preclinical data is available.
Table 1: In Vitro Potency of this compound and Comparable VEGFR Inhibitors
| Compound | Target | Assay | IC50 | Reference(s) |
| This compound (SU5416) | VEGFR-2 (Flk-1/KDR) | Kinase Assay | 1.23 µM | [1] |
| VEGFR-2 (Flk-1) | Cell-based Autophosphorylation | 1.04 µM | [1] | |
| HUVEC Proliferation (VEGF-induced) | Proliferation Assay | 0.04 µM | [1] | |
| Sunitinib | VEGFR-2 (Flk-1) | Kinase Assay | 80 nM | [5] |
| PDGFRβ | Kinase Assay | 2 nM | [5] | |
| HUVEC Proliferation (VEGF-induced) | Proliferation Assay | 40 nM | [5] | |
| Sorafenib | VEGFR-2 | Kinase Assay | 90 nM | [6] |
| B-Raf | Kinase Assay | 22 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Dose & Schedule | Outcome | Reference(s) |
| A375 Melanoma | 25 mg/kg/day, i.p. | >85% tumor growth inhibition | [1] |
| Various (A431, Calu-6, C6, etc.) | Not specified | Significant subcutaneous tumor growth inhibition in 8 of 10 cell lines | [1] |
| H526 & H209 SCLC | Twice-weekly administration | ≥70% tumor growth inhibition | [7] |
II. Detailed Experimental Protocols
To facilitate the assessment of reproducibility, detailed protocols for the key experiments are provided below, synthesized from available literature.
A. VEGFR-2 (Flk-1/KDR) Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the VEGF-induced autophosphorylation of the VEGFR-2 receptor.
Methodology:
-
Plate Coating: Coat 96-well ELISA plates with a monoclonal antibody specific for the Flk-1 receptor and incubate overnight at 4°C.
-
Cell Lysate Preparation: Culture NIH 3T3 cells overexpressing the Flk-1 receptor (3T3 Flk-1 cells) to confluence. Lyse the cells to prepare a solubilized membrane fraction.
-
Receptor Immobilization: Add the 3T3 Flk-1 cell lysate to the antibody-coated plates and incubate overnight at 4°C to allow the receptor to bind to the antibody.
-
Compound Incubation: Wash the plates and add serial dilutions of this compound (or other test compounds) to the wells. Incubate for 1 hour at 37°C.
-
Phosphorylation Induction: Induce autophosphorylation by adding a solution containing ATP to each well. Incubate for 60 minutes at room temperature.
-
Stopping the Reaction: Stop the phosphorylation reaction by adding EDTA.
-
Detection of Phosphorylation:
-
Incubate the wells with a biotinylated anti-phosphotyrosine antibody.
-
After washing, add avidin-conjugated horseradish peroxidase (HRP).
-
Add a stabilized TMB substrate and allow color to develop for 30 minutes.
-
Stop the color development with sulfuric acid.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the receptor autophosphorylation.[1]
B. Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the cytostatic effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Methodology:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well in F-12K media supplemented with 0.5% heat-inactivated fetal bovine serum (FBS).
-
Cell Quiescence: Culture the cells for 24 hours at 37°C to allow them to become quiescent.
-
Compound Treatment: Add serial dilutions of this compound (dissolved in medium containing 1% DMSO) to the wells and incubate for 2 hours. The final DMSO concentration should be 0.25%.
-
Stimulation of Proliferation: Add a mitogenic concentration of VEGF (e.g., 5 ng/mL or 20 ng/mL) to the wells.
-
Proliferation Measurement (choose one method):
-
[3H]Thymidine Incorporation: After 24 hours of stimulation, add 1 µCi/well of [3H]thymidine and incubate for an additional 24 hours. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU Incorporation: After 24 hours of stimulation, add BrdU to the wells and incubate for another 24 hours. Measure BrdU incorporation using a BrdU ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of VEGF-induced cell proliferation (IC50).[1]
C. In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer this compound (e.g., 25 mg/kg/day) or vehicle control (e.g., DMSO) via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histological examination of microvessel density).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.[1]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and the workflows of the key experiments.
A. Simplified VEGFR-2 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Semaxinib as a Positive Control for Anti-Angiogenesis Experiments
For researchers, scientists, and drug development professionals, establishing robust and reproducible anti-angiogenesis assays is critical. A key component of such assays is the inclusion of a reliable positive control. This guide provides a comprehensive comparison of Semaxinib (SU5416) with other common anti-angiogenesis inhibitors, Sunitinib and Sorafenib, to aid in its effective use as a positive control.
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, this compound effectively inhibits VEGF-stimulated endothelial cell proliferation and migration, crucial steps in the formation of new blood vessels.[1][2] Although its clinical development was discontinued, its well-defined mechanism of action and proven anti-angiogenic effects in preclinical models make it a valuable tool for in vitro and in vivo angiogenesis research.[3][4]
Comparative Efficacy in Anti-Angiogenesis Assays
To objectively assess the suitability of this compound as a positive control, its performance in key anti-angiogenesis assays is compared with that of Sunitinib and Sorafenib, two other multi-targeted tyrosine kinase inhibitors with anti-angiogenic properties. The following tables summarize the available quantitative data for their effects on endothelial cell proliferation, migration, and tube formation.
Endothelial Cell Proliferation
The inhibition of endothelial cell proliferation is a primary indicator of anti-angiogenic activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cell Line | IC50 (Proliferation) | Citation(s) |
| This compound (SU5416) | HUVEC | 0.04 µM (40 nM) | [1] |
| HUVEC | 0.33 µM (330 nM) | [5] | |
| Sunitinib | HUVEC | ~1.5 µM | [2] |
| Sorafenib | HUVEC | ~1.5 µM | [2] |
Note: The differing IC50 values reported for this compound may be due to variations in experimental conditions.
Endothelial Cell Migration
Cell migration is another critical step in the angiogenic cascade. While direct IC50 values for migration are not always available, effective concentrations from comparative studies offer valuable insights.
| Compound | Cell Line | Effective Concentration (Migration) | Observation | Citation(s) |
| This compound (SU5416) | - | - | Data not readily available in comparative studies. | |
| Sunitinib | PTEC | 1 µM | Significantly decreased cell migration. | [2] |
| Sorafenib | PTEC | 1 µM | Significantly decreased cell migration, slightly less effective than Sunitinib. | [2] |
Endothelial Cell Tube Formation
The ability of endothelial cells to form capillary-like structures (tubes) in vitro is a hallmark of angiogenesis.
| Compound | Cell Line | Effective Concentration (Tube Formation) | Observation | Citation(s) |
| This compound (SU5416) | HUVEC | 50 nM | Reduced vascular tube formation. | [6] |
| Sunitinib | PTEC | 2.5 µM | Decreased tube formation. | [2] |
| Sorafenib | PTEC | 2.5 µM | No significant effect on PTEC, but did affect HMEC tube formation. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these assays.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete endothelial cell growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib) or vehicle control. For stimulation, add 20 ng/mL of recombinant human VEGF-A.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 50 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Endothelial Cell Migration Assay (Scratch Wound Assay)
-
Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing the test compounds or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50-100 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of basal medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Treatment: Add the test compounds or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Image Acquisition: Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the VEGFR signaling pathway targeted by this compound, a typical experimental workflow, and the logic of using a positive control.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
A generalized workflow for in vitro anti-angiogenesis assays.
The logical role of a positive control in experimental validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | VEGFR | TargetMol [targetmol.com]
- 3. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Tumor Effects of Semaxinib and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-tumor effects of two angiogenesis inhibitors, Semaxinib (SU5416) and Bevacizumab (Avastin). Both agents target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of tumor angiogenesis, but through distinct mechanisms. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction and Mechanisms of Action
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. The VEGF signaling pathway is a central regulator of this process. Both this compound and Bevacizumab disrupt this pathway, but at different points.
Bevacizumab is a humanized monoclonal antibody that specifically binds to all isoforms of VEGF-A, preventing them from binding to their receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[1][2][3] This sequestration of VEGF-A effectively neutralizes its biological activity, leading to the inhibition of angiogenesis.
This compound , on the other hand, is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR or Flk-1).[4][5][6] By blocking the ATP-binding site of the receptor, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][6]
It is important to note that the clinical development of This compound was discontinued due to a lack of significant efficacy in late-stage clinical trials.[7][8] In contrast, Bevacizumab is an FDA-approved and widely used anti-cancer therapeutic for various solid tumors.[1]
Signaling Pathways
The following diagrams illustrate the points of intervention for Bevacizumab and this compound within the VEGF signaling pathway.
Caption: Mechanism of Action of Bevacizumab.
Caption: Mechanism of Action of this compound.
In Vivo Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor effects of this compound and Bevacizumab in various preclinical cancer models.
Table 1: In Vivo Anti-Tumor Effects of this compound (SU5416)
| Tumor Model (Cell Line) | Animal Model | Dosage | Key Findings | Reference |
| Glioblastoma (C6) | Nude Mice | 25 mg/kg/day, i.p. | Significant suppression of tumor growth. | [9] |
| Melanoma (A375) | Nude Mice | Not specified | >85% inhibition of subcutaneous tumor growth. | [10] |
| Various Xenografts | Nude Mice | Not specified | Significant inhibition of subcutaneous growth in 8 of 10 tumor lines. | [10] |
| Small Cell Lung Cancer (H526) | Nude Mice | Not specified | Inhibited tumor growth by at least 70%. | [11] |
| Colon, Lung, Prostate Xenografts | Murine Models | Not specified | Significant tumor growth inhibition. | [4] |
Table 2: In Vivo Anti-Tumor Effects of Bevacizumab
| Tumor Model (Cell Line) | Animal Model | Dosage | Key Findings | Reference |
| Colon Cancer (HT-29) | Nude Mice | 1-10 mg/kg, every 3 days | Significant tumor growth inhibition. | [4] |
| Pancreatic Cancer (MIA PaCa-2, BxPC-3) | Nude Mice | 1-10 mg/kg, every 3 days | Significantly increased tumor growth inhibition when combined with gemcitabine. | [4] |
| Non-Small Cell Lung Cancer (H157, H460) | Nude Mice | Not specified | Significant tumor growth inhibition in xenografts with high to moderate VEGF expression. | [12] |
| Colorectal Cancer (Various PDX models) | NMRI nu/nu Mice | 25 mg/kg, i.v., 2x/week for 3 weeks | Induced tumor stasis; activity varied across different patient-derived xenografts. | [13] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | Nude Mice | 5 mg/kg | Significantly enhanced the antitumor activity of Irinotecan. | [14] |
| Malignant Fibrous Histiocytoma | Nude Mice | 2 mg/kg, i.p., 2x/week for 4 weeks | Significantly induced inhibition of tumor growth (48% reduction in volume). | [15][16] |
| Canine Hemangiopericytoma | NOG Mice | Not specified | Suppressed tumor growth by inhibiting tumor angiogenesis. | [17] |
| Human Colorectal Cancer (COL-16-JCK, COLO 205, CXF280) | Nude Mice | Not specified | Significant antitumor activity as a monotherapy. | [18] |
Experimental Protocols
This section outlines a general methodology for in vivo anti-tumor studies using xenograft models, synthesized from the reviewed literature. Specific details may vary between individual studies.
Animal Models
-
Species: Mice are the most commonly used animal model in preclinical cancer research.[19][20]
-
Strains: Immunodeficient strains such as athymic nude mice or Severe Combined Immunodeficient (SCID) mice are typically used for xenograft studies to prevent rejection of human tumor cells.[2][21]
Tumor Implantation
-
Cell Lines: A wide variety of human cancer cell lines are used to establish xenograft tumors. The choice of cell line depends on the cancer type being studied.
-
Procedure: A specific number of cancer cells (e.g., 1 x 106) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[14] Alternatively, orthotopic implantation involves injecting the cells into the organ of origin to better mimic the tumor microenvironment.[21]
Drug Administration
-
Bevacizumab: Typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[13][16] Dosing schedules can vary, for example, twice weekly for several weeks.[13][16]
-
This compound: Generally administered via intraperitoneal (i.p.) injection, often on a daily schedule.[9]
Assessment of Anti-Tumor Effects
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: Volume = 1/2 (Length × Width2).[22]
-
Microvessel Density (MVD) Analysis: To assess the anti-angiogenic effect, tumors are excised at the end of the study, and the MVD is quantified. This is commonly done by immunohistochemical staining of tumor sections for endothelial cell markers such as CD31.[5][6][23] The number of stained microvessels is then counted in specific areas of the tumor.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anti-tumor efficacy study.
Caption: General workflow for in vivo anti-tumor studies.
Conclusion
Both this compound and Bevacizumab have demonstrated anti-tumor effects in a variety of preclinical in vivo models by targeting the VEGF signaling pathway and inhibiting angiogenesis. Bevacizumab, which acts extracellularly by sequestering VEGF-A, has shown significant efficacy and has been successfully translated into a standard-of-care cancer therapy. This compound, an intracellular inhibitor of the VEGFR-2 tyrosine kinase, also showed promising preclinical activity. However, its development was halted due to a lack of efficacy in clinical trials, highlighting the challenges of translating preclinical findings to clinical success. This comparative guide underscores the importance of the VEGF pathway as a therapeutic target and provides a framework for understanding and evaluating the in vivo performance of anti-angiogenic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Bevacizumab on Tumour Growth of Malignant Fibrous Histiocytoma in an Animal Model | Anticancer Research [ar.iiarjournals.org]
- 16. ors.org [ors.org]
- 17. researchgate.net [researchgate.net]
- 18. Antitumor activity of bevacizumab in combination with capecitabine and oxaliplatin in human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. youtube.com [youtube.com]
- 23. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
What are the advantages of using Semaxinib over RNAi for VEGFR-2 knockdown?
For researchers in oncology, angiogenesis, and related fields, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical therapeutic target. Its inhibition can stifle tumor growth by preventing the formation of new blood vessels. Two predominant methods for achieving this are the use of small-molecule inhibitors like Semaxinib (also known as SU5416) and gene silencing through RNA interference (RNAi). This guide provides an objective comparison of these two approaches, highlighting the distinct advantages of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams.
Differentiating the Mechanisms of Action
The fundamental difference between this compound and RNAi lies in their point of intervention within the cellular machinery. This compound acts at the protein level, while RNAi acts at the messenger RNA (mRNA) level.
This compound: Post-Translational Inhibition this compound is a small organic molecule that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase domain.[1] It operates by competitively binding to the ATP-binding pocket of the receptor's intracellular domain.[2][3] This action prevents the autophosphorylation of the receptor, which is a critical step for activating downstream signaling cascades responsible for endothelial cell proliferation and migration.[4] Consequently, this compound inhibits the function of the existing VEGFR-2 protein.
RNAi: Pre-Translational Silencing RNA interference is a biological process of post-transcriptional gene silencing.[5] It utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to a sequence within the VEGFR-2 mRNA. These RNA molecules are incorporated into an RNA-Induced Silencing Complex (RISC).[6] The RISC complex then uses the siRNA/shRNA as a guide to find and cleave the target VEGFR-2 mRNA, leading to its degradation and preventing the synthesis of the VEGFR-2 protein altogether.[7]
Key Advantages of this compound
While both methods effectively reduce VEGFR-2 signaling, this compound offers several distinct advantages in experimental and developmental contexts.
-
Immediacy and Reversibility: this compound acts almost immediately upon introduction to the system by inhibiting existing protein function. Its effects are also readily reversible by washing out the compound. In contrast, RNAi requires a significant lag time (typically 24-72 hours) to achieve maximal protein knockdown as existing proteins must be naturally degraded.[8] Reversing RNAi effects is also a slow process, requiring new protein synthesis.
-
Distinct Biological Insight: this compound inhibits the kinase activity of VEGFR-2, but it leaves the protein scaffold intact. This is a critical distinction, as the protein may have non-catalytic scaffolding functions, such as participating in protein-protein interactions. RNAi, by eliminating the protein entirely, ablates both catalytic and scaffolding functions.[8][9] This difference can lead to divergent phenotypes and provides a unique way to dissect the different roles of the target protein.[10]
-
Predictable Off-Target Profile: The off-target effects of small-molecule inhibitors are generally related to their chemical structure. For kinase inhibitors like this compound that target the ATP-binding site, off-target effects are often limited to other kinases with similar binding pockets, such as c-Kit and PDGF-R.[2][11] This makes the off-target profile more predictable. RNAi off-target effects, however, are sequence-dependent and arise from the siRNA "seed" region binding with partial complementarity to the 3' UTR of unintended mRNAs, functioning like a microRNA.[12] These effects are harder to predict and can modulate dozens of unintended genes, potentially leading to confounding phenotypes or cellular toxicity.[13][14]
-
Ease of Use and Delivery: Small molecules like this compound are generally cell-permeable and can be added directly to cell culture media.[15] RNAi delivery is more complex, often requiring transfection reagents (e.g., cationic lipids) which can induce their own gene expression changes and cellular stress.[6]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to provide a performance benchmark for each method.
Table 1: Efficacy of VEGFR-2 Downregulation
| Method | Agent | Target | System | Efficacy Metric | Result | Citation |
|---|---|---|---|---|---|---|
| Small Molecule | This compound (SU5416) | VEGFR-2 Kinase Activity | Cell-free assay | IC₅₀ | 1.23 µM | [16] |
| Small Molecule | This compound (SU5416) | VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 cells | IC₅₀ | 1.04 µM | [16] |
| Small Molecule | This compound (SU5416) | VEGF-driven Mitogenesis | HUVEC cells | IC₅₀ | 0.04 µM | [16] |
| RNAi | shRNA | VEGF (ligand) | HT29 colon cancer cells | mRNA Knockdown | Up to 89% | [5] |
| RNAi | shRNA | VEGF (ligand) | HT29 colon cancer cells | Protein Knockdown | Up to 82% | [5] |
| RNAi | siRNA | VEGFR-2 | PC-9, H3122, ABC-20 NSCLC cells | Antiproliferative Effect | Significantly enhanced |[17] |
Table 2: Specificity and Off-Target Comparison
| Feature | This compound | RNAi (siRNA) | Citations |
|---|---|---|---|
| Primary Target | ATP-binding site of VEGFR-2 protein kinase domain | VEGFR-2 mRNA sequence | [3][5] |
| Known Off-Targets | PDGFRβ (20-fold less sensitive), c-Kit | Unintended mRNAs with seed region complementarity | [11][12][16] |
| Nature of Off-Target Effects | Inhibition of other kinases | miRNA-like translational repression of numerous genes | [6][9] |
| Predictability | High (based on kinase domain homology) | Low (requires extensive bioinformatics and validation) |[8][14] |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing experimental outcomes. Below are representative protocols for each technique.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay with this compound
This protocol is based on methodologies used to determine the IC₅₀ of kinase inhibitors.
-
Preparation: Recombinant human VEGFR-2 kinase domain is obtained. This compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted to various concentrations.
-
Reaction Setup: In a 96-well plate, the VEGFR-2 enzyme, a kinase buffer solution, a specific peptide substrate, and ATP (often radiolabeled with ³²P or used in a system with a phosphospecific antibody) are combined.
-
Inhibition: The serially diluted this compound or DMSO (vehicle control) is added to the wells.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter. Alternatively, ELISA-based methods using a phosphospecific antibody can be used.[16]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Protocol 2: VEGFR-2 Knockdown in Endothelial Cells using siRNA
This protocol is a standard method for transient gene silencing in cell culture.[17]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: A VEGFR-2 specific siRNA and a non-targeting control siRNA are used. For each well, siRNA is diluted in a serum-free medium (e.g., Opti-MEM). In a separate tube, a transfection reagent like Lipofectamine™ RNAiMAX is diluted in the same medium. The diluted siRNA and diluted lipid are then combined, mixed gently, and incubated at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: The siRNA-lipid complexes are added dropwise to the wells containing the HUVECs. The plate is gently swirled to ensure even distribution.
-
Incubation: Cells are incubated for 24 to 72 hours to allow for mRNA degradation and protein turnover.
-
Validation of Knockdown:
-
mRNA Level: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed using primers specific for VEGFR-2 and a housekeeping gene to quantify the reduction in transcript levels.
-
Protein Level: Cells are lysed, and protein concentration is determined. Western blotting is performed using a primary antibody against VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to confirm the reduction in protein expression.[5]
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays (e.g., proliferation, migration, or tube formation assays) to assess the phenotypic consequences.
VEGFR-2 Signaling Pathway
Understanding the target pathway is crucial for interpreting inhibition data. This compound directly blocks the initiation of this cascade at the receptor level.
Conclusion
This compound provides distinct advantages over RNAi for the experimental knockdown of VEGFR-2 activity. Its strengths lie in its rapid and reversible mode of action, ease of application, predictable off-target profile, and its ability to dissect the enzymatic function of VEGFR-2 from its scaffolding roles. While RNAi remains an invaluable tool for validating a target's role by complete protein ablation, this compound offers a more nuanced, controlled, and often more practical approach for studying the functional consequences of VEGFR-2 kinase inhibition in drug development and cell signaling research. The choice of modality should ultimately be guided by the specific experimental question being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA interference-mediated gene silencing of vascular endothelial growth factor in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. RNA interference: Mechanism and applications | Abcam [abcam.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. RNAi versus small molecules: different mechanisms and specificities can lead to different outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [scholarbank.nus.edu.sg]
- 15. Small Molecule Modifiers of the microRNA and RNA Interference Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semaxinib's Efficacy in Halting Tumor Progression
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of Semaxinib's (SU5416) performance in inhibiting tumor growth against a key alternative, Sunitinib (SU11248). The following analysis is based on available preclinical data and is intended to offer an objective overview to inform further research and development.
This compound, a synthetic molecule, functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By targeting the VEGF signaling pathway, this compound has demonstrated anti-angiogenic potential in both laboratory and living organism studies.[1][2] This inhibition of new blood vessel formation is a critical mechanism for arresting tumor growth.
Quantitative Analysis of Tumor Growth Inhibition
The following tables summarize the preclinical efficacy of this compound and a notable alternative, Sunitinib, in various tumor xenograft models.
This compound (SU5416) Preclinical Efficacy
| Tumor Model | Dosing Regimen | Key Findings |
| Human Melanoma (A375) | 25 mg/kg/day (i.p.) | >85% inhibition of subcutaneous tumor growth.[2] |
| Small Cell Lung Cancer (H526, H209) | Twice-weekly administration | At least 70% tumor growth inhibition over a 3-week period.[3] |
| Colon, Lung, Prostate Cancers | Not specified | Significant tumor growth inhibition observed. |
Sunitinib (SU11248) Preclinical Efficacy
| Tumor Model | Dosing Regimen | Key Findings |
| Ovarian Cancer (Skov3) | 40 mg/kg (oral gavage) | 1.6-fold reduction in tumor growth.[1] |
| Ovarian Cancer (Skov3) | 40 mg/kg | Significant reduction in tumor growth (p=0.0052).[4] |
| Various Human & Rat Tumor Xenografts | Daily oral administration | Demonstrated broad and potent antitumor activity, including regression, growth arrest, or substantially reduced growth.[5] |
Head-to-Head Comparative Insights
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the in vivo efficacy of this compound and Sunitinib in a tumor xenograft model, based on methodologies described in the cited preclinical studies.
In Vivo Tumor Xenograft Study Protocol
-
Cell Culture: Human tumor cell lines (e.g., A375 melanoma, Skov3 ovarian cancer) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously or intraperitoneally into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For cell lines expressing luciferase, tumor growth can be monitored via bioluminescence imaging.[1][4]
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups.
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, measured by comparing the tumor volumes in the treated group to the control group. Other endpoints can include survival, metastasis, and microvessel density in the tumors.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a standard experimental workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib (SU11248) inhibits growth of human ovarian cancer in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Is Semaxinib a good tool compound for studying VEGF-independent angiogenesis?
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for dissecting complex biological processes. This guide provides a comprehensive comparison of Semaxinib (SU5416) and other widely used kinase inhibitors—Axitinib, Sunitinib, and Sorafenib—to evaluate their suitability for studying VEGF-independent angiogenesis.
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and pathological conditions, including cancer. While vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, the existence of VEGF-independent pathways, often driven by factors such as fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF), presents a significant area of research. Understanding these alternative pathways is vital for developing more effective anti-angiogenic therapies.
This compound, a potent inhibitor of VEGF receptor 2 (VEGFR2), has been historically used in angiogenesis research. However, its utility as a specific tool to investigate VEGF-independent mechanisms requires careful consideration of its selectivity profile and comparison with alternative compounds.
Comparative Analysis of Kinase Inhibitors
To objectively assess the utility of this compound in studying VEGF-independent angiogenesis, it is essential to compare its kinase inhibition profile with that of other multi-targeted kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected alternatives against key angiogenic receptor tyrosine kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (SU5416) IC50 (nM) | Axitinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | - | 0.1[1] | - | 26 |
| VEGFR2 (KDR/Flk-1) | 1230[2] | 0.2[1] | 80[3] | 90 |
| VEGFR3 (Flt-4) | - | 0.1-0.3[1] | - | 20 |
| PDGFRβ | 20300[2] | 1.6[1] | 2[3] | 57 |
| c-Kit | - | 1.7[1] | - | 68 |
| FGFR1 | >100,000 | - | - | 580[4] |
| Raf-1 | - | - | - | 6[4] |
| B-Raf | - | - | - | 22[4] |
This compound (SU5416) exhibits high potency against VEGFR2, with significantly less activity against PDGFRβ and negligible effects on FGFR1[2]. This selectivity profile suggests that at appropriate concentrations, this compound can be used to inhibit the VEGF signaling pathway. However, its off-target effects, particularly at higher concentrations, must be considered.
Axitinib is a highly potent and selective inhibitor of VEGFRs 1, 2, and 3[1]. Its activity against other kinases like PDGFRβ and c-Kit is considerably lower, making it a more selective tool for studying VEGF-driven processes. However, some studies have shown that at higher concentrations, axitinib can also inhibit bFGF-mediated angiogenesis, albeit less potently than VEGF-mediated angiogenesis[5].
Sunitinib is a multi-targeted kinase inhibitor that potently inhibits VEGFRs and PDGFRs, as well as c-Kit[3]. Its broad-spectrum activity makes it less suitable for dissecting the specific role of VEGF-independent pathways, as it will concurrently inhibit signaling through multiple pro-angiogenic factors.
Sorafenib is another multi-kinase inhibitor with potent activity against Raf kinases, VEGFRs, and PDGFRβ[4]. Similar to Sunitinib, its broad inhibition profile complicates its use as a specific tool for studying VEGF-independent angiogenesis, as it simultaneously targets multiple pathways.
Experimental Evidence: Probing VEGF-Independent Angiogenesis
The choice of a tool compound should be guided by experimental data that demonstrates its utility in the desired context.
Using this compound to Isolate VEGF-Independent Effects:
While primarily a VEGFR inhibitor, the selectivity of this compound can be exploited. By using a concentration that effectively inhibits VEGFR2 but has minimal impact on other kinases like PDGFRβ, researchers can create a cellular environment where VEGF signaling is blocked. Subsequent stimulation with other growth factors, such as FGF or PDGF, can then be used to study angiogenesis driven by these alternative pathways. For instance, a study could involve treating endothelial cells with this compound at its VEGFR2 IC50 and then stimulating them with bFGF to observe tube formation, thus assessing FGF-driven, VEGF-independent angiogenesis.
Alternative Compounds in VEGF-Independent Angiogenesis Studies:
-
Axitinib: Due to its high selectivity for VEGFRs, Axitinib can be used to create a strong VEGF-blockade. One study demonstrated that while Axitinib potently inhibited VEGF-mediated angiogenesis, it was much less effective against bFGF-induced angiogenesis, highlighting its utility in distinguishing between these pathways[5].
-
Sorafenib and Sunitinib: The multi-targeted nature of these inhibitors can be leveraged to study the combined effect of inhibiting multiple angiogenic pathways. For example, Sorafenib's ability to block both VEGFR and PDGFR signaling has been shown to inhibit tumor angiogenesis[6][7]. However, attributing the observed effects to a specific VEGF-independent pathway is challenging with these compounds.
Experimental Protocols
To facilitate the design of robust experiments, detailed protocols for two standard in vitro and ex vivo angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
Test compounds (this compound, alternatives)
-
Pro-angiogenic factors (e.g., bFGF, PDGF)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes[8][9].
-
Harvest and resuspend HUVECs in a serum-free medium containing the desired concentration of the test compound (e.g., this compound).
-
After a pre-incubation period with the inhibitor, add the pro-angiogenic stimulus (e.g., bFGF or PDGF) to the cell suspension.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours[8][10].
-
(Optional) For quantification, the cells can be labeled with Calcein AM before or after tube formation for fluorescent imaging[8].
-
Capture images of the tube network using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis by using aortic explants.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free medium
-
Collagen I or Basement Membrane Matrix
-
48-well plates
-
Surgical instruments (forceps, scissors)
-
Test compounds and pro-angiogenic factors
-
Inverted microscope
Procedure:
-
Humanely euthanize a rat or mouse and dissect the thoracic aorta in sterile conditions[11][12].
-
Carefully remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings[11][12].
-
Embed the aortic rings in a gel of collagen I or basement membrane matrix in a 48-well plate[11].
-
Allow the matrix to polymerize at 37°C for 30 minutes[13].
-
Add serum-free medium containing the test compounds and/or pro-angiogenic factors to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.
Visualizing Angiogenic Signaling Pathways
To aid in the conceptualization of these complex processes, the following diagrams illustrate the key signaling pathways involved in angiogenesis.
Conclusion
This compound can be a useful tool for studying VEGF-independent angiogenesis, provided its selectivity profile is carefully considered and appropriate experimental controls are in place. Its potent and relatively selective inhibition of VEGFR2 allows for the effective blockade of VEGF signaling. By combining this compound treatment with stimulation by other pro-angiogenic factors like FGF and PDGF, researchers can investigate the mechanisms of VEGF-independent angiogenesis.
However, for studies requiring a highly specific blockade of the VEGF pathway, Axitinib may be a more suitable tool due to its superior selectivity for VEGFRs. Conversely, for investigating the broader effects of inhibiting multiple angiogenic pathways simultaneously, multi-targeted inhibitors like Sunitinib and Sorafenib could be considered, although dissecting the specific contributions of individual pathways becomes more complex. The choice of the most appropriate tool compound will ultimately depend on the specific research question and the experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aortic ring assay [protocols.io]
- 13. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of the Toxicity Profiles of Semaxinib and Other VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of Semaxinib (SU5416), an early investigational VEGFR inhibitor, with other well-established VEGFR tyrosine kinase inhibitors (TKIs) such as Sunitinib and Sorafenib. The information is supported by experimental data from clinical trials to aid researchers in understanding the safety landscape of VEGFR-targeted therapies.
Executive Summary
Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors are a cornerstone in the treatment of various solid tumors, primarily through the inhibition of angiogenesis. However, their clinical utility is often accompanied by a spectrum of toxicities. Semaxanib, a potent and selective inhibitor of VEGFR-2 (KDR), demonstrated a manageable toxicity profile in its clinical development. Common adverse events associated with Semaxanib include headache, nausea, vomiting, and thromboembolic events. Compared to multi-targeted TKIs like Sunitinib and Sorafenib, which inhibit a broader range of kinases, Semaxanib's side-effect profile appears to be less severe in certain aspects, though direct comparative trials are limited. This guide synthesizes available clinical trial data to present a comparative overview of their toxicities.
Comparative Toxicity Profiles
The following table summarizes the incidence of common adverse events observed in clinical trials of this compound, Sunitinib, and Sorafenib. It is important to note that these data are compiled from separate studies and patient populations may differ, affecting direct comparability. Toxicities are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | Semaxanib (SU5416) | Sunitinib | Sorafenib |
| Grade 3/4 Hypertension | Not frequently reported as a dose-limiting toxicity.[1] | Up to 17%[2] | Up to 16%[3] |
| Grade 3/4 Diarrhea | Observed, but not a primary dose-limiting toxicity in early trials.[4] | Up to 5%[2] | Up to 23%[5] |
| Grade 3/4 Hand-Foot Syndrome | Not a prominently reported toxicity. | Up to 6%[2] | Up to 16%[3] |
| Grade 3/4 Fatigue | Reported, but specific percentages for Grade 3/4 are not consistently available.[4] | Up to 7%[2] | Up to 18%[5] |
| Grade 3/4 Thrombocytopenia | 12% in a Phase II study in multiple myeloma.[6] | Up to 8%[2] | Less common than with Sunitinib.[3] |
| Grade 3/4 Nausea/Vomiting | Grade 3 vomiting was a dose-limiting toxicity in one study.[4] | Up to 4%[2] | Up to 2%[3] |
| Thromboembolic Events | Reported as a principal toxicity, including deep vein thrombosis.[7] | Arterial thromboembolic events reported. | Arterial thromboembolic events reported. |
| Headache | A common toxicity, with Grade 3 headache reported as a dose-limiting toxicity.[4] | Commonly reported. | Commonly reported. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to evaluate the cytotoxic effects of VEGFR inhibitors on endothelial cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the VEGFR inhibitor (e.g., this compound, Sunitinib, Sorafenib) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This allows for the determination of the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Conceptual diagram of on-target vs. off-target effects of TKIs.
References
- 1. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib exhibits lower toxicity and comparable efficacy to sunitinib as a first-line treatment for metastatic renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
Safety Operating Guide
Proper Disposal of Semaxinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Semaxinib (also known as SU 5416), a potent and selective inhibitor of VEGFR (Flk-1/KDR). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its potential hazards and take appropriate safety precautions.
Key Hazards:
-
It is considered slightly hazardous to water (Water hazard class 1).[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄N₂O | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| CAS Number | 204005-46-9 | [1][3] |
| IC₅₀ for VEGFR (Flk-1/KDR) | 1.23 µM | [3][4] |
| Appearance | Solid | This is a general property of the compound, confirmed by supplier information. |
| Storage Temperature | -20°C for long-term storage | [3] |
This compound Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[1]
Step-by-Step Disposal Procedure:
-
Segregation:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves), must be segregated from non-hazardous waste.
-
-
Waste Container:
-
Use a dedicated, properly labeled hazardous waste container. The container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
Leak-proof with a secure lid.
-
Clearly labeled with "Hazardous Waste," the chemical name ("this compound" or "SU 5416"), and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
-
-
Collection of Waste:
-
Solid Waste: Place all solid materials contaminated with this compound directly into the designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for waste disposal is completed accurately.
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
